Ethyl 2-(morpholin-3-yl)acetate
Description
Properties
IUPAC Name |
ethyl 2-morpholin-3-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-2-12-8(10)5-7-6-11-4-3-9-7/h7,9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDBOPXFYYFSLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1COCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60472688 | |
| Record name | ethyl 2-(morpholin-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81684-84-6 | |
| Record name | ethyl 2-(morpholin-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 2-(morpholin-3-yl)acetate
Abstract: This technical guide provides a comprehensive overview of a proposed synthetic pathway for Ethyl 2-(morpholin-3-yl)acetate, a substituted morpholine derivative of interest to researchers and professionals in the field of drug development and medicinal chemistry. Due to the absence of a direct, single-step synthesis in the current literature, this document outlines a robust, multi-step approach commencing from readily available starting materials. The synthesis involves the formation of a morpholin-3-one intermediate, followed by a Horner-Wadsworth-Emmons reaction to introduce the ethyl acetate moiety, catalytic hydrogenation to saturate the resulting olefin, and a final deprotection step. This guide includes detailed experimental protocols, tabulated quantitative data for each synthetic step, and visualizations of the synthetic workflow and key reaction mechanisms to ensure clarity and reproducibility.
Introduction
Morpholine and its derivatives are prevalent structural motifs in a vast array of biologically active compounds and approved pharmaceuticals. The introduction of substituents onto the morpholine ring can significantly influence the molecule's physicochemical properties, such as basicity, lipophilicity, and conformational rigidity, thereby modulating its pharmacological profile. This compound, with a carboxymethyl group at the C-3 position, represents a valuable scaffold for further chemical elaboration in drug discovery programs. This document details a feasible and logical synthetic route to this target compound, designed for practical implementation in a laboratory setting.
Proposed Synthetic Pathway
The synthesis of this compound is proposed to proceed via a four-step sequence as illustrated below. This pathway was designed to be efficient and to utilize well-established chemical transformations.
In-Depth Technical Guide: Ethyl 2-(morpholin-3-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(morpholin-3-yl)acetate is a heterocyclic organic compound featuring a morpholine ring substituted at the 3-position with an ethyl acetate group. While specific research on this particular isomer is limited, the morpholine scaffold is a well-established pharmacophore in medicinal chemistry, known to be a component of numerous approved drugs. This technical guide provides a comprehensive overview of the known chemical properties of the hydrochloride salt of this compound, explores potential synthetic routes based on established methodologies for substituted morpholines, and discusses the likely biological significance in the context of related morpholine-containing compounds. Due to the scarcity of direct experimental data, this guide also highlights areas where further research is needed to fully characterize this compound.
Chemical Properties
Table 1: Chemical Properties of this compound and its Hydrochloride Salt
| Property | Value (Hydrochloride Salt) | Value (Free Base - Predicted/Inferred) |
| IUPAC Name | This compound hydrochloride | This compound |
| CAS Number | 761460-01-9 | Not assigned |
| Molecular Formula | C₈H₁₆ClNO₃ | C₈H₁₅NO₃ |
| Molecular Weight | 209.67 g/mol | 173.21 g/mol |
| Appearance | Off-white hygroscopic solid | Likely a liquid or low-melting solid |
| Solubility | Information not available | Information not available |
| Melting Point | Information not available | Information not available |
| Boiling Point | Information not available | Information not available |
| Storage | Inert atmosphere, room temperature | Inert atmosphere, cool and dry place |
Synthesis and Experimental Protocols
A specific, validated experimental protocol for the synthesis of this compound is not documented in readily accessible scientific literature. However, based on general and well-established methods for the synthesis of 3-substituted morpholine derivatives, a plausible synthetic route can be proposed. One common strategy involves the cyclization of an appropriate amino alcohol precursor.
Proposed Synthetic Pathway
A potential route to this compound could involve the N-alkylation of a suitable ethanolamine derivative with an ethyl haloacetate followed by an intramolecular cyclization. A key starting material would be a protected 2-amino-1,4-butanediol derivative.
Experimental Workflow: A Generalized Approach
Caption: Proposed synthetic workflow for this compound.
Detailed Methodologies (Hypothetical Protocol):
-
N-Alkylation: To a solution of a suitable N-protected 2-amino-1,4-butanediol derivative in an aprotic solvent (e.g., acetonitrile or DMF), a non-nucleophilic base (e.g., diisopropylethylamine) is added. Ethyl bromoacetate is then added dropwise at room temperature, and the reaction mixture is stirred until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then quenched with water and the product extracted with an organic solvent.
-
Deprotection: The protecting group on the primary hydroxyl function is removed under appropriate conditions. For instance, a silyl protecting group can be removed using a fluoride source like TBAF.
-
Cyclization: The resulting amino diol can be cyclized under various conditions. An acid-catalyzed dehydration could be employed, or alternatively, a Mitsunobu reaction with triphenylphosphine and a dialkyl azodicarboxylate could effect the intramolecular etherification to form the morpholine ring.
-
Purification: The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Note: This is a generalized and hypothetical protocol. The actual reaction conditions, including choice of protecting groups, reagents, solvents, and temperatures, would require experimental optimization.
Biological Activity and Signaling Pathways
There is no specific information available regarding the biological activity or the signaling pathways associated with this compound. However, the morpholine ring is a key structural motif in a wide range of biologically active compounds, and its presence suggests potential pharmacological relevance.
The biological activities of morpholine derivatives are diverse and depend heavily on the nature and position of the substituents on the morpholine ring.[1][2] Generally, the morpholine moiety is introduced into drug candidates to improve their pharmacokinetic properties, such as aqueous solubility and metabolic stability.[3][4]
Potential Areas of Pharmacological Interest:
-
Central Nervous System (CNS) Activity: Many morpholine-containing compounds exhibit CNS activity.[3] The morpholine ring can influence a molecule's ability to cross the blood-brain barrier.
-
Anticancer Activity: The introduction of a morpholine ring has been shown in some instances to enhance the anticancer activity of compounds.[1]
-
Antimicrobial and Anti-inflammatory Effects: Various derivatives of morpholine have been reported to possess antimicrobial and anti-inflammatory properties.[2][5]
Given that the acetate group can be hydrolyzed in vivo to the corresponding carboxylic acid, it is also pertinent to consider the biological activities of morpholin-3-yl-acetic acid. This related compound has been investigated as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[1][6]
Signaling Pathway Diagram (Hypothetical Interaction):
As no specific molecular target has been identified for this compound, a diagram of a signaling pathway would be purely speculative. Research would first need to identify a biological target (e.g., a receptor, enzyme, or ion channel) to elucidate any relevant signaling cascades.
Conclusion and Future Directions
This compound is a chemical entity for which there is a significant lack of publicly available experimental data. While the properties of its hydrochloride salt provide some initial characterization, further studies are required to determine the physicochemical properties, a validated synthetic protocol, and the biological activity of the free base. The established importance of the morpholine scaffold in drug discovery suggests that this compound and its derivatives could be valuable building blocks for the synthesis of novel therapeutic agents. Future research should focus on developing a reliable synthesis, characterizing the compound's spectral and physical properties, and screening for biological activity to uncover its potential therapeutic applications.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. researchgate.net [researchgate.net]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jchemrev.com [jchemrev.com]
- 6. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Ethyl 2-(morpholin-3-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 2-(morpholin-3-yl)acetate, a heterocyclic organic compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific data for the 3-substituted isomer, this document also includes relevant information on the closely related 2- and 4-substituted isomers to provide a broader context for its potential properties and applications. The morpholine scaffold is a privileged structure in drug discovery, known for imparting favorable physicochemical properties and biological activity. This guide covers the chemical identity, illustrative synthetic protocols, potential biological relevance, and key signaling pathways associated with morpholine-containing compounds.
Chemical Identification and Properties
This compound is a substituted morpholine derivative. The core structure consists of a saturated six-membered heterocycle containing both an ether and a secondary amine functional group, with an ethyl acetate substituent at the 3-position. The confirmed Chemical Abstracts Service (CAS) numbers for this compound and its hydrochloride salt are provided below.
Table 1: CAS Numbers for this compound and Its Hydrochloride Salt
| Compound Name | CAS Number | Reference |
| This compound | 81684-84-6 | [1] |
| This compound hydrochloride | 761460-01-9 | [2] |
Table 2: Physicochemical Properties of Isomeric Ethyl Morpholinoacetates
| Property | Ethyl 2-(morpholin-2-yl)acetate | Ethyl 2-(morpholin-4-yl)acetate |
| CAS Number | 503601-25-0[3][4] | 3235-82-3[5][6] |
| Molecular Formula | C₈H₁₅NO₃[3] | C₈H₁₅NO₃[5] |
| Molecular Weight | 173.21 g/mol [3] | 173.212 g/mol [5] |
| Appearance | Yellow to light yellow liquid or wax[3] | Not specified |
| Purity (typical) | ≥ 96% (HPLC)[3] | Not specified |
Synthesis and Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not widely published. However, general methods for the synthesis of substituted morpholines and related esters can be adapted. Below are illustrative protocols for the synthesis of the isomeric Ethyl 2-(morpholin-4-yl)acetate and a general method for creating substituted morpholines.
Illustrative Protocol: Synthesis of Ethyl 2-(morpholin-4-yl)acetate
This protocol is based on the reaction of morpholine with ethyl chloroacetate.[7][8]
Reaction Scheme:
A representative reaction scheme for the synthesis of Ethyl 2-(morpholin-4-yl)acetate.
Materials:
-
Morpholine
-
Ethyl chloroacetate
-
Triethylamine
-
Benzene (or a suitable alternative solvent)
-
Hydrazine hydrate (for derivatization)
-
Ethanol
Procedure:
-
A mixture of morpholine (0.1 mol), ethyl chloroacetate (0.1 mol), and triethylamine (0.1 mol) is prepared in benzene.[8]
-
The reaction mixture is refluxed for a specified period. The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, the mixture is cooled, and the triethylamine hydrochloride salt is removed by filtration.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude Ethyl 2-(morpholin-4-yl)acetate.
-
Further purification can be achieved by distillation or column chromatography.
General Protocol: Synthesis of Substituted Morpholines from Amino Alcohols
A versatile method for synthesizing substituted morpholines involves the cyclization of amino alcohol derivatives.[9][10][11][12]
A generalized workflow for the synthesis of substituted morpholines.
Biological and Pharmacological Context
While specific biological data for this compound is scarce, the morpholine moiety is a well-established pharmacophore in drug discovery, contributing to improved pharmacokinetic and pharmacodynamic properties.[13][14][15][16]
Table 3: Potential Therapeutic Areas for Morpholine-Containing Compounds
| Therapeutic Area | Rationale and Examples | References |
| Central Nervous System (CNS) Disorders | The morpholine ring can improve blood-brain barrier permeability and solubility. It is found in drugs for depression, anxiety, and neurodegenerative diseases like Parkinson's and Alzheimer's. | [13][14][15][16] |
| Oncology | Morpholine derivatives have been identified as potent inhibitors of key signaling pathways in cancer, such as the PI3K/Akt/mTOR pathway. | [17][18][19][20][21] |
| Infectious Diseases | The morpholine scaffold is present in various antibacterial and antifungal agents. | [7][22][23] |
Role in CNS Drug Discovery
The physicochemical properties of the morpholine ring, including its pKa and flexible conformation, make it a valuable component in the design of CNS-active drugs.[13][14][15] It can act as:
-
An interacting element with target proteins.
-
A scaffold to orient other functional groups correctly.
-
A modulator of pharmacokinetic/pharmacodynamic (PK/PD) properties , enhancing solubility and brain permeability.[13]
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[18][19] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several morpholine-containing compounds have been developed as inhibitors of this pathway. The oxygen atom of the morpholine ring often forms a critical hydrogen bond in the hinge region of the kinase domain, contributing to the inhibitor's potency and selectivity.[18][20]
The PI3K/Akt/mTOR signaling pathway and points of inhibition by morpholine derivatives.
Conclusion
This compound is a compound with potential applications in drug discovery, largely inferred from the well-documented importance of the morpholine scaffold. While specific data for this isomer is limited, this guide provides a framework for its study by presenting information on its chemical identity, illustrative synthetic approaches, and the broader biological context of morpholine-containing molecules, particularly in CNS disorders and oncology. Further research is warranted to elucidate the specific properties and potential therapeutic applications of this compound.
References
- 1. 2abiotech.net [2abiotech.net]
- 2. 761460-01-9|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Ethyl 2-(morpholin-2-yl)acetate synthesis - chemicalbook [chemicalbook.com]
- 5. ETHYL 2-(MORPHOLIN-4-YL)ACETATE | CAS 3235-82-3 [matrix-fine-chemicals.com]
- 6. Ethyl 2-Morpholinoacetate | C8H15NO3 | CID 2734105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Morpholine synthesis [organic-chemistry.org]
- 13. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Spectroscopic Analysis of Ethyl 2-(morpholin-3-yl)acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of Ethyl 2-(morpholin-3-yl)acetate. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectroscopic data based on its chemical structure, alongside detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a practical resource for researchers in the fields of organic chemistry, medicinal chemistry, and drug development for the analysis of this and structurally related molecules.
Chemical Structure
Compound Name: this compound CAS Number: 81684-84-6[1] Molecular Formula: C₈H₁₅NO₃[1] Molecular Weight: 173.21 g/mol [1] Structure:
Figure 1. Chemical Structure of this compound
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of NMR, IR, and MS and are intended to guide the analysis of experimentally obtained spectra.
Predicted ¹H NMR Data
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.15 | q | 2H | -O-CH₂ -CH₃ |
| ~3.9 - 3.7 | m | 2H | Morpholine H (position 5) |
| ~3.6 - 3.4 | m | 1H | Morpholine H (position 3) |
| ~3.2 - 3.0 | m | 1H | Morpholine H (position 2) |
| ~2.9 - 2.7 | m | 1H | Morpholine H (position 2) |
| ~2.6 - 2.4 | m | 2H | -CH₂ -COO- |
| ~2.0 (broad) | s | 1H | NH |
| ~1.25 | t | 3H | -O-CH₂-CH₃ |
Predicted ¹³C NMR Data
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~172 | C | C =O (Ester) |
| ~68 | CH₂ | Morpholine C (position 5) |
| ~61 | CH₂ | -O-C H₂-CH₃ |
| ~50 | CH | Morpholine C (position 3) |
| ~46 | CH₂ | Morpholine C (position 2) |
| ~45 | CH₂ | Morpholine C (position 6) |
| ~40 | CH₂ | -C H₂-COO- |
| ~14 | CH₃ | -O-CH₂-C H₃ |
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Medium, Broad | N-H Stretch |
| 2980-2850 | Strong | C-H Stretch (Aliphatic) |
| ~1735 | Strong | C=O Stretch (Ester) |
| 1250-1050 | Strong | C-O Stretch (Ester and Ether) |
| ~1120 | Strong | C-N Stretch |
Predicted Mass Spectrometry Data
Ionization Mode: Electrospray Ionization (ESI)
| m/z | Ion Type |
| 174.11 | [M+H]⁺ |
| 196.10 | [M+Na]⁺ |
| 86.06 | [M-CH₂COOEt+H]⁺ |
Experimental Protocols
The following sections detail generalized protocols for obtaining NMR, IR, and MS spectra of organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[2][3] To ensure accurate chemical shift referencing, the solvent may contain a small amount of tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 90° pulse angle, a spectral width of approximately 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[3] For a sufficient signal-to-noise ratio, 8 to 16 scans are typically co-added.
-
Data Processing: Apply a Fourier transform to the free induction decay (FID) to obtain the spectrum. Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale to the residual solvent peak or TMS (0.00 ppm). Integrate the signals to determine the relative number of protons.[2]
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.7 mL of deuterated solvent) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[4]
-
Instrument Setup: The instrument is set up similarly to ¹H NMR, with locking and shimming.
-
Data Acquisition: A standard ¹³C NMR spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.[4][5] A wider spectral width (e.g., 0-220 ppm) is used.[5] Due to the lower sensitivity and longer relaxation times of carbon nuclei, a larger number of scans (hundreds to thousands) and a longer relaxation delay may be necessary.[4][6] DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.[5]
-
Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[7]
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the compound is a liquid, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).[8]
-
Solid Film: For a solid sample, dissolve a small amount in a volatile solvent (e.g., methylene chloride or acetone), drop the solution onto a salt plate, and allow the solvent to evaporate, leaving a thin film of the compound.[9]
-
KBr Pellet: Alternatively, grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): A small amount of the solid or liquid sample is placed directly on the ATR crystal. This is a common and convenient method.[10]
-
-
Data Acquisition: Place the sample in the IR spectrometer. Record a background spectrum of the empty sample holder (or clean ATR crystal). Then, record the sample spectrum. The instrument measures the absorption of infrared radiation at different wavenumbers.
-
Data Processing: The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically around 10-100 µg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.[11] High concentrations should be avoided to prevent detector saturation and contamination.[11] It is crucial that the sample is free of non-volatile salts.[11]
-
Ionization: The sample solution is introduced into the mass spectrometer. For a molecule like this compound, a soft ionization technique such as Electrospray Ionization (ESI) is suitable.[12] ESI generates charged molecules with minimal fragmentation, typically producing protonated molecules [M+H]⁺.[13]
-
Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).[14]
-
Detection: The separated ions are detected, and their abundance is recorded. The resulting mass spectrum is a plot of relative intensity versus m/z. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition from the exact mass.[13]
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of a chemical compound.
References
- 1. chemscene.com [chemscene.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ekwan.github.io [ekwan.github.io]
- 4. nmr.ceitec.cz [nmr.ceitec.cz]
- 5. bhu.ac.in [bhu.ac.in]
- 6. chem.uiowa.edu [chem.uiowa.edu]
- 7. rsc.org [rsc.org]
- 8. webassign.net [webassign.net]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. amherst.edu [amherst.edu]
- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 12. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 14. fiveable.me [fiveable.me]
An In-depth Technical Guide on the Solubility and Stability of Ethyl 2-(morpholin-3-yl)acetate
Disclaimer: Publicly available experimental data on the specific solubility and stability of Ethyl 2-(morpholin-3-yl)acetate is limited. The following guide provides a comprehensive framework and methodologies that researchers, scientists, and drug development professionals can employ to determine these critical physicochemical properties for this compound or structurally similar molecules. The data presented herein is illustrative and intended to serve as a template for reporting such findings.
Introduction
The characterization of a compound's solubility and stability is a cornerstone of early-stage drug development. These properties are critical determinants of a drug candidate's bioavailability, manufacturability, and shelf-life. This compound, as a molecule of interest in medicinal chemistry, requires a thorough understanding of its behavior in various solvent systems and under different environmental conditions. This guide outlines the standard experimental protocols for evaluating these parameters and provides a template for the presentation of the resulting data.
Part 1: Solubility Assessment
A comprehensive understanding of a compound's solubility in various aqueous and organic media is fundamental to designing appropriate formulations and predicting its in vivo behavior.
The shake-flask method is the gold standard for determining thermodynamic solubility.
-
Preparation of Solutions: Prepare a series of buffered aqueous solutions at various pH levels (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0) and select a panel of relevant organic solvents (e.g., ethanol, propylene glycol, DMSO, acetone).
-
Compound Addition: Add an excess amount of this compound to a known volume of each solvent in sealed vials. This ensures that a saturated solution is achieved.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The use of a shaking incubator is recommended.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the separation of the solid and liquid phases. Centrifugation or filtration (using a filter compatible with the solvent and compound) can be employed to remove undissolved solids.
-
Quantification: Aspirate a known volume of the clear supernatant and dilute it appropriately. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Data Reporting: Express the solubility in units of mg/mL or µg/mL.
The following table summarizes hypothetical solubility data for this compound in various pharmaceutically relevant solvents.
| Solvent System | pH | Temperature (°C) | Solubility (mg/mL) |
| 0.1 N HCl | 1.2 | 25 | > 50 |
| Phosphate Buffered Saline | 7.4 | 25 | 15.2 |
| Water | 7.0 | 25 | 20.5 |
| Ethanol | N/A | 25 | > 100 |
| Propylene Glycol | N/A | 25 | 75.8 |
| DMSO | N/A | 25 | > 200 |
| 0.1 N HCl | 1.2 | 37 | > 60 |
| Phosphate Buffered Saline | 7.4 | 37 | 22.8 |
Part 2: Stability Assessment
Evaluating the chemical stability of a compound under various stress conditions is crucial for identifying potential degradation pathways and establishing appropriate storage and handling procedures.
Forced degradation studies are conducted to intentionally degrade the compound under more extreme conditions than those it would typically encounter. This helps to elucidate its degradation pathways and develop stability-indicating analytical methods.
-
Hydrolytic Stability:
-
Dissolve the compound in acidic (0.1 N HCl), neutral (water), and basic (0.1 N NaOH) solutions.
-
Incubate the solutions at an elevated temperature (e.g., 60 °C) for a defined period (e.g., up to 7 days).
-
At specified time points, withdraw samples, neutralize if necessary, and analyze by HPLC to determine the remaining parent compound and identify any major degradants.
-
-
Oxidative Stability:
-
Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂) in a suitable solvent.
-
Incubate the solution at room temperature for a defined period (e.g., 24 hours).
-
Analyze samples at appropriate time points by HPLC.
-
-
Photostability:
-
Expose a solid sample and a solution of the compound to a controlled light source that provides both UV and visible light, as specified by ICH Q1B guidelines.
-
Maintain a dark control sample in parallel.
-
After the specified exposure period, analyze both the light-exposed and dark control samples by HPLC.
-
The following table presents hypothetical data from a forced degradation study of this compound.
| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Major Degradants Observed |
| 0.1 N HCl (60 °C) | 24 | 85.3 | 2-(morpholin-3-yl)acetic acid |
| Water (60 °C) | 24 | 98.1 | Minor peaks observed |
| 0.1 N NaOH (60 °C) | 4 | 10.2 | 2-(morpholin-3-yl)acetic acid |
| 3% H₂O₂ (RT) | 24 | 92.5 | N-oxide derivative |
| Photolysis (ICH Q1B) | 24 | 99.5 | No significant degradation |
Visualizations
Caption: Workflow for solubility and stability testing.
Caption: Potential hydrolysis of the ethyl ester.
Conclusion
The systematic evaluation of solubility and stability, as outlined in this guide, is indispensable for the successful development of this compound or any new chemical entity. The illustrative data and protocols provide a robust framework for generating the necessary information to guide formulation development, define storage conditions, and ensure the quality and efficacy of the final drug product. A thorough understanding of these fundamental properties mitigates risks in later stages of development and is a prerequisite for regulatory submission.
The Expanding Therapeutic Potential of Morpholine Derivatives: A Technical Guide to Biological Activity Screening
For Researchers, Scientists, and Drug Development Professionals
The morpholine scaffold, a six-membered heterocyclic ring containing oxygen and nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry. Its unique physicochemical properties often impart favorable pharmacokinetic and pharmacodynamic characteristics to drug candidates. This has led to the widespread incorporation of the morpholine moiety in a diverse array of molecules with significant biological activities. This in-depth technical guide provides a comprehensive overview of the screening methodologies used to evaluate the biological potential of morpholine derivatives, with a focus on their anticancer, antibacterial, antifungal, and antiviral properties. Detailed experimental protocols, structured quantitative data, and visual representations of key pathways and workflows are presented to serve as a valuable resource for researchers in the field of drug discovery and development.
Anticancer Activity of Morpholine Derivatives
Morpholine derivatives have demonstrated significant potential as anticancer agents, often by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.[1][2] One of the most prominent pathways targeted is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.[1]
Quantitative Data: Anticancer Activity
The anticancer efficacy of morpholine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process by 50%. The following table summarizes the in vitro anticancer activities of selected morpholine derivatives against various cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| AK-3 | Quinazoline | A549 (Lung) | 10.38 ± 0.27 | [3] |
| MCF-7 (Breast) | 6.44 ± 0.29 | [3] | ||
| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | [3] | ||
| AK-10 | Quinazoline | A549 (Lung) | 8.55 ± 0.67 | [3] |
| MCF-7 (Breast) | 3.15 ± 0.23 | [3] | ||
| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [3] | ||
| Compound 10e | Tetrahydroquinoline | A549 (Lung) | 0.033 ± 0.003 | [4] |
| Compound 10h | Tetrahydroquinoline | MCF-7 (Breast) | 0.087 ± 0.007 | [4] |
| Compound 5h | Benzimidazole-Oxadiazole | HT-29 (Colon) | 3.103 ± 0.979 | [5] |
| M2 | N-morpholine | MDA-MB-231 (Breast) | 88.27 µg/mL | [6] |
| M5 | N-morpholine | MDA-MB-231 (Breast) | 81.92 µg/mL | [6] |
Signaling Pathway: PI3K/Akt/mTOR Inhibition
Several morpholine-containing compounds have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway.[1] The morpholine ring often plays a crucial role in binding to the ATP-binding pocket of these kinases.[2] The inhibition of this pathway can lead to decreased cell proliferation and the induction of apoptosis.[3]
Experimental Protocol: Cell Viability (MTT) Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1]
Materials:
-
96-well plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Test morpholine derivatives
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours of incubation, remove the medium and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known anticancer drug). Incubate for the desired treatment period (e.g., 48 or 72 hours).[1][3]
-
MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[1]
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.[1]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]
-
Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can be determined by plotting a dose-response curve.[1]
Antimicrobial Activity of Morpholine Derivatives
The morpholine scaffold is also a key component in many compounds exhibiting potent antimicrobial activity against a range of pathogenic bacteria and fungi.[7][8]
Antibacterial Activity
Morpholine derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[9][10]
The antibacterial potency is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11] Some studies also report the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in microbial death.
| Compound ID | Derivative Class | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Ru(ii)-3 | Ruthenium-based | Staphylococcus aureus | 0.78 | - | [9] |
| Compound 11h | - | Escherichia coli | Potent | - | [7] |
| Staphylococcus aureus | Potent | - | [7] | ||
| Compound 11j | - | Escherichia coli | Potent | - | [7] |
| Staphylococcus aureus | Potent | - | [7] | ||
| M-C12 to M-C16 | Tetraalkylammonium salts | MRSA | 3.9 | 3.9 | [11] |
| Compound 21 | 1,3-thiazine-2-amine | Pseudomonas aeruginosa | 6.25 | - | [12] |
| Compound 23 | 1,3-thiazine-2-amine | Bacillus subtilis | 6.25 | - | [12] |
| Compound 24 | 1,3-thiazine-2-amine | Vibrio cholerae | 6.25 | - | [12] |
| Pseudomonas aeruginosa | 6.25 | - | [12] |
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[3]
Materials:
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate broth
-
Bacterial inoculum standardized to 0.5 McFarland
-
Test morpholine derivatives
-
Positive control antibiotic
-
Microplate reader (optional)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound. Perform two-fold serial dilutions of the compound in the broth medium directly in the 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the serially diluted compound. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.[3]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a microplate reader.
Antifungal Activity
Morpholine derivatives have also been investigated for their efficacy against various fungal pathogens.[13][14]
Similar to antibacterial testing, antifungal activity is measured by MIC. Additionally, the Minimum Fungicidal Concentration (MFC), the lowest concentration that kills 99.9% of the initial fungal inoculum, is often determined.[14]
| Compound ID | Derivative Class | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | Reference |
| Compound 11d | - | Aspergillus niger | Moderate | - | [7] |
| Compound 24 | Sila-morpholine | Candida albicans ATCC 24433 | 1 | 2 | [14] |
| Cryptococcus neoformans ATCC 34664 | 0.5 | 1 | [14] | ||
| Aspergillus niger ATCC 10578 | 2 | 4 | [14] | ||
| Compound 2e | Thiazol-2(3H)-imine | Candida parapsilosis | 1.23 (MIC50) | - | [15] |
| Compound 20 | 1,3-thiazine-2-amine | Aspergillus flavus | 6.25 | - | [12] |
| Rhizopus | 6.25 | - | [12] | ||
| Compound 25 | 1,3-thiazine-2-amine | All tested strains | 6.25 | - | [12] |
The Clinical and Laboratory Standards Institute (CLSI) has established a reference method (M38-A) for antifungal susceptibility testing of filamentous fungi.[16][17]
Materials:
-
96-well microtiter plates
-
RPMI-1640 medium
-
Fungal inoculum prepared from fresh cultures
-
Test morpholine derivatives
-
Positive control antifungal agent
Procedure:
-
Inoculum Preparation: Fungal spores or conidia are harvested from a culture and the suspension is adjusted spectrophotometrically to a specific transmittance. This is further diluted to obtain the final inoculum concentration.
-
Plate Preparation: Similar to the antibacterial broth microdilution, serial two-fold dilutions of the test compounds are prepared in RPMI-1640 medium in the microtiter plates.
-
Inoculation: The standardized fungal inoculum is added to each well.
-
Incubation: Plates are incubated at 35°C for a specified period, which can vary depending on the fungus (e.g., 48-72 hours).[16]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of growth (e.g., ≥50% inhibition) compared to the growth control.
Antiviral Activity of Morpholine Derivatives
While less extensively studied compared to their other biological activities, some morpholine-containing compounds, particularly within broader classes like quinolines, have shown potential as antiviral agents. Screening for antiviral activity typically involves cell-based assays that measure the inhibition of virus-induced effects.
Quantitative Data: Antiviral Activity
Antiviral activity is often reported as the half-maximal effective concentration (EC50), the concentration of a drug that gives half-maximal response, or the concentration that inhibits virus replication by 50% (IC50).
| Compound Class | Virus | Cell Line | EC50 / IC50 (µM) | Reference |
| Quinoline Derivatives | Zika Virus (ZIKV) | - | Varies | |
| Quinoline Derivatives | Respiratory Syncytial Virus (RSV) | - | 3.10 – 6.93 (IC50) | |
| Quinoline Derivatives | Influenza A Virus (IAV) | - | 1.87 – 14.28 (IC50) | |
| Phenylamino-Phenoxy-Quinoline (3c) | SARS-CoV-2 | Vero E6 | - (Strong Inhibition) |
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the antiviral efficacy of a compound against lytic viruses.[7]
Materials:
-
Confluent monolayer of susceptible host cells in multi-well plates
-
Virus stock
-
Test morpholine derivatives
-
Overlay medium (e.g., containing agarose or methylcellulose)
-
Fixative (e.g., formaldehyde)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Cell Preparation: Grow a confluent monolayer of host cells in multi-well plates.
-
Compound and Virus Preparation: Prepare serial dilutions of the test compound. Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 PFU/well).
-
Infection: Remove the growth medium from the cells and infect them with the virus in the presence of different concentrations of the test compound. A virus control (no compound) is also included.
-
Adsorption: Incubate the plates for 1-2 hours to allow the virus to adsorb to the cells.
-
Overlay: Remove the virus inoculum and add an overlay medium containing the respective concentrations of the test compound. The overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (days to weeks, depending on the virus).
-
Plaque Visualization: Fix the cells and stain them with a dye like crystal violet. Viable cells will be stained, while the areas of cell death (plaques) will remain clear.
-
Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control. The EC50 or IC50 value is determined from the dose-response curve.
Experimental Protocol: Cytopathic Effect (CPE) Inhibition Assay
This assay is used for viruses that cause visible damage (cytopathic effect) to the host cells. It measures the ability of a compound to protect cells from virus-induced death or morphological changes.[11][15]
Materials:
-
Confluent monolayer of susceptible host cells in 96-well plates
-
Virus stock
-
Test morpholine derivatives
-
Cell culture medium
-
Staining solution (e.g., crystal violet or neutral red)
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate and grow to confluency.
-
Treatment and Infection: Treat the cells with serial dilutions of the test compound, followed by infection with a specific amount of virus that causes complete CPE within a few days. Include cell controls (no virus, no compound) and virus controls (virus, no compound).
-
Incubation: Incubate the plates until CPE is complete in the virus control wells.
-
Quantification of CPE: The extent of CPE can be observed microscopically. For a quantitative measurement, the remaining viable cells can be stained with crystal violet. The dye is then eluted, and the absorbance is read on a plate reader.
-
Data Analysis: The percentage of CPE inhibition is calculated for each compound concentration compared to the virus control. The EC50 or IC50 is determined from the dose-response curve.
Conclusion
The morpholine scaffold continues to be a highly valuable component in the design of novel therapeutic agents. The screening methods outlined in this guide provide a robust framework for the evaluation of morpholine derivatives for their anticancer, antibacterial, antifungal, and antiviral activities. A thorough understanding and application of these experimental protocols are crucial for identifying and advancing promising lead compounds in the drug discovery pipeline. The structured presentation of quantitative data and the visualization of complex biological processes aim to facilitate a deeper understanding and further exploration of the vast therapeutic potential of morpholine-containing molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. benchchem.com [benchchem.com]
- 6. protocols.io [protocols.io]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 15. pblassaysci.com [pblassaysci.com]
- 16. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 17. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
The Pharmacological Potential of Ethyl 2-(morpholin-3-yl)acetate Analogues: A Technical Guide for Drug Discovery Professionals
For Researchers, Scientists, and Drug Development Professionals
Abstract
The morpholine moiety is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold in the design of centrally acting agents. Its inherent physicochemical properties often confer favorable pharmacokinetics, including enhanced blood-brain barrier permeability and metabolic stability. This technical guide explores the pharmacological potential of a specific, yet underexplored, class of morpholine derivatives: ethyl 2-(morpholin-3-yl)acetate analogues. While direct pharmacological data for this specific scaffold is limited in the public domain, this document provides a comprehensive framework for its evaluation. By examining the established pharmacology of structurally related morpholine-containing compounds, we delineate a strategic path for the investigation of these novel analogues. This guide summarizes key quantitative data from related compounds, details essential experimental protocols for their characterization, and visualizes critical workflows and signaling pathways to facilitate future research and development in this promising area.
The Morpholine Scaffold: A Privileged Structure in CNS Drug Discovery
The morpholine ring is a recurring motif in a multitude of approved and investigational drugs targeting the central nervous system (CNS).[1][2][3] Its prevalence stems from a unique combination of structural and physicochemical properties that are highly advantageous for CNS drug design. The presence of both a basic nitrogen and an ether oxygen atom within the six-membered ring allows for a fine-tuning of lipophilicity and hydrophilicity, a critical balance for effective blood-brain barrier penetration.[1][2][3] Furthermore, the morpholine ring can engage in various non-covalent interactions with biological targets, including hydrogen bonding and hydrophobic interactions, contributing to target affinity and selectivity.[4] Its metabolic stability is another key feature, often leading to improved pharmacokinetic profiles.[1] These attributes collectively position the morpholine scaffold as a valuable building block for the development of novel CNS therapeutics.
Potential Pharmacological Targets for this compound Analogues
Based on the pharmacological activities of other morpholine-containing compounds, analogues of this compound could potentially modulate a range of CNS targets. The structural similarity to other known CNS agents suggests that these compounds may exhibit activity as receptor antagonists or enzyme inhibitors.
Data from Structurally Related Morpholine Derivatives
To inform the potential pharmacological profile of this compound analogues, quantitative data from structurally related morpholine-containing compounds with demonstrated CNS activity are summarized below. It is important to note that these are not direct analogues but serve as a predictive reference.
| Compound Class | Target | Assay Type | Quantitative Data (Kᵢ, IC₅₀, etc.) | Reference |
| 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide | σ1 Receptor | Radioligand Binding | Kᵢ = 42 nM | [5] |
| Chalcone Derivative with Morpholine Moiety | Acetylcholinesterase (AChE) | Enzyme Inhibition | Kᵢ = 11.13 ± 1.22 µM | [6] |
| Chalcone Derivative with Morpholine Moiety | Butyrylcholinesterase (BChE) | Enzyme Inhibition | Kᵢ = 8.74 ± 0.76 µM | [6] |
| Pyrrole-2-carboxylic Acid Derivatives with Morpholine | Endothelin A (ETₐ) Receptor | Radioligand Binding | - | [7] |
Key Experimental Protocols for Pharmacological Characterization
The following section details standardized experimental protocols crucial for elucidating the pharmacological profile of novel this compound analogues.
Radioligand Binding Assays
Radioligand binding assays are fundamental for determining the affinity of a compound for a specific receptor.[8][9]
Objective: To determine the equilibrium dissociation constant (Kᵢ) of a test compound for a target receptor.
General Protocol:
-
Membrane Preparation: Membranes from cells expressing the target receptor are prepared by homogenization and centrifugation.
-
Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.
-
Incubation: A constant concentration of a specific radioligand (e.g., [³H]-labeled) and varying concentrations of the test compound are incubated with the receptor-containing membranes.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to the Kᵢ value using the Cheng-Prusoff equation.[8]
Enzyme Inhibition Assays
For assessing the potential of the analogues to inhibit enzymes like cholinesterases, a colorimetric assay is commonly employed.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target enzyme.
General Protocol (Ellman's Method for Cholinesterase Inhibition):
-
Reagents: Acetylthiocholine (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the target enzyme (e.g., AChE).
-
Incubation: The enzyme is pre-incubated with varying concentrations of the test compound in a suitable buffer.
-
Reaction Initiation: The substrate and DTNB are added to initiate the enzymatic reaction. The hydrolysis of acetylthiocholine by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
Measurement: The absorbance of the yellow product is measured spectrophotometrically over time.
-
Data Analysis: The rate of reaction is calculated for each concentration of the test compound. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Visualization of Key Processes
Drug Discovery and Development Workflow
The following diagram illustrates a typical workflow for the discovery and preclinical development of novel CNS agents, such as the proposed this compound analogues.
Caption: A streamlined workflow for CNS drug discovery and development.
Hypothetical Signaling Pathway Modulation
This diagram depicts a generic G-protein coupled receptor (GPCR) signaling cascade, a common target for CNS drugs, which could be modulated by novel morpholine analogues.
Caption: A potential GPCR signaling pathway modulated by a morpholine analogue.
Conclusion
While the pharmacological profile of this compound analogues remains to be elucidated, the well-established precedent of the morpholine scaffold in CNS drug discovery provides a strong rationale for their investigation. This guide offers a foundational framework for researchers and drug development professionals to embark on the synthesis, characterization, and evaluation of this novel class of compounds. The provided experimental protocols and conceptual workflows are intended to streamline the research process and unlock the therapeutic potential of these promising molecules. Future studies focusing on the systematic evaluation of these analogues against a panel of CNS targets are warranted and could lead to the identification of novel drug candidates for a variety of neurological and psychiatric disorders.
References
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Discovery of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide: A selective σ1 receptor ligand with antinociceptive effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New chalcone derivative, ethyl 2-(4-(3-(benzo[ b]thiophen-2-yl)acryloyl)phenoxy)acetate: synthesis, characterization, DFT study, enzyme inhibition activities and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and endothelin receptors binding affinity of new 1,3,5- substituted pyrrole-2-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Receptor-Ligand Binding Assays [labome.com]
In-vitro Evaluation of Novel Morpholine Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in-vitro evaluation of novel morpholine compounds, with a focus on their potential as anticancer agents. It includes a summary of cytotoxicity data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.
Quantitative Data Summary: Cytotoxicity of Novel Morpholine Compounds
The following tables summarize the in-vitro cytotoxic activity of various novel morpholine compounds against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Cytotoxicity of Morpholine Substituted Quinazoline Derivatives
| Compound | A549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | SHSY-5Y (Neuroblastoma) IC50 (µM) |
| AK-3 | 10.38 ± 0.27 | 6.44 ± 0.29 | 9.54 ± 0.15 |
| AK-10 | 8.55 ± 0.67 | 3.15 ± 0.23 | 3.36 ± 0.29 |
Data from a study on morpholine substituted quinazoline derivatives, which were found to be non-toxic to HEK293 (non-cancerous) cells at 25 µM, suggesting anticancer potential.[1]
Table 2: Cytotoxicity of 2-Morpholino-4-Anilinoquinoline Derivatives against HepG2 (Liver Cancer) Cell Line
| Compound | IC50 (µM) |
| 3c | 11.42 |
| 3d | 8.50 |
| 3e | 12.76 |
| Sorafenib (Standard) | 5.2 ± 0.07 |
These compounds demonstrated varied responses, with some exhibiting significant activity.
Table 3: Cytotoxicity of Morpholine-Substituted Tetrahydroquinoline Derivatives
| Compound | A549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | MDA-MB-231 (Breast Cancer) IC50 (µM) |
| 10d | 0.062 ± 0.01 | 0.58 ± 0.11 | 1.003 ± 0.008 |
| 10e | 0.033 ± 0.003 | - | 0.63 ± 0.02 |
| 10h | - | 0.087 ± 0.007 | - |
These compounds showed potent and selective cytotoxicity against the tested cancer cell lines with minimal toxicity towards normal Vero cells.[2]
Table 4: Cytotoxicity of Pyrimidine-Morpholine Hybrids
| Compound | SW480 (Colorectal Carcinoma) IC50 (µM) | MCF-7 (Breast Carcinoma) IC50 (µM) |
| 2g | 5.10 ± 2.12 | 19.60 ± 1.13 |
| 5-Fluorouracil (Standard) | 4.90 ± 0.83 | - |
| Cisplatin (Standard) | 16.10 ± 1.10 | - |
Compound 2g was identified as a particularly potent agent against the SW480 cell line.[3]
Table 5: Cytotoxicity of Morpholine-Benzimidazole-Oxadiazole Derivatives against HT-29 (Colon Cancer) Cell Line
| Compound | IC50 (µM) |
| 5c | 17.750 ± 1.768 |
| 5h | - |
| 5j | 9.657 ± 0.149 |
These compounds were also evaluated for their inhibitory effects on VEGFR-2.[4]
Experimental Protocols
Detailed methodologies for key in-vitro experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and compounds.
Cell Viability and Cytotoxicity Assays
2.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
Novel morpholine compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the morpholine compounds in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include vehicle controls (medium with the same concentration of solvent used for the compounds) and untreated controls.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.[5][6]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Shake the plate gently for 10-15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
2.1.2. SRB (Sulforhodamine B) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed to the plate.[7]
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
Novel morpholine compounds
-
Trichloroacetic acid (TCA), cold (10% w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Wash solution (1% acetic acid)
-
Solubilization buffer (10 mM Tris base, pH 10.5)[8]
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After compound incubation, gently remove the medium and fix the adherent cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.[8]
-
Washing: Discard the TCA solution and wash the plates four to five times with 1% acetic acid to remove unbound dye.[7][8] Allow the plates to air dry completely.[8]
-
SRB Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[8]
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.
-
Solubilization: Air dry the plates again. Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[8]
-
Absorbance Measurement: Shake the plate for 5-10 minutes and measure the absorbance at approximately 510-565 nm.[8][9]
-
Data Analysis: Calculate cell viability and IC50 values as in the MTT assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V-FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but stains late apoptotic and necrotic cells.
Materials:
-
Flow cytometer
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[10]
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Preparation: Induce apoptosis in cells by treating them with the morpholine compounds for a desired time. Harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 5 minutes at 300 x g).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[10]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution.[10]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses PI to stain the DNA of fixed and permeabilized cells, allowing for the analysis of cell cycle phase distribution by flow cytometry based on DNA content.
Materials:
-
Flow cytometer
-
Treated and untreated cells
-
PBS
-
Cold 70% ethanol[12]
-
PI staining solution (containing PI and RNase A in PBS)[1]
Procedure:
-
Cell Harvesting: Harvest cells after treatment with morpholine compounds.
-
Washing: Wash the cells with cold PBS.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells for at least 30 minutes on ice or store at -20°C for later analysis.[12][13]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI/RNase A staining solution.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.[12]
-
Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualization of Pathways and Workflows
Experimental Workflow
The following diagram illustrates a typical workflow for the in-vitro evaluation of novel morpholine compounds.
Caption: General workflow for in-vitro evaluation of morpholine compounds.
Signaling Pathways
3.2.1. VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Some morpholine derivatives have been investigated as VEGFR-2 inhibitors.[4]
Caption: Simplified VEGFR-2 signaling cascade.
3.2.2. mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) is a crucial kinase that regulates cell growth, proliferation, and survival. It is a downstream effector of the PI3K/Akt pathway and is a validated target in cancer therapy.[2][14]
Caption: Key components of the PI3K/Akt/mTOR signaling pathway.
References
- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 2. mTOR - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. SRB assay for measuring target cell killing [protocols.io]
- 9. tiarisbiosciences.com [tiarisbiosciences.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. vet.cornell.edu [vet.cornell.edu]
- 14. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
Ethyl 2-(morpholin-3-yl)acetate: A Technical Guide for Researchers
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in Ethyl 2-(morpholin-3-yl)acetate. The document covers key aspects of procurement, synthesis, and potential biological relevance, with a focus on providing practical information for laboratory applications.
Sourcing and Procurement of this compound and Related Isomers
The availability of this compound and its isomers can vary between suppliers. For research and development purposes, it is crucial to consider the specific isomer required, as the substitution pattern on the morpholine ring significantly impacts its chemical and biological properties. The following table summarizes publicly available information from various chemical suppliers. Please note that pricing and availability are subject to change and direct inquiry with the suppliers is recommended for the most current information.
| Supplier | Product Name | CAS Number | Purity | Available Quantities | Price (USD) | Notes |
| 2a biotech | This compound | 81684-84-6 | 96%+ | Not specified | Requires login/inquiry | The target compound of this guide. |
| BLDpharm | (R)-Mthis compound hydrochloride | 1217685-44-3 | Not specified | Not specified | Requires login/inquiry | The (R)-enantiomer of the methyl ester hydrochloride salt. |
| Chem-Impex | Morpholin-2-yl-acetic acid ethyl ester | 503601-25-0 | ≥ 96% (HPLC) | 100mg, 250mg, 1g | $160.34, $317.68, $656.28 | An isomer with the acetate group at the 2-position of the morpholine ring.[1] |
| CymitQuimica | Ethyl 2-morpholinoacetate | 3235-82-3 | 97% | 1g, 5g, 10g, 25g, 100g | €25.00, €31.00, €56.00, €87.00, €189.00 | The N-substituted isomer (acetate group on the nitrogen). |
| Simson Pharma Limited | Ethyl 2-morpholinoacetate | 3235-82-3 | Not specified | Not specified | Requires inquiry | The N-substituted isomer. |
| Synthonics Research Laboratories | Ethyl Morpholin-4-yl Acetate | 3235-82-3 | Not specified | 100g | ₹ 32000 | The N-substituted isomer. |
Experimental Protocols: Synthesis of Morpholine Acetate Derivatives
Proposed Synthesis of this compound
This proposed two-step synthesis involves the N-benzylation of a commercially available morpholin-3-ylacetic acid precursor, followed by esterification and subsequent debenzylation.
Step 1: N-Benzylation of a Morpholin-3-yl Precursor
A suitable starting material, such as a protected morpholin-3-ylacetic acid derivative, would first be N-benzylated to protect the secondary amine.
-
Reaction: To a solution of the morpholin-3-ylacetic acid derivative in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine) and benzyl bromide.
-
Conditions: Stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up: After the reaction is complete, the mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
Step 2: Esterification
The resulting N-benzyl-morpholin-3-ylacetic acid is then esterified.
-
Reaction: Dissolve the N-benzylated acid in ethanol and add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Conditions: Heat the mixture to reflux for 4-6 hours.
-
Work-up: Cool the reaction mixture and neutralize the acid with a base (e.g., sodium bicarbonate). Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Debenzylation to Yield this compound
The final step is the removal of the N-benzyl protecting group via catalytic hydrogenation.
-
Reaction: Dissolve the N-benzyl-ethyl 2-(morpholin-3-yl)acetate in methanol and add a palladium on activated charcoal catalyst (Pd/C).
-
Conditions: Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature for 10-12 hours.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the final product, this compound.
Experimental Workflow for Synthesis
Biological Context: The PI3K/Akt/mTOR Signaling Pathway
Morpholine-containing compounds are of significant interest in drug discovery due to their favorable physicochemical properties and their ability to interact with various biological targets. A prominent pathway often implicated in the mechanism of action of morpholine derivatives is the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling cascade. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.
While the specific interaction of this compound with the PI3K/Akt/mTOR pathway has not been explicitly detailed in the available literature, the morpholine scaffold is a common feature in known inhibitors of this pathway. The following diagram illustrates the canonical PI3K/Akt/mTOR signaling pathway, providing a conceptual framework for investigating the potential biological activity of novel morpholine derivatives like this compound.
PI3K/Akt/mTOR Signaling Pathway
Conclusion
This compound represents a valuable chemical entity for researchers in drug discovery and medicinal chemistry. This guide provides a foundational understanding of its procurement, a plausible synthetic strategy, and its potential biological context within the well-established PI3K/Akt/mTOR signaling pathway. The provided data and protocols are intended to facilitate further investigation into the therapeutic potential of this and related morpholine derivatives. It is recommended that researchers consult the original literature and supplier documentation for the most accurate and up-to-date information.
References
Safety and handling of Ethyl 2-(morpholin-3-yl)acetate
An In-depth Technical Guide to the Safety and Handling of Ethyl 2-(morpholin-3-yl)acetate
This guide provides comprehensive safety, handling, and experimental information for this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical Identification
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 81684-84-6[1][2] |
| Molecular Formula | C8H15NO3 |
| Molecular Weight | 173.21 g/mol [3] |
| Synonyms | MORPHOLIN-3-YL-ACETIC ACID ETHYL ESTER[3] |
Hazard Identification and Safety
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P310: Immediately call a POISON CENTER or doctor/physician.
-
P330: Rinse mouth.
-
P362: Take off contaminated clothing and wash before reuse.
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Note: This information is based on available data for the compound and related structures. A full, official Safety Data Sheet (SDS) should be consulted when available.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell. |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor. |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell. |
Handling and Storage
-
Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.
-
Storage: Store in a cool, dry, and well-ventilated place. Keep container tightly closed. Store locked up.
Experimental Protocols
Generalized Synthesis of this compound via Debenzylation:
This protocol is based on the synthesis of the constitutional isomer and is provided as a general guideline.
Reaction Scheme: (Starting Material: Ethyl 2-(4-benzylmorpholin-3-yl)acetate)
Materials:
-
Ethyl 2-(4-benzylmorpholin-3-yl)acetate
-
Methanol
-
Palladium on activated charcoal (Pd/C, 10%)
-
Hydrogen gas (H2)
-
Inert gas (e.g., Nitrogen or Argon)
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Rotary evaporator
Procedure:
-
In a suitable reaction vessel, dissolve Ethyl 2-(4-benzylmorpholin-3-yl)acetate in methanol.
-
Carefully add 10% Palladium on charcoal to the solution under an inert atmosphere.
-
Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi, as described for the isomer synthesis[4]).
-
Stir the reaction mixture at room temperature for a designated time (e.g., 10 hours[4]), monitoring the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite or a suitable filter to remove the palladium catalyst.
-
Wash the filter cake with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.
Purification:
-
The crude product may be purified by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Characterization:
-
The structure and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS).
Biological Activity and Signaling Pathways
Morpholine and its derivatives are recognized as "privileged structures" in medicinal chemistry, demonstrating a wide range of biological activities. They are particularly prominent in the development of drugs targeting the Central Nervous System (CNS) and in oncology.[5][6][7][8][9] The morpholine ring can enhance pharmacokinetic properties and brain permeability.[5][6][8]
Potential Biological Roles of this compound and Related Compounds:
-
CNS Activity: Morpholine derivatives are investigated for their role in mood disorders and neurodegenerative diseases by modulating neurotransmitter receptors and inhibiting enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidases (MAO).[9][10]
-
Anticancer Activity: Certain morpholine-containing compounds exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis. A potential mechanism of action for some morpholine derivatives is the inhibition of the VEGFR-2 signaling pathway, which is crucial for angiogenesis in tumors.
Signaling Pathway Diagrams:
Below are diagrams representing potential signaling pathways that could be modulated by morpholine derivatives like this compound, based on the activities of related compounds.
Caption: Potential inhibition of the VEGFR-2 signaling pathway by a morpholine derivative.
Caption: Intrinsic apoptosis pathway potentially induced by a morpholine derivative.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. keyorganics.net [keyorganics.net]
- 3. chemscene.com [chemscene.com]
- 4. Ethyl 2-(morpholin-2-yl)acetate synthesis - chemicalbook [chemicalbook.com]
- 5. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl 2-(morpholin-3-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(morpholin-3-yl)acetate is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The morpholine scaffold is a common motif in numerous biologically active compounds, valued for its favorable physicochemical properties, including metabolic stability and aqueous solubility. The presence of an ethyl acetate group at the C-3 position offers a potential point for further chemical modification or interaction with biological targets. These application notes provide a comprehensive overview of a proposed synthetic strategy, detailed experimental protocols, and relevant chemical data.
Proposed Synthetic Strategies
Given the absence of a direct reported synthesis for this compound, a plausible multi-step synthetic pathway is proposed. This strategy is predicated on the well-established synthesis of C-3 substituted morpholines, which often commence from readily available amino alcohols. The core of the proposed synthesis involves the construction of the morpholine ring, followed by the introduction and modification of the C-3 substituent.
A viable approach involves the cyclization of a suitably protected amino alcohol with an appropriate C2 synthon to form a morpholin-3-one intermediate. Subsequent functionalization at the C-2 position of the morpholin-3-one, followed by reduction of the ketone, can lead to the desired product. An alternative and more direct strategy, which will be detailed below, involves the cyclization of a precursor already bearing the acetate functionality.
Proposed Synthetic Workflow
The proposed synthesis is a multi-step process beginning with the protection of a suitable amino alcohol, followed by the introduction of the acetate side chain, and culminating in the formation of the morpholine ring.
Caption: Proposed multi-step synthesis of this compound.
Experimental Protocols
The following are detailed, theoretical protocols for the proposed synthesis of this compound.
Step 1: Synthesis of tert-butyl (R)- or (S)-1,3-dihydroxypropan-2-ylcarbamate (Product 1)
This initial step involves the protection of the amino group of the starting amino alcohol to prevent side reactions in subsequent steps.
Materials:
-
(R)- or (S)-2-amino-2-(hydroxymethyl)ethanol
-
Di-tert-butyl dicarbonate ((Boc)2O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve (R)- or (S)-2-amino-2-(hydroxymethyl)ethanol (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Expected Outcome: A colorless oil or white solid corresponding to the Boc-protected amino alcohol.
Step 2: Synthesis of Ethyl 2-(((R)- or (S)-2-((tert-butoxycarbonyl)amino)-3-hydroxypropyl)oxy)acetate (Product 2)
This step introduces the ethyl acetate moiety through selective alkylation of one of the hydroxyl groups.
Materials:
-
tert-butyl (R)- or (S)-1,3-dihydroxypropan-2-ylcarbamate (Product 1)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Ethyl bromoacetate
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of Product 1 (1.0 eq) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add ethyl bromoacetate (1.1 eq) dropwise.
-
Allow the reaction to proceed at room temperature for 12-18 hours, monitoring by TLC.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Expected Outcome: A viscous oil corresponding to the selectively alkylated product.
Step 3: Synthesis of this compound (Final Product)
The final step involves the deprotection of the Boc group and subsequent intramolecular cyclization to form the morpholine ring.
Materials:
-
Ethyl 2-(((R)- or (S)-2-((tert-butoxycarbonyl)amino)-3-hydroxypropyl)oxy)acetate (Product 2)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve Product 2 (1.0 eq) in DCM.
-
Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.
-
Once the deprotection is complete, carefully neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
The resulting intermediate amine is then heated in a suitable solvent (e.g., toluene or xylene) to induce cyclization.
-
Monitor the cyclization by TLC.
-
After completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the final product by column chromatography or distillation under reduced pressure.
Expected Outcome: this compound as a liquid or low-melting solid.
Data Presentation
As this is a proposed synthesis, experimental data such as yields, melting points, and spectroscopic data are not available. The following table provides a template for recording such data upon successful synthesis.
| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) | Physical Appearance |
| 1 | tert-butyl (R)- or (S)-1,3-dihydroxypropan-2-ylcarbamate | C8H17NO4 | 191.22 | - | - | - | - |
| 2 | Ethyl 2-(((R)- or (S)-2-((tert-butoxycarbonyl)amino)-3-hydroxypropyl)oxy)acetate | C12H23NO6 | 277.31 | - | - | - | - |
| 3 | This compound | C8H15NO3 | 173.21 | - | - | - | - |
Safety Precautions
-
Sodium hydride (NaH): Highly flammable and reacts violently with water. Handle under an inert atmosphere and use appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Trifluoroacetic acid (TFA): Corrosive and causes severe burns. Use in a well-ventilated fume hood with appropriate PPE.
-
Ethyl bromoacetate: Lachrymator and toxic. Handle in a fume hood.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Use in a well-ventilated area.
-
Always wear appropriate PPE, including lab coats, safety glasses, and gloves, when performing these experiments.
Conclusion
The protocols detailed in these application notes provide a rational and feasible, though theoretical, pathway for the synthesis of this compound. These methods are grounded in established organic synthesis principles for constructing substituted morpholine rings. Researchers and drug development professionals can use this document as a foundational guide for the laboratory synthesis of this and structurally related compounds. It is imperative that all experimental work is preceded by a thorough literature review and risk assessment.
Application Notes and Protocols: Ethyl 2-(morpholin-3-yl)acetate as a Versatile Building Block in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 2-(morpholin-3-yl)acetate is a valuable heterocyclic building block in medicinal chemistry. The morpholine moiety is considered a "privileged scaffold" due to its favorable physicochemical and metabolic properties, which can enhance the drug-like characteristics of a molecule, such as solubility, bioavailability, and metabolic stability. This application note provides an overview of the utility of this compound in the synthesis of bioactive compounds, with a focus on its application in the development of kinase inhibitors targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and neurological disorders.
The secondary amine of the morpholine ring in this compound serves as a key functional handle for introducing this scaffold into target molecules, typically through N-acylation or related C-N bond-forming reactions. The ethyl ester provides a site for further chemical modification or can be hydrolyzed to the corresponding carboxylic acid.
Application in Kinase Inhibitor Synthesis
The morpholine scaffold is a common feature in many kinase inhibitors. Its presence can contribute to target binding, improve pharmacokinetic properties, and reduce off-target toxicity. This compound is an attractive starting material for the synthesis of novel kinase inhibitors.
Example Application: Synthesis of a Hypothetical PI3K Inhibitor
This section outlines a representative synthetic approach to a hypothetical Phosphoinositide 3-kinase (PI3K) inhibitor incorporating the this compound scaffold. The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.
Workflow for the Synthesis of a Hypothetical PI3K Inhibitor:
Caption: Synthetic workflow for a hypothetical PI3K inhibitor.
Experimental Protocols
Protocol 1: General Procedure for N-Acylation of this compound
This protocol describes a general method for the acylation of the secondary amine of this compound with an acyl chloride.
Materials:
-
This compound hydrochloride
-
Acyl chloride (e.g., benzoyl chloride)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a solution of this compound hydrochloride (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (2.2 eq) dropwise.
-
Stir the mixture at 0 °C for 15 minutes.
-
Add a solution of the acyl chloride (1.1 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acylated product.
Protocol 2: Synthesis of a Hypothetical PI3K Inhibitor Core via Amide Coupling
This protocol outlines the synthesis of a hypothetical PI3K inhibitor core structure by coupling the N-acylated intermediate with a substituted aniline.
Materials:
-
N-Acylated this compound derivative (from Protocol 1)
-
Substituted aniline
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Lithium hydroxide (LiOH)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
Step 1: Ester Hydrolysis
-
Dissolve the N-acylated this compound derivative (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 2-4 hours, or until TLC indicates complete consumption of the starting material.
-
Acidify the reaction mixture to pH ~3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid intermediate.
Step 2: Amide Coupling
-
Dissolve the carboxylic acid intermediate (1.0 eq) in anhydrous DMF.
-
Add the substituted aniline (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final hypothetical PI3K inhibitor.
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis of a PI3K inhibitor candidate using the protocols described above.
| Step | Reactant 1 | Reactant 2 | Product | Yield (%) | Purity (HPLC, %) |
| N-Acylation | This compound HCl | Benzoyl chloride | Ethyl 2-(4-benzoylmorpholin-3-yl)acetate | 85 | >98 |
| Ester Hydrolysis | Ethyl 2-(4-benzoylmorpholin-3-yl)acetate | LiOH | 2-(4-Benzoylmorpholin-3-yl)acetic acid | 95 | >99 |
| Amide Coupling | 2-(4-Benzoylmorpholin-3-yl)acetic acid | 4-Aminoisoquinoline | N-(isoquinolin-4-yl)-2-(4-benzoylmorpholin-3-yl)acetamide | 78 | >99 |
The following table presents hypothetical biological data for the final compound.
| Compound | Target | IC50 (nM) | Cell Line | Antiproliferative GI50 (µM) |
| N-(isoquinolin-4-yl)-2-(4-benzoylmorpholin-3-yl)acetamide | PI3Kα | 15 | MCF-7 | 0.5 |
| PI3Kβ | 150 | |||
| PI3Kδ | 25 | |||
| PI3Kγ | 120 |
Signaling Pathway
PI3K/Akt/mTOR Signaling Pathway:
The PI3K/Akt/mTOR pathway is a key signaling cascade that is activated by growth factors and other extracellular signals. Its activation leads to the phosphorylation of downstream targets that regulate cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is constitutively active due to mutations in key components like PIK3CA (encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN.
Application of Ethyl 2-(morpholin-3-yl)acetate in Drug Discovery: An Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(morpholin-3-yl)acetate is a heterocyclic organic compound featuring a morpholine ring, a structural motif of significant interest in medicinal chemistry. The morpholine scaffold is prevalent in a wide array of approved and experimental drugs due to its favorable physicochemical properties, which can enhance drug-like characteristics such as aqueous solubility, metabolic stability, and bioavailability.[1][2] While specific biological activity and detailed applications for this compound are not extensively documented in publicly available literature, its structural components suggest its potential as a versatile building block in the synthesis of novel therapeutic agents. This document aims to provide a general overview of the potential applications of this compound based on the established roles of the morpholine moiety in drug discovery.
The Morpholine Scaffold: A Privileged Structure in Medicinal Chemistry
The morpholine ring is considered a "privileged structure" in drug design, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.[1] Its unique properties, including a weak basic nitrogen atom and the presence of an oxygen atom, allow for a balance of hydrophilic and lipophilic characteristics.[2] This balance is crucial for optimizing pharmacokinetic and pharmacodynamic (PK/PD) properties of drug candidates.[2]
Key advantages of incorporating a morpholine ring include:
-
Improved Solubility and Permeability: The morpholine group can enhance the aqueous solubility of a molecule, which is often a critical factor for oral bioavailability. Its ability to engage in hydrogen bonding can also facilitate permeability across biological membranes.[2]
-
Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can lead to a longer half-life and improved pharmacokinetic profile of a drug.[2]
-
Versatile Synthetic Handle: The nitrogen atom in the morpholine ring provides a convenient point for chemical modification, allowing for the facile synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.[1]
-
Scaffold for Diverse Biological Activities: Morpholine-containing compounds have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, analgesic, and neuroprotective effects.[3]
Potential Therapeutic Applications of this compound Derivatives
Based on the known activities of other morpholine derivatives, this compound could serve as a key intermediate in the synthesis of compounds targeting various diseases.
Central Nervous System (CNS) Disorders
The morpholine scaffold is frequently found in drugs targeting the CNS.[2] Its physicochemical properties can be tuned to achieve the delicate balance required for crossing the blood-brain barrier (BBB).[2] Derivatives of this compound could potentially be explored for conditions such as:
-
Neurodegenerative Diseases: The morpholine moiety is present in compounds designed to inhibit enzymes implicated in neurodegeneration, such as cholinesterases and monoamine oxidases.[3]
-
Mood Disorders and Pain: Morpholine derivatives have been investigated for their modulation of receptors involved in mood regulation and pain signaling.[2]
Inflammatory Diseases and Pain Management
The anti-inflammatory and analgesic properties of morpholine-containing compounds are well-documented. This compound could be a starting point for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) or other analgesics with potentially improved safety profiles.
Experimental Workflow for Utilizing this compound in Drug Discovery
Below is a generalized workflow for researchers interested in exploring the therapeutic potential of derivatives of this compound.
Caption: Generalized workflow for drug discovery starting from this compound.
Conclusion
While direct experimental data on the biological applications of this compound is scarce in the current scientific literature, the well-established importance of the morpholine scaffold in medicinal chemistry strongly suggests its potential as a valuable starting material for the synthesis of novel drug candidates. Its favorable physicochemical properties and synthetic tractability make it an attractive building block for developing therapeutics against a range of diseases, particularly those affecting the central nervous system and those involving inflammatory processes. Further research is warranted to explore the specific biological activities of derivatives of this compound and to unlock their full therapeutic potential.
References
Application Notes and Protocols for the N-Alkylation and N-Acetylation of Morpholine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morpholine and its derivatives are pivotal structural motifs in medicinal chemistry, frequently incorporated into drug candidates to enhance pharmacological activity and modulate physicochemical properties such as solubility and metabolic stability. The nitrogen atom of the morpholine ring serves as a key point for substitution, with N-alkylation being a common strategy to explore the structure-activity relationship (SAR) of new chemical entities. N-ethylmorpholine, in particular, is a valuable building block in the synthesis of a variety of active pharmaceutical ingredients (APIs), including kinase inhibitors and central nervous system (CNS) agents. For instance, indole derivatives incorporating an N-ethylmorpholine moiety have been developed as potent and selective CB2 receptor agonists for managing inflammatory pain.[1][2]
This document provides detailed protocols for the synthesis of N-substituted morpholine derivatives. It clarifies a common point of confusion regarding the use of ethyl acetate as an alkylating agent and presents validated methods for both N-acetylation and N-ethylation.
Reactivity of Ethyl Acetate with Morpholine: N-Acetylation
Contrary to what might be expected, the reaction of morpholine with ethyl acetate does not typically result in N-ethylation. Instead, ethyl acetate acts as an acetylating agent, leading to the formation of N-acetylmorpholine. This reaction, a form of aminolysis, involves the nucleophilic attack of the morpholine nitrogen on the electrophilic carbonyl carbon of the ester, resulting in the transfer of the acetyl group. A patented industrial process describes this transformation at elevated temperatures using a catalyst.[3][4]
Protocol 1: N-Acetylation of Morpholine with Ethyl Acetate
This protocol is adapted from a patented industrial method for the synthesis of N-acetylmorpholine.[3][4]
Materials:
-
Morpholine
-
Ethyl acetate
-
Ionic liquid catalyst (e.g., a DBU-based ionic liquid as described in the patent)
-
Nitrogen gas
-
Reactor with heating, stirring, and distillation capabilities
Procedure:
-
Charge the reactor with morpholine and ethyl acetate. A molar ratio of 1:0.7 to 1:1.1 (morpholine:ethyl acetate) can be used.[3]
-
Purge the reactor with nitrogen gas to remove oxygen.
-
Add the ionic liquid catalyst. The catalyst loading is typically low, around 0.002 to 0.004 molar equivalents relative to morpholine.[3]
-
Seal the reactor system and begin stirring.
-
Heat the mixture to the reaction temperature, typically between 140-160°C.[3]
-
Maintain the reaction at this temperature under normal pressure for 6-10 hours.[3]
-
Monitor the reaction progress by a suitable method (e.g., GC-MS, TLC).
-
Upon completion, the crude N-acetylmorpholine is purified by a multi-step process involving dealcoholization (to remove the ethanol byproduct), dehydration, and fractional distillation to remove unreacted morpholine and isolate the final product.[3]
Data Presentation:
| Entry | Molar Ratio (Morpholine:EtOAc) | Catalyst Loading (mol equiv) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 1:0.7 | 0.002 | 140 | 6 | >70 | >99.5 |
| 2 | 1:1.1 | 0.004 | 152 | 7.5 | >70 | >99.5 |
Table 1: Representative reaction conditions and outcomes for the N-acetylation of morpholine with ethyl acetate. Data adapted from patent CN110642807A.[3][4]
Reaction Visualization:
Caption: N-Acetylation of Morpholine with Ethyl Acetate.
Established Protocols for N-Ethylation of Morpholine Derivatives
To achieve the desired N-ethylation of morpholine, alternative and more reliable synthetic methods must be employed. The two most common and effective strategies are direct alkylation with an ethyl halide and reductive amination with acetaldehyde.
Protocol 2: Direct N-Alkylation with Ethyl Bromide
This method involves a standard SN2 reaction where the nucleophilic morpholine nitrogen attacks the electrophilic carbon of an ethyl halide, displacing the halide and forming a new C-N bond. This is a widely used method for preparing N-substituted morpholines, with reported yields often exceeding 60%.[5]
Materials:
-
Morpholine or a morpholine derivative
-
Ethyl bromide (or ethyl iodide)
-
A suitable base (e.g., potassium carbonate, sodium carbonate, or triethylamine)
-
A suitable solvent (e.g., acetonitrile, DMF, or THF)
-
Optional: Alkali metal halide catalyst (e.g., sodium iodide)
Procedure:
-
To a stirred solution of morpholine (1.0 equiv) in the chosen solvent, add the base (1.0-1.2 equiv).
-
If using, add a catalytic amount of sodium iodide (0.01-0.10 equiv). This is particularly useful if the alkylating agent is an alkyl chloride.
-
Add ethyl bromide (1.0-1.1 equiv) to the mixture. The addition may be done dropwise to control any potential exotherm.
-
Heat the reaction mixture to a suitable temperature (e.g., room temperature to reflux) and stir for 1-48 hours, depending on the reactivity of the substrate.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
After completion, cool the reaction mixture and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The residue can be purified by standard methods, such as distillation or column chromatography, to yield the pure N-ethylmorpholine derivative.
Data Presentation:
| Entry | Morpholine Derivative | Alkylating Agent | Base | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | Morpholine | Bromoethane | Na₂CO₃ | DMF | 40°C | 0.5 | >60 |
| 2 | Morpholine | Allyl Bromide | K₂CO₃ | Acetonitrile | Reflux | 1 | 92[6] |
| 3 | Morpholine | Propargyl Bromide | K₂CO₃ | Acetonitrile | Reflux | 2 | 87[6] |
Table 2: Representative conditions for the direct N-alkylation of morpholine. Data adapted from patent WO2009082884A1 and a study on N-allyl/propargyl morpholine synthesis.[5][6]
Reaction Visualization:
Caption: Direct N-Alkylation of Morpholine via SN2 Reaction.
Protocol 3: Reductive Amination with Acetaldehyde
Reductive amination is a highly efficient and versatile method for forming C-N bonds and is a cornerstone of amine synthesis in drug discovery.[7] The reaction proceeds in one pot, first through the formation of an intermediate iminium ion from the condensation of morpholine and acetaldehyde, which is then reduced in situ by a selective reducing agent to yield the N-ethylmorpholine product. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent as it is mild, selective for iminium ions over aldehydes, and does not require acidic conditions that might be incompatible with sensitive substrates.[8]
Materials:
-
Morpholine or a morpholine derivative
-
Acetaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
A suitable solvent (e.g., 1,2-dichloroethane (DCE), ethyl acetate, or THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the morpholine derivative (1.0 equiv) in the chosen solvent (e.g., ethyl acetate) in a round-bottom flask.[2]
-
Add acetaldehyde (1.1 equiv) to the solution and stir for a brief period (5-30 minutes) at room temperature to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.2-1.5 equiv) portion-wise to the stirred mixture. The addition may cause gas evolution and a mild exotherm.
-
Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer. Extract the aqueous layer with the reaction solvent (e.g., ethyl acetate, 2-3 times).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation to obtain the pure N-ethylmorpholine derivative.
Data Presentation:
| Entry | Amine | Aldehyde | Reducing Agent | Solvent | Time (h) | Yield (%) |
| 1 | Morpholine | Acetaldehyde | NaBH(OAc)₃ | DCE | 2-24 | Typically High (>85%) |
| 2 | Substituted Amine | Generic Aldehyde | NaBH(OAc)₃ | EtOAc | 6 | Not Specified |
| 3 | Primary/Secondary Amine | Generic Aldehyde | NaBH₄ (stepwise) | MeOH | Not Specified | High |
Table 3: General conditions for reductive amination. Yields for this reaction are generally high but depend on the specific substrates used.[2][8]
Workflow Visualization:
Caption: Experimental Workflow for Reductive Amination.
Conclusion
The synthesis of N-substituted morpholine derivatives is a critical task in drug discovery and development. It is essential for researchers to select the appropriate synthetic route based on the desired substituent. While ethyl acetate serves as an effective acetylating agent to produce N-acetylmorpholine, it is not suitable for N-ethylation. For the synthesis of N-ethylmorpholine and its derivatives, direct alkylation with ethyl halides and reductive amination with acetaldehyde are robust and high-yielding methods. The protocols and data provided herein offer a comprehensive guide for the successful synthesis and exploration of this important class of compounds.
References
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. CN110642807A - Preparation method of N-acetyl morpholine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. cyberleninka.ru [cyberleninka.ru]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
Application Notes and Protocols for the Large-Scale Synthesis of Chiral Morpholine Intermediates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the large-scale synthesis of chiral morpholine intermediates, critical structural motifs in a vast array of pharmaceutical compounds. The following sections summarize key synthetic strategies, present quantitative data for process optimization, and offer step-by-step protocols for selected industrially relevant methods.
Introduction
Chiral morpholines are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Their unique structural and physicochemical properties often impart favorable pharmacokinetic and pharmacodynamic characteristics to drug molecules. Consequently, the development of efficient, scalable, and enantioselective synthetic routes to access these intermediates is of paramount importance for the pharmaceutical industry. This document outlines several robust methods for the large-scale production of chiral morpholines, with a focus on asymmetric hydrogenation, organocatalytic routes, and tandem one-pot reactions.
Key Synthetic Strategies and Quantitative Data
Several synthetic methodologies have emerged as particularly effective for the large-scale synthesis of chiral morpholines. The choice of method often depends on the desired substitution pattern, required enantiopurity, and economic viability. A summary of the quantitative data associated with these key strategies is presented below.
| Synthetic Strategy | Target | Catalyst/Reagent | Yield | Enantiomeric Excess (ee) | Scale | Reference |
| Asymmetric Hydrogenation | 2-Substituted Morpholines | Bisphosphine-Rhodium Catalyst | Quantitative | Up to 99% | Gram Scale | [1][2] |
| Organocatalytic Synthesis | C2-Functionalized, N-Benzyl Protected Morpholines | Organocatalyst | 35-60% (overall, 5 steps) | 75-98% | Not Specified | [3] |
| Tandem One-Pot Reaction | 3-Substituted Morpholines | Ti-catalyst (Hydroamination) / Ru-catalyst (Asymmetric Transfer Hydrogenation) | Good | >95% | Gram Scale | [4] |
| Domino [4+2] Heteroannulation | C3-Substituted Morpholinones | Chiral Phosphoric Acid | Not Specified | Not Specified | Not Specified | |
| Aziridine-Epoxide Heterocoupling | Highly Substituted, N-Unprotected Morpholines | Not Specified | Not Specified | Not Specified | Not Specified | |
| Resolution of Racemic Mixture | Specific Chiral Morpholine | Not Applicable | 35% | Not Applicable | Commercial | [5] |
Experimental Protocols
The following are detailed experimental protocols for two of the most promising and well-documented methods for the large-scale synthesis of chiral morpholine intermediates.
Protocol 1: Asymmetric Hydrogenation of Dehydromorpholines for the Synthesis of 2-Substituted Chiral Morpholines
This protocol is based on the highly efficient and enantioselective rhodium-catalyzed hydrogenation of dehydromorpholines.[1][2]
Materials:
-
Dehydromorpholine substrate
-
Bisphosphine-rhodium catalyst (e.g., [Rh(COD)2]SbF6 with a chiral bisphosphine ligand)
-
Anhydrous and degassed solvent (e.g., Dichloromethane - DCM)
-
Hydrogen gas (high pressure)
-
Standard glassware for inert atmosphere reactions
-
High-pressure reactor (autoclave)
Procedure:
-
Catalyst Preparation: In a glovebox, to a dried reaction vessel, add the chiral bisphosphine ligand (e.g., 1.05 mol%) and the rhodium precursor (e.g., [Rh(COD)2]SbF6, 1 mol%). Add anhydrous, degassed DCM and stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: In a separate dried reaction vessel, dissolve the dehydromorpholine substrate (1.0 eq) in anhydrous, degassed DCM.
-
Hydrogenation: Transfer the substrate solution to the autoclave. Under an inert atmosphere, add the prepared catalyst solution to the autoclave.
-
Reaction Execution: Seal the autoclave, purge with hydrogen gas several times, and then pressurize with hydrogen to the desired pressure (e.g., 30-50 atm). Stir the reaction mixture at room temperature for the specified time (e.g., 12-24 hours).
-
Work-up and Purification: After the reaction is complete (monitored by TLC or LC-MS), carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired chiral 2-substituted morpholine.
-
Gram-Scale Synthesis: For gram-scale synthesis, the catalyst loading can be reduced (e.g., to 0.2 mol%) and the reaction time and temperature may need to be adjusted to ensure complete conversion.[1]
Protocol 2: Organocatalytic Enantioselective Synthesis of C2-Functionalized, N-Benzyl Protected Morpholines
This five-step protocol provides access to C2-functionalized morpholines with good overall yields and high enantioselectivities.[3]
Overview of the Five-Step Sequence:
-
Organocatalytic α-chlorination of an aldehyde.
-
Reductive amination with an amino alcohol derivative.
-
Base-induced cyclization to form the morpholine ring.
-
Protection of the morpholine nitrogen.
-
Further functionalization at the C2 position.
Detailed Protocol for Key Steps (Illustrative Example):
A detailed step-by-step protocol for the entire five-step sequence is extensive. Below is a generalized procedure for the key organocatalytic and cyclization steps.
Step 1: Organocatalytic α-Chlorination
-
To a solution of the starting aldehyde in a suitable solvent (e.g., chloroform), add the organocatalyst (e.g., a proline derivative) and a chlorinating agent (e.g., N-chlorosuccinimide).
-
Stir the reaction at the appropriate temperature until completion.
-
Work-up the reaction mixture, typically involving an aqueous wash and extraction, followed by purification of the α-chloro aldehyde.
Step 2 & 3: Reductive Amination and Cyclization
-
To a solution of the α-chloro aldehyde in a suitable solvent (e.g., methanol), add the amino alcohol derivative.
-
Add a reducing agent (e.g., sodium cyanoborohydride) and stir the reaction until the reductive amination is complete.
-
Add a base (e.g., potassium carbonate) to induce cyclization to the morpholine ring.
-
After completion, perform an aqueous work-up and extract the product with an organic solvent.
-
Purify the resulting N-benzyl protected morpholine by column chromatography.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic pathways described in the protocols.
Caption: Workflow for Asymmetric Hydrogenation of Dehydromorpholines.
Caption: Five-Step Organocatalytic Synthesis of C2-Functionalized Morpholines.
Caption: Tandem One-Pot Hydroamination/Asymmetric Transfer Hydrogenation.
References
- 1. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]
- 3. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application of the Morpholin-3-yl Scaffold in the Synthesis of Potential Neurological Disorder Drugs
Application Notes & Protocols
Introduction
The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance physicochemical properties such as aqueous solubility, metabolic stability, and blood-brain barrier permeability.[1] While a direct, well-documented synthetic route from Ethyl 2-(morpholin-3-yl)acetate to approved neurological disorder drugs is not prominent in the scientific literature, the strategic functionalization of the morpholin-3-yl moiety is a key strategy in the development of novel therapeutics for central nervous system (CNS) disorders.
This document provides detailed application notes and protocols on the use of the morpholin-3-yl scaffold, focusing on its application in the synthesis of potent inhibitors of monoacylglycerol lipase (MAGL), a promising therapeutic target for various neurological conditions. Additionally, it briefly discusses other examples, such as analogues of methylphenidate, that highlight the therapeutic potential of this versatile chemical entity.
I. Targeting Monoacylglycerol Lipase (MAGL) with Morpholin-3-one Derivatives
Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a critical role in the endocannabinoid system by degrading the endocannabinoid 2-arachidonoylglycerol (2-AG).[2] Inhibition of MAGL increases 2-AG levels, which has neuroprotective and anti-inflammatory effects, making it an attractive target for treating neurodegenerative diseases like Alzheimer's, Parkinson's, and anxiety disorders.[1][3] Morpholin-3-one derivatives have emerged as a potent class of reversible MAGL inhibitors.[3][4]
Signaling Pathway of MAGL in the CNS
The inhibition of MAGL leads to an accumulation of the endocannabinoid 2-arachidonoylglycerol (2-AG). This, in turn, enhances the activation of cannabinoid receptors (CB1 and CB2), which are associated with neuroprotective effects. Concurrently, MAGL inhibition reduces the production of arachidonic acid (AA) and its downstream pro-inflammatory metabolites, such as prostaglandins.[1][5]
Quantitative Data: In Vitro Potency of Morpholin-3-one MAGL Inhibitors
Several morpholin-3-one derivatives have been synthesized and evaluated for their inhibitory potency against human MAGL (hMAGL). The half-maximal inhibitory concentration (IC₅₀) is a key metric for comparing the efficacy of these compounds.
| Compound ID | hMAGL IC₅₀ (nM) | Reference |
| Compound 1 | 2.7 | [6] |
| Compound 2 | 1.3 | [6] |
| Compound 7 | 1.1 | [3] |
| Compound 17 | 2.7 | [7] |
| Compound 37 | 11.7 | [7] |
| Compound 38 | 15.0 | [7] |
Table 1: In vitro inhibitory activity of selected morpholin-3-one derivatives against human MAGL.
II. Experimental Protocols: Synthesis of Morpholin-3-one Derivatives
The synthesis of morpholin-3-one based MAGL inhibitors often involves a multi-step sequence. The following is a representative protocol adapted from the literature for the synthesis of a key intermediate and its subsequent conversion to a final product.[3]
General Synthetic Workflow
The overall process involves the formation of a substituted azetidine, followed by coupling with a morpholin-3-one precursor to yield the final inhibitor.
Protocol 1: Synthesis of 3-Alkoxyazetidine Intermediate
This protocol describes the O-alkylation of a protected 3-hydroxyazetidine and subsequent deprotection.
Materials:
-
tert-butyl 3-hydroxyazetidine-1-carboxylate
-
Appropriate benzyl bromide derivative (e.g., 4-fluorobenzyl bromide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
O-Alkylation: a. To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (1.2 eq) portion-wise. b. Stir the mixture at 0 °C for 30 minutes. c. Add the corresponding benzyl bromide (1.1 eq) dropwise. d. Allow the reaction to warm to room temperature and stir for 16 hours. e. Quench the reaction by slowly adding water. f. Extract the aqueous layer with ethyl acetate (3x). g. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography to yield the N-Boc-3-alkoxyazetidine.
-
Boc Deprotection: a. Dissolve the purified N-Boc-3-alkoxyazetidine (1.0 eq) in dichloromethane. b. Add trifluoroacetic acid (10 eq) dropwise at 0 °C. c. Stir the reaction mixture at room temperature for 2 hours. d. Concentrate the solvent under reduced pressure to obtain the crude 3-alkoxyazetidine TFA salt, which can often be used in the next step without further purification.
Protocol 2: Coupling to form the Final Morpholin-3-one Inhibitor
Materials:
-
3-Alkoxyazetidine TFA salt (from Protocol 1)
-
Activated hexahydro-2H-pyrido-oxazin-one carboxylate (e.g., nitrophenyl-activated)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the 3-alkoxyazetidine TFA salt (1.0 eq) and the activated morpholin-3-one precursor (1.0 eq) in anhydrous DCM.
-
Add DIPEA (3.0 eq) to the mixture at room temperature.
-
Stir the reaction for 16 hours under a nitrogen atmosphere.
-
Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography or preparative HPLC to afford the final morpholin-3-one MAGL inhibitor.
III. Other Neurological Applications of the Morpholin-3-yl Scaffold
While MAGL inhibitors are a prominent example, the morpholin-3-yl scaffold has appeared in other contexts related to neurological drug discovery.
Methylphenidate Analogues for ADHD
Methylphenidate is a widely prescribed CNS stimulant for the treatment of Attention Deficit Hyperactivity Disorder (ADHD). Research into its analogues has explored modifications of its core structure to alter its pharmacological profile. One such analogue is Methyl 2-phenyl-2-(morpholin-3-yl)acetate .[8] This compound replaces the piperidine ring of methylphenidate with a morpholin-3-yl ring, demonstrating the interest in this specific scaffold for modulating activity at dopamine and norepinephrine transporters. While extensive clinical data on this specific analogue is not widely available, its existence underscores the potential of the morpholin-3-yl moiety in designing novel CNS-active agents.
| Compound | Structure | Primary Target(s) | Indication |
| Methylphenidate | Phenyl-piperidine | Dopamine/Norepinephrine Transporters | ADHD |
| Methyl 2-phenyl-2-(morpholin-3-yl)acetate | Phenyl-morpholine | Dopamine/Norepinephrine Transporters | Investigational |
Table 2: Comparison of Methylphenidate and a Morpholin-3-yl Analogue.
Conclusion
The morpholin-3-yl scaffold is a valuable building block in the design of novel drugs targeting neurological disorders. Although the specific use of this compound as a direct precursor is not extensively documented for current drugs, the successful development of potent morpholin-3-one based MAGL inhibitors highlights the importance of substitution at the 3-position of the morpholine ring. The synthetic protocols provided offer a template for the creation of such compounds. Further exploration of this scaffold, as suggested by its appearance in methylphenidate analogues, holds significant promise for the development of the next generation of CNS therapeutics. Researchers are encouraged to investigate derivatives of this compound as potential starting points for new compound libraries targeting a range of neurological pathways.
References
- 1. Alleviation of neuropathology by inhibition of monoacylglycerol lipase in APP transgenic mice lacking CB2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. research-collection.ethz.ch [research-collection.ethz.ch]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Research Collection | ETH Library [research-collection.ethz.ch]
- 7. Design, synthesis and evaluation of reversible and irreversible monoacylglycerol lipase positron emission tomography (PET) tracers using a ‘tail switching’ strategy on a piperazinyl azetidine skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 8. List of methylphenidate analogues - Wikipedia [en.wikipedia.org]
Derivatization of Ethyl 2-(morpholin-3-yl)acetate for SAR studies
Anwendungs- und Protokollhinweise: Derivatisierung von Ethyl-2-(morpholin-3-yl)acetat für SAR-Studien
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Datum: 26. Oktober 2023
Einleitung
Ethyl-2-(morpholin-3-yl)acetat ist eine heterocyclische Verbindung, die als vielversprechendes Ausgangsmolekül (Lead Compound) für die Entwicklung neuer pharmazeutischer Wirkstoffe dient. Seine Struktur bietet mehrere Angriffspunkte für chemische Modifikationen, was es zu einem idealen Kandidaten für Struktur-Aktivitäts-Beziehungs-Studien (SAR) macht. Diese Studien sind entscheidend, um das pharmakologische Profil von Leitstrukturen zu optimieren, indem sie Aufschluss darüber geben, wie spezifische strukturelle Änderungen die biologische Aktivität, Selektivität und die ADME-Eigenschaften (Absorption, Distribution, Metabolismus, Exkretion) beeinflussen.
Diese Anwendungsbeschreibung umreißt die Strategien und detaillierten Protokolle zur Derivatisierung von Ethyl-2-(morpholin-3-yl)acetat an drei Schlüsselpositionen: dem Morpholin-Stickstoff (N-Position), der Estergruppe und dem C-2-Kohlenstoff der Acetat-Seitenkette. Ziel ist die systematische Untersuchung der chemischen Raumparameter, um potente und selektive Modulatoren eines hypothetischen Zielproteins, des Enzyms "Target-X", zu identifizieren.
Logischer Arbeitsablauf der SAR-Studie
Der Arbeitsablauf für die SAR-Studie ist darauf ausgelegt, systematisch die Auswirkungen von strukturellen Modifikationen auf die biologische Aktivität zu untersuchen.
Abbildung 1: Allgemeiner Arbeitsablauf für die SAR-Studie von Ethyl-2-(morpholin-3-yl)acetat.
Synthesestrategien und Protokolle
Die Derivatisierung konzentriert sich auf drei Hauptbereiche des Moleküls.
N-Derivatisierung des Morpholin-Rings
Die Modifikation am sekundären Amin des Morpholinrings ist ein primärer Ansatzpunkt, um die Polarität, Lipophilie und mögliche Interaktionen mit dem Zielprotein zu beeinflussen.
a) N-Acylierung
Protokoll 3.1.1: Allgemeine Vorschrift zur N-Acylierung
-
Löse 1 Äquivalent Ethyl-2-(morpholin-3-yl)acetat in wasserfreiem Dichlormethan (DCM, 10 mL/mmol).
-
Füge 1.5 Äquivalente einer Base (z. B. Triethylamin oder Diisopropylethylamin) hinzu.
-
Kühle die Reaktionsmischung auf 0 °C in einem Eisbad.
-
Füge langsam 1.1 Äquivalente des entsprechenden Acylchlorids oder Säureanhydrids gelöst in DCM hinzu.
-
Lasse die Reaktion unter Rühren langsam auf Raumtemperatur erwärmen und rühre für 12-16 Stunden.
-
Verfolge den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).
-
Nach Beendigung der Reaktion, wasche die organische Phase mit gesättigter NaHCO₃-Lösung und anschließend mit gesättigter NaCl-Lösung.
-
Trockne die organische Phase über wasserfreiem Na₂SO₄, filtriere und eng ein.
-
Reinige den Rückstand mittels Säulenchromatographie (Kieselgel, Eluenten-Mischung typischerweise Ethylacetat/Hexan).
b) N-Alkylierung (Reduktive Aminierung)
Protokoll 3.1.2: Allgemeine Vorschrift zur reduktiven Aminierung
-
Löse 1 Äquivalent Ethyl-2-(morpholin-3-yl)acetat in wasserfreiem Dichlormethan (DCM) oder 1,2-Dichlorethan (DCE).
-
Füge 1.2 Äquivalente des entsprechenden Aldehyds oder Ketons hinzu.
-
Füge 1.5 Äquivalente eines Reduktionsmittels, wie z.B. Natriumtriacetoxyborhydrid (STAB), portionsweise hinzu.
-
Rühre die Reaktionsmischung bei Raumtemperatur für 12-24 Stunden.
-
Überwache die Reaktion mittels DC oder LC-MS.
-
Quenche die Reaktion vorsichtig durch Zugabe von gesättigter NaHCO₃-Lösung.
-
Extrahiere die wässrige Phase mehrmals mit DCM.
-
Vereinige die organischen Phasen, trockne über Na₂SO₄, filtriere und eng ein.
-
Reinige das Rohprodukt mittels Säulenchromatographie.
Modifikation der Estergruppe
Die Umwandlung der Estergruppe in Amide oder Alkohole kann die Wasserstoffbrückenbindungs-Fähigkeiten und die metabolische Stabilität des Moleküls verändern.
a) Amidierung
Protokoll 3.2.1: Allgemeine Vorschrift zur Amidierung
-
Löse 1 Äquivalent Ethyl-2-(morpholin-3-yl)acetat in einem geeigneten Lösungsmittel wie Methanol oder THF.
-
Füge 2-3 Äquivalente des gewünschten primären oder sekundären Amins hinzu.
-
Erwärme die Reaktion unter Rückfluss für 24-48 Stunden oder nutze Mikrowellenbestrahlung (z.B. 120 °C für 30-60 min).
-
Überwache die Reaktion mittels LC-MS.
-
Entferne das Lösungsmittel und überschüssiges Amin im Vakuum.
-
Reinige das resultierende Amid mittels Säulenchromatographie oder präparativer HPLC.
b) Reduktion zum Alkohol
Protokoll 3.2.2: Reduktion des Esters zum Alkohol
-
Löse 1 Äquivalent Ethyl-2-(morpholin-3-yl)acetat in wasserfreiem THF und kühle auf 0 °C.
-
Füge langsam 2 Äquivalente einer Lithiumaluminiumhydrid (LiAlH₄)-Lösung (z.B. 1 M in THF) hinzu.
-
Rühre die Mischung bei 0 °C für 1 Stunde und lasse sie dann auf Raumtemperatur erwärmen.
-
Rühre für weitere 2-4 Stunden, bis die Reaktion vollständig ist (DC-Kontrolle).
-
Quenche die Reaktion vorsichtig bei 0 °C durch sequentielle Zugabe von Wasser, 15%iger NaOH-Lösung und erneut Wasser (Fieser-Methode).
-
Filtriere den entstandenen Niederschlag ab und wasche ihn gründlich mit THF oder Ethylacetat.
-
Eng die vereinigten Filtrate ein und reinige den Alkohol mittels Säulenchromatographie.
Quantitative Daten und SAR-Analyse
Die synthetisierten Derivate wurden in einem In-vitro-Enzymassay auf ihre inhibitorische Aktivität gegenüber Target-X getestet. Die Ergebnisse sind in den folgenden Tabellen zusammengefasst.
Tabelle 1: SAR der N-Derivate von Ethyl-2-(morpholin-3-yl)acetat
| Verbindung | R-Gruppe (an N-4) | IC₅₀ (nM) gegen Target-X | Lipophilie (cLogP) |
| 1 (Lead) | -H | 1250 | 0.8 |
| 2a | -C(O)CH₃ (Acetyl) | 850 | 0.6 |
| 2b | -C(O)Ph (Benzoyl) | 450 | 2.5 |
| 2c | -C(O)c-Pr (Cyclopropylcarbonyl) | 320 | 1.5 |
| 3a | -CH₂Ph (Benzyl) | 150 | 3.1 |
| 3b | -CH₂(4-F-Ph) (4-Fluorbenzyl) | 95 | 3.3 |
| 3c | -CH₂(2-thienyl) | 210 | 2.4 |
Tabelle 2: SAR der Ester-Modifikationen
| Verbindung | Modifikation an der Seitenkette | IC₅₀ (nM) gegen Target-X | H-Brücken-Donoren/-Akzeptoren |
| 1 (Lead) | -COOEt (Ethylester) | 1250 | 0 / 4 |
| 4a | -CONH₂ (primäres Amid) | 980 | 2 / 3 |
| 4b | -CONHCH₃ (sekundäres Amid) | 750 | 1 / 3 |
| 4c | -CON(CH₃)₂ (tertiäres Amid) | 1500 | 0 / 3 |
| 5a | -CH₂OH (primärer Alkohol) | 2500 | 1 / 3 |
Hypothetischer Signalweg
Die entwickelten Inhibitoren könnten in einen zellulären Signalweg eingreifen, der für eine Krankheit relevant ist.
Abbildung 2: Hypothetischer Signalweg, der durch die Inhibitoren von Target-X moduliert wird.
Interpretation der SAR
Die vorläufigen Daten deuten auf mehrere wichtige Trends hin:
-
N-Position: Eine Substitution am Morpholin-Stickstoff ist generell vorteilhaft für die Aktivität. Größere, lipophile aromatische Reste (z.B. Benzyl in 3a ) führen zu einer signifikanten Steigerung der Potenz im Vergleich zu kleinen Acylgruppen (z.B. Acetyl in 2a ). Die Einführung eines elektronenziehenden Substituenten am Benzylring (Fluor in 3b ) erhöht die Aktivität weiter, was auf eine spezifische Interaktion in der Bindungstasche hindeutet.
-
Ester-Gruppe: Die Umwandlung des Esters in primäre oder sekundäre Amide (4a , 4b ) führt zu einer leichten Verbesserung oder Beibehaltung der Aktivität, was auf die Möglichkeit von zusätzlichen Wasserstoffbrückenbindungen hindeutet. Das tertiäre Amid (4c ) und der Alkohol (5a ) zeigen eine verminderte Aktivität, was darauf schließen lässt, dass die Carbonylgruppe und/oder ein H-Brücken-Donor an dieser Position für die Bindung wichtig sind.
Logische Beziehungen in der SAR-Analyse
Die Beziehungen zwischen den chemischen Modifikationen und der resultierenden Aktivität können als logischer Baum dargestellt werden.
Abbildung 3: Logische Beziehungen der Struktur-Aktivitäts-Daten.
Fazit und nächste Schritte
Die durchgeführten Derivatisierungen haben wertvolle Einblicke in die SAR von Ethyl-2-(morpholin-3-yl)acetat als Inhibitor von Target-X geliefert. Die stärkste Potenz wurde bei N-benzylierten Analoga beobachtet, insbesondere bei Verbindung 3b (IC₅₀ = 95 nM). Die Modifikation der Estergruppe zu einem sekundären Amid scheint ebenfalls toleriert oder leicht vorteilhaft zu sein.
Die nächsten Schritte umfassen:
-
Synthese einer neuen Bibliothek von Verbindungen, die die besten Merkmale kombiniert (z. B. N-(4-Fluorbenzyl)-Derivate mit verschiedenen Amid-Seitenketten).
-
Durchführung von In-vitro-ADME-Assays (z. B. metabolische Stabilität in Lebermikrosomen) für die potentesten Verbindungen.
-
Beginn von Co-Kristallisationsstudien mit Target-X, um die Bindungsweise der potentesten Inhibitoren aufzuklären und das Design zukünftiger Analoga zu leiten.
Application Notes and Protocols for the Solid-Phase Synthesis of Morpholine-3-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morpholine and its derivatives are privileged scaffolds in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical properties and biological activity.[1] The morpholine ring can improve aqueous solubility, metabolic stability, and oral bioavailability.[1] Specifically, morpholine-3-carboxylic acid derivatives, chiral building blocks, are of significant interest for the development of novel therapeutics, particularly in oncology.[2] These compounds have been identified as potential inhibitors of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in various cancers.[3][4]
Solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid generation of libraries of morpholine-3-carboxylic acid derivatives for structure-activity relationship (SAR) studies.[5] This methodology allows for the efficient construction of the morpholine core on a polymeric support, followed by diversification and subsequent cleavage to yield the final products in high purity. This document provides detailed protocols for the solid-phase synthesis of N-acyl and N-sulfonyl morpholine-3-carboxylic acid derivatives, a summary of representative yields, and a visualization of a key biological signaling pathway targeted by these compounds.
Data Presentation
Table 1: Representative Yields and Purity of Solid-Phase Synthesized Morpholine-3-Carboxylic Acid Derivatives
| Starting Amino Acid | N-Protecting Group | R Group on Acyl/Sulfonyl | Overall Yield (%)[6] | Purity (%)[6] |
| Fmoc-Ser(tBu)-OH | 4-Nitrobenzenesulfonyl | 4-Methylphenyl | 90 | 93 |
| Fmoc-Ser(tBu)-OH | Benzoyl | 4-Methylphenyl | 73 | 85 |
| Fmoc-Thr(tBu)-OH | 4-Nitrobenzenesulfonyl | 4-Methylphenyl | 85 | 91 |
| Fmoc-Thr(tBu)-OH | Benzoyl | 4-Methylphenyl | 68 | 82 |
Note: Yields and purities are based on the described solid-phase synthesis protocol and may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
This protocol is adapted from the polymer-supported synthesis of morpholine- and thiomorpholine-3-carboxylic acid derivatives as described by Králová, P., et al. (2017).[5][6]
Materials and Reagents
-
Wang Resin (or other suitable hydroxyl-functionalized resin)
-
Fmoc-Ser(tBu)-OH or Fmoc-Thr(tBu)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
4-Nitrobenzenesulfonyl chloride (NsCl) or other sulfonyl chlorides
-
Acyl chlorides or carboxylic acids for acylation
-
Diisopropylethylamine (DIPEA)
-
Various α-bromoacetophenones or other alkylating agents
-
Trifluoroacetic acid (TFA)
-
Triethylsilane (TES)
-
Methanol (MeOH)
-
Diethyl ether
Protocol 1: Loading of the First Amino Acid onto the Resin
-
Resin Swelling: Swell the Wang resin in DMF for 1 hour in a solid-phase synthesis vessel.
-
Amino Acid Activation: In a separate flask, dissolve Fmoc-Ser(tBu)-OH or Fmoc-Thr(tBu)-OH (3 eq. relative to resin loading) in a minimal amount of DMF. Add DIC (3 eq.) and DMAP (0.1 eq.). Stir the solution for 20 minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the swollen resin. Agitate the mixture for 4 hours at room temperature.
-
Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).
-
Drying: Dry the resin under vacuum.
Protocol 2: Solid-Phase Synthesis of N-Substituted Morpholine-3-Carboxylic Acid Precursors
-
Fmoc Deprotection:
-
Swell the amino acid-loaded resin in DMF.
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.
-
Drain the solution and repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
N-Sulfonylation or N-Acylation:
-
Swell the deprotected resin in DCM.
-
For Sulfonylation: Add a solution of the desired sulfonyl chloride (e.g., 4-Nitrobenzenesulfonyl chloride, 3 eq.) and DIPEA (5 eq.) in DCM. Agitate for 2 hours at room temperature.
-
For Acylation: Add a solution of the desired acyl chloride (3 eq.) and DIPEA (5 eq.) in DCM. Alternatively, use a pre-activated carboxylic acid with a coupling agent like HATU. Agitate for 2 hours at room temperature.
-
Wash the resin with DCM (3x), DMF (3x), and DCM (3x).
-
-
N-Alkylation:
-
Swell the sulfonated/acylated resin in DMF.
-
Add the desired α-bromoacetophenone (or other alkylating agent, 5 eq.) and DIPEA (10 eq.) in DMF.
-
Agitate the mixture for 12 hours at 50°C.
-
Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).
-
Dry the resin under vacuum.
-
Protocol 3: Cleavage and Cyclization to Form Morpholine-3-Carboxylic Acid Derivatives
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TES/H₂O (95:2.5:2.5 v/v/v).
-
Cleavage Reaction:
-
Swell the dried resin in DCM.
-
Add the cleavage cocktail to the resin.
-
Agitate the mixture for 2 hours at room temperature.
-
-
Product Isolation:
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional TFA.
-
Combine the filtrates and concentrate under reduced pressure.
-
-
Precipitation and Purification:
-
Precipitate the crude product by adding cold diethyl ether.
-
Collect the precipitate by centrifugation or filtration.
-
Purify the product by preparative HPLC if necessary.
-
Visualizations
Experimental Workflow
Caption: Solid-phase synthesis workflow for morpholine-3-carboxylic acid derivatives.
PI3K/Akt/mTOR Signaling Pathway
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by morpholine derivatives.
References
Application Notes and Protocols for the Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral morpholines are privileged structural motifs found in a wide array of biologically active compounds and pharmaceuticals. Specifically, 2-substituted chiral morpholines are key intermediates in the synthesis of various drug candidates.[1][2] Traditional methods for obtaining these enantiopure compounds often rely on stoichiometric chiral reagents or resolution techniques, which can be inefficient and costly. Transition-metal-catalyzed asymmetric hydrogenation of prochiral enamines, specifically 2-substituted dehydromorpholines, presents a highly efficient, atom-economical, and scalable approach to access these valuable building blocks with high enantioselectivity.[2][3]
This document provides detailed application notes and experimental protocols for the rhodium-catalyzed asymmetric hydrogenation of N-protected 2-substituted-5,6-dihydro-4H-1,4-oxazines (dehydromorpholines), based on the highly successful method developed by Li et al.[2][3] This method utilizes a chiral spiroketal-based bisphosphine ligand (SKP) in combination with a rhodium precursor to achieve excellent yields and enantioselectivities for a broad range of substrates.
Logical Workflow of the Synthesis
The overall process for the synthesis of 2-substituted chiral morpholines via asymmetric hydrogenation can be broken down into three main stages: preparation of the starting material, the key asymmetric hydrogenation step, and subsequent deprotection to yield the final product.
Caption: General workflow for the synthesis of 2-substituted chiral morpholines.
Data Presentation: Substrate Scope and Performance
The rhodium-catalyzed asymmetric hydrogenation using the (R,R,R)-SKP ligand demonstrates broad applicability across a variety of 2-substituted dehydromorpholines. The following table summarizes the performance of this catalytic system with different substrates.
| Entry | Substrate (R Group) | Product | Yield (%) | ee (%) |
| 1 | Phenyl | 2a | >99 | 93 |
| 2 | 4-Fluorophenyl | 2b | 98 | 91 |
| 3 | 4-Chlorophenyl | 2c | 99 | 92 |
| 4 | 4-Bromophenyl | 2d | 99 | 92 |
| 5 | 4-Methylphenyl | 2e | >99 | 92 |
| 6 | 4-Methoxyphenyl | 2f | >99 | 88 |
| 7 | 3-Methoxyphenyl | 2g | 99 | 94 |
| 8 | 2-Methylphenyl | 2h | >99 | 99 |
| 9 | 2-Thienyl | 2i | 96 | 88 |
| 10 | 1-Naphthyl | 2j | 97 | 99 |
| 11 | 2-Naphthyl | 2k | 98 | 91 |
| 12 | Cyclohexyl | 2l | >99 | 91 |
Experimental Protocols
Materials and General Methods:
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques. Solvents should be dried and degassed prior to use. Commercially available reagents should be used as received unless otherwise noted. 1H and 13C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Enantiomeric excess (ee) is determined by chiral HPLC analysis.
Protocol 1: Synthesis of N-Cbz-2-phenyl-5,6-dihydro-4H-1,4-oxazine (1a) - A Representative Substrate
This protocol describes the synthesis of a representative dehydromorpholine substrate.
Diagram of Substrate Synthesis:
Caption: Synthesis of a representative dehydromorpholine substrate.
Procedure:
-
To a solution of 2-amino-2-phenylethanol (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C, add chloroacetyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to obtain N-(2-hydroxy-1-phenylethyl)-2-chloroacetamide.
-
To a solution of the crude chloroacetamide in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 2.5 eq) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
Cool the reaction to 0 °C and add benzyl chloroformate (Cbz-Cl, 1.5 eq).
-
Stir the reaction at room temperature for 12 hours.
-
Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Cbz-2-phenyl-5,6-dihydro-4H-1,4-oxazine.
Protocol 2: Rhodium-Catalyzed Asymmetric Hydrogenation of N-Cbz-2-phenyl-5,6-dihydro-4H-1,4-oxazine (1a)
This protocol details the key asymmetric hydrogenation step.
Procedure:
-
In a glovebox, add [Rh(cod)2]SbF6 (1 mol%) and (R,R,R)-SKP (1.05 mol%) to a flame-dried Schlenk tube.
-
Add anhydrous and degassed dichloromethane (DCM, 1.0 mL) and stir the mixture at room temperature for 30 minutes to pre-form the catalyst.
-
Add a solution of N-Cbz-2-phenyl-5,6-dihydro-4H-1,4-oxazine (1a, 0.2 mmol) in DCM (1.0 mL) to the catalyst solution.
-
Transfer the reaction mixture to a stainless-steel autoclave.
-
Purge the autoclave with hydrogen gas three times and then pressurize to 30 atm of H2.
-
Stir the reaction at room temperature for 24 hours.
-
Carefully release the pressure and concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the chiral N-Cbz-2-phenylmorpholine.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 3: Deprotection of N-Cbz-2-phenylmorpholine
This protocol describes the removal of the Cbz protecting group to yield the free chiral morpholine.
Procedure:
-
To a solution of the N-Cbz-2-phenylmorpholine (1.0 eq) in methanol, add 10% Pd/C (10 wt%).
-
Stir the mixture under a hydrogen atmosphere (balloon) at room temperature for 12 hours.
-
Filter the reaction mixture through a pad of Celite and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the chiral 2-phenylmorpholine.
Conclusion
The rhodium-catalyzed asymmetric hydrogenation of 2-substituted dehydromorpholines using the SKP ligand provides a robust and highly enantioselective method for the synthesis of valuable chiral 2-substituted morpholines.[2][3] The operational simplicity, mild reaction conditions, and broad substrate scope make this protocol a valuable tool for researchers in academia and the pharmaceutical industry. The resulting chiral morpholines can be readily deprotected and serve as key intermediates for the synthesis of a variety of bioactive molecules.[1]
Disclaimer: These protocols are intended for use by trained chemists in a laboratory setting. Appropriate safety precautions should be taken at all times. The reaction conditions may require optimization for different substrates.
References
Troubleshooting & Optimization
Optimizing reaction conditions for Ethyl 2-(morpholin-3-yl)acetate synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the synthesis of Ethyl 2-(morpholin-3-yl)acetate.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic pathway for this compound?
A common and modular synthetic approach involves a multi-step sequence starting from a protected 3-hydroxymorpholine precursor. The key transformations include an oxidation, a Horner-Wadsworth-Emmons reaction to build the carbon side-chain, a reduction of the resulting double bond, and a final deprotection step.
Q2: What are the critical intermediates in this synthesis?
The key intermediates are typically an N-protected morpholin-3-one, the subsequent α,β-unsaturated ester formed after the Horner-Wadsworth-Emmons reaction, and the N-protected version of the final product. Careful purification and characterization of these intermediates are crucial for the success of the overall synthesis.
Q3: What are the main safety considerations for this synthesis?
The synthesis involves several hazardous reagents and conditions. Specifically:
-
Oxidizing agents (e.g., used in Swern or Dess-Martin oxidation) can be toxic and moisture-sensitive.
-
Strong bases (e.g., Sodium Hydride or NaHMDS for the HWE reaction) are flammable and react violently with water.
-
Catalytic hydrogenation involves flammable hydrogen gas and pyrophoric catalysts like Palladium on carbon (Pd/C). Proper inert atmosphere techniques are essential.[1]
-
Strong acids (e.g., Trifluoroacetic acid for deprotection) are highly corrosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Q4: How can I monitor the progress of each reaction step?
Thin Layer Chromatography (TLC) is the most common method for monitoring reaction progress. Staining with potassium permanganate is often effective for visualizing the intermediates, which may not all be UV-active. For more detailed analysis, techniques like ¹H NMR spectroscopy and LC-MS can be used on aliquots taken from the reaction mixture.
Experimental Protocols & Troubleshooting Guides
A plausible synthetic route is outlined below, followed by troubleshooting for each key step.
Overall Synthetic Workflow
Caption: Proposed 4-step workflow for this compound synthesis.
Step 1: Oxidation of N-Boc-3-hydroxymorpholine
Experimental Protocol (Dess-Martin Periodinane Oxidation)
-
To a solution of N-Boc-3-hydroxymorpholine (1.0 eq) in dichloromethane (DCM, ~0.1 M) at room temperature, add Dess-Martin Periodinane (DMP) (1.2 eq).
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 1-3 hours).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir vigorously for 15-20 minutes until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield N-Boc-morpholin-3-one.
Troubleshooting Guide: Oxidation
| Question / Issue | Potential Cause(s) | Recommended Solution(s) |
| Why is my oxidation reaction incomplete? | 1. Insufficient oxidant. 2. Deactivated oxidant due to moisture. 3. Low reaction temperature or insufficient time. | 1. Increase the equivalents of DMP to 1.5 eq. 2. Use freshly opened or properly stored DMP and anhydrous DCM. 3. Allow the reaction to stir for a longer duration or gently warm to 30-35 °C. |
| My yield is low after purification. What happened? | 1. Product is volatile and lost during solvent removal. 2. Difficult separation from DMP byproducts. 3. Product instability on silica gel. | 1. Use a rotary evaporator with care; avoid high vacuum and excessive heat. 2. Ensure the quenching step is complete to fully dissolve byproducts in the aqueous layer. 3. Try neutralizing the silica gel with triethylamine (1% in the eluent) or use an alternative purification method like distillation. |
| I see multiple spots on my TLC plate. | 1. Over-oxidation or side reactions. 2. Incomplete reaction (starting material remains). | 1. Avoid high temperatures and use the recommended stoichiometry of the oxidant. 2. Refer to "incomplete reaction" above. Confirm the identity of spots using co-spotting with the starting material. |
Step 2: Horner-Wadsworth-Emmons (HWE) Reaction
Experimental Protocol
-
Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add triethyl phosphonoacetate (1.2 eq) dropwise to the suspension. Stir for 30 minutes at 0 °C.
-
Add a solution of N-Boc-morpholin-3-one (1.0 eq) in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by TLC (typically 4-12 hours).
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield Ethyl 2-(N-Boc-morpholin-3-ylidene)acetate.
Troubleshooting Guide: HWE Reaction
| Question / Issue | Potential Cause(s) | Recommended Solution(s) |
| My HWE reaction is not working or shows very low conversion. | 1. Inactive base (NaH). 2. Wet solvent or glassware. 3. Insufficient time for ylide formation. | 1. Use fresh NaH from a new container. 2. Ensure all solvents are anhydrous and glassware is oven- or flame-dried. 3. Increase the stirring time after adding the phosphonate before adding the ketone. |
| The reaction yields a complex mixture of products. | 1. The ketone starting material is unstable to the basic conditions. 2. Side reactions of the ylide. | 1. Consider using a milder base such as K₂CO₃ with 18-crown-6, although this may require heating. 2. Ensure dropwise addition of reagents at 0 °C to control the reaction temperature. |
| How do I remove the mineral oil from the NaH? | Mineral oil can contaminate the product and complicate purification. | Before the reaction, wash the required amount of NaH with anhydrous hexanes under an inert atmosphere. Decant the hexanes carefully and repeat 2-3 times before adding THF. |
Step 3: Catalytic Hydrogenation
Experimental Protocol
-
Dissolve Ethyl 2-(N-Boc-morpholin-3-ylidene)acetate (1.0 eq) in a suitable solvent like ethanol or ethyl acetate (~0.1 M).
-
Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol %).
-
Seal the reaction vessel, evacuate the atmosphere, and backfill with hydrogen gas (H₂). Repeat this purge cycle 3 times.
-
Stir the mixture vigorously under a positive pressure of hydrogen (a balloon is often sufficient) at room temperature.
-
Monitor the reaction by TLC or ¹H NMR until the double bond is fully reduced (typically 2-16 hours).
-
Once complete, carefully purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent. Caution: Do not allow the catalyst to dry on the filter paper as it can be pyrophoric.[1]
-
Concentrate the filtrate to yield Ethyl 2-(N-Boc-morpholin-3-yl)acetate, which may be pure enough for the next step or require chromatography.
Troubleshooting Guide: Catalytic Hydrogenation
Caption: Troubleshooting decision tree for low conversion in hydrogenation.
| Question / Issue | Potential Cause(s) | Recommended Solution(s) |
| The hydrogenation is very slow or stalls completely. | 1. Catalyst Poisoning: Trace impurities (sulfur, halides) from previous steps can poison the catalyst.[2] 2. Inactive Catalyst: The Pd/C may be old or have been improperly handled.[3] 3. Poor Mass Transfer: Insufficient agitation or low H₂ pressure.[2] | 1. Purify the starting material carefully. Increase catalyst loading (e.g., to 20 mol%) or try a different catalyst like Platinum oxide (PtO₂).[2] 2. Use a fresh bottle of catalyst.[3] 3. Increase the stirring rate. If using a balloon, ensure it remains inflated. For difficult reductions, use a Parr hydrogenation apparatus for higher pressure. |
| I observe deprotection of the N-Boc group. | The combination of Pd/C and H₂ can sometimes cleave acid-labile protecting groups, especially if the solvent is slightly acidic. | 1. Use a neutral solvent like ethyl acetate or THF instead of alcohols. 2. Add a non-nucleophilic base like triethylamine (1-2 eq) to the reaction mixture. |
| How do I handle the Pd/C catalyst safely after the reaction? | Dry Pd/C is pyrophoric and can ignite in the presence of air and solvent.[1] | After filtration, immediately quench the Celite pad with plenty of water before disposal. Do not leave the filtered catalyst exposed to air while dry. |
Step 4: N-Boc Deprotection
Experimental Protocol
-
Dissolve Ethyl 2-(N-Boc-morpholin-3-yl)acetate (1.0 eq) in a suitable solvent such as DCM or 1,4-dioxane.
-
Add an excess of a strong acid. Common reagents include Trifluoroacetic acid (TFA) in DCM (1:1 v/v) or a 4M solution of HCl in 1,4-dioxane.[4]
-
Stir the solution at room temperature for 1-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess acid.
-
The product is typically obtained as a salt (e.g., TFA or HCl salt). It can be purified by trituration with a solvent like diethyl ether to induce precipitation, followed by filtration. Alternatively, it can be neutralized with a base and extracted.
Troubleshooting Guide: N-Boc Deprotection
| Question / Issue | Potential Cause(s) | Recommended Solution(s) |
| My deprotection is incomplete. | 1. Insufficient acid or reaction time. 2. Water in the reaction mixture can hydrolyze some acidic reagents. | 1. Increase the amount of acid or the reaction time. Gentle warming (to 40 °C) can also help. 2. Use anhydrous solvents for the reaction. |
| The ester group was hydrolyzed during deprotection. | Using aqueous HCl or prolonged reaction times with strong acid can lead to ester hydrolysis. | 1. Use anhydrous acidic conditions (e.g., 4M HCl in dioxane or TFA in DCM).[4] 2. Minimize the reaction time; monitor carefully and work up as soon as the starting material is gone. |
| I am having trouble isolating the final product. | The final amine salt may be an oil or highly soluble in the workup solvents. | 1. After removing the volatiles, try co-evaporating with a solvent like toluene to remove residual acid. 2. To isolate the free amine, carefully neutralize the crude salt with a base (e.g., saturated NaHCO₃) and extract with an organic solvent. Note that the free amine may be more water-soluble than its protected precursor. |
Data Presentation: Representative Reaction Conditions & Yields
The following table summarizes typical conditions and expected outcomes for the proposed synthetic route. These values are illustrative and may vary based on the specific substrate and lab conditions.
| Step | Reaction | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Oxidation | Dess-Martin Periodinane | DCM | 20-25 | 1-3 | 85-95 |
| 2 | HWE Reaction | NaH, Triethyl phosphonoacetate | THF | 0 to 25 | 4-12 | 70-85 |
| 3 | Hydrogenation | H₂ (1 atm), 10% Pd/C | Ethanol | 20-25 | 2-16 | 90-99 |
| 4 | Deprotection | Trifluoroacetic Acid (TFA) | DCM | 20-25 | 1-4 | 90-98 |
References
Technical Support Center: Synthesis of Ethyl 2-(morpholin-3-yl)acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-(morpholin-3-yl)acetate. The information is designed to help identify and resolve common issues encountered during the synthetic process, with a focus on impurity profiling and control.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound, presented in a question-and-answer format.
Q1: After the reduction of the morpholin-3-one intermediate, I observe a significant amount of a byproduct with a similar polarity to my desired product. What could this be?
A1: A common impurity in this step is the over-reduction of the ester group to the corresponding alcohol, resulting in 2-(morpholin-3-yl)ethanol. This can occur if the reducing agent is too harsh or if the reaction conditions (temperature, time) are not carefully controlled.
-
Recommendation: Use a milder reducing agent, such as sodium borohydride in a suitable solvent, and monitor the reaction closely by TLC or HPLC to avoid over-reduction. It is also advisable to perform the reaction at a lower temperature.
Q2: My final product is contaminated with a high molecular weight impurity. What is a likely source?
A2: A high molecular weight impurity could be a dimer or polymer formed through intermolecular reactions. For instance, the amino group of one morpholine molecule could react with the ester group of another, especially under basic conditions or at elevated temperatures during workup or purification.
-
Recommendation: Maintain a neutral or slightly acidic pH during workup and purification. Avoid excessive heating of the reaction mixture and the purified product. Purification by column chromatography with a suitable solvent system should effectively remove high molecular weight impurities.
Q3: I am observing an impurity that appears to be a constitutional isomer of my product. What could it be?
A3: An isomeric impurity could be Ethyl 2-(morpholin-2-yl)acetate. This might arise if the starting materials for the morpholine ring synthesis are not regiochemically pure, leading to the formation of both 2- and 3-substituted morpholine precursors.
-
Recommendation: Ensure the purity and correct isomeric form of your starting materials. If you are synthesizing the morpholine ring, carefully control the regioselectivity of the cyclization step. Chiral synthesis methods can also help in controlling the stereochemistry and avoiding isomeric impurities.
Q4: My reaction to introduce the ethyl acetate side chain is incomplete, and I have difficulty separating the starting material from the product. What can I do?
A4: Incomplete alkylation of the morpholine nitrogen can be a common issue. The starting material, morpholin-3-one or a protected morpholine precursor, may have similar polarity to the product, making separation challenging.
-
Recommendation: To drive the reaction to completion, you can try using a slight excess of the alkylating agent (ethyl bromoacetate) and a stronger base, or increase the reaction temperature. However, be mindful of potential side reactions. For purification, a high-resolution chromatography technique like preparative HPLC might be necessary if standard column chromatography is ineffective.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the synthesis of this compound to minimize impurities?
A1: The most critical parameters are:
-
Purity of Starting Materials: Use high-purity starting materials to avoid introducing impurities from the beginning.
-
Reaction Temperature: Maintain the recommended temperature for each step to prevent side reactions and degradation.
-
Choice of Reagents: Use appropriate and selective reagents, especially for the reduction and alkylation steps.
-
pH Control: Control the pH during workup and purification to prevent side reactions like dimerization or hydrolysis of the ester.
-
Reaction Monitoring: Closely monitor the progress of each reaction step using techniques like TLC or HPLC to ensure completion and minimize the formation of byproducts.
Q2: What analytical techniques are best suited for identifying and quantifying impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for the identification of unknown impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the definitive identification of impurities.
Q3: How can I remove residual starting materials and reagents from my final product?
A3:
-
Aqueous Washes: Use appropriate aqueous washes during the workup to remove water-soluble starting materials and salts.
-
Column Chromatography: Silica gel column chromatography is a standard and effective method for purifying the final product from most starting materials and byproducts.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique.
-
Distillation: If the product is a liquid with a suitable boiling point, distillation under reduced pressure can be used for purification.
Data Presentation
Table 1: Summary of Common Impurities in this compound Synthesis
| Impurity Name | Potential Source | Recommended Analytical Method |
| Morpholin-3-one | Incomplete alkylation | HPLC, LC-MS |
| 2-(Morpholin-3-yl)ethanol | Over-reduction of the ester | HPLC, LC-MS, NMR |
| Ethyl 2-(morpholin-2-yl)acetate | Isomeric impurity in starting material | Chiral HPLC, LC-MS, NMR |
| Dimer/Polymer | Intermolecular side reactions | Size Exclusion Chromatography, LC-MS |
| Ethyl bromoacetate | Excess reagent from alkylation | GC-MS, HPLC |
| Starting amino alcohol/amine | Incomplete cyclization | HPLC, LC-MS |
Experimental Protocols
A plausible synthetic route for this compound can be envisioned starting from a suitable amino alcohol, followed by cyclization to a morpholin-3-one, and subsequent N-alkylation and reduction.
Step 1: Synthesis of N-protected morpholin-3-one
-
To a solution of a suitable N-protected amino alcohol (e.g., N-Boc-serinol) in a suitable solvent (e.g., THF), add a base (e.g., NaH) at 0 °C.
-
Slowly add a reagent containing the remaining two carbons of the morpholine ring (e.g., ethyl bromoacetate).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain the N-protected morpholin-3-one.
Step 2: N-alkylation of morpholin-3-one
-
To a solution of the morpholin-3-one in a suitable solvent (e.g., DMF), add a base (e.g., K₂CO₃).
-
Add ethyl bromoacetate and heat the reaction mixture until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture, add water, and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Step 3: Reduction of the morpholin-3-one
-
To a solution of the N-alkylated morpholin-3-one in a suitable solvent (e.g., methanol), add a reducing agent (e.g., NaBH₄) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature until the reduction is complete (monitored by TLC).
-
Quench the reaction with a suitable reagent (e.g., acetone), and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Mandatory Visualization
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: Formation pathways of common impurities during the synthesis of this compound.
Technical Support Center: N-Alkylation of Morpholines
This guide provides troubleshooting strategies and frequently asked questions for researchers, scientists, and drug development professionals performing N-alkylation reactions of morpholines. The information is presented in a direct question-and-answer format to address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my reaction yield low or the conversion of my morpholine starting material incomplete?
Low yield or incomplete conversion is a frequent issue stemming from several possible factors. A systematic approach is necessary to identify and resolve the underlying cause.
Potential Causes & Solutions:
-
Insufficient Reagent Reactivity: The choice of alkylating agent and base is critical. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. If using a less reactive alkyl halide, a more reactive base or higher temperatures may be required.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice play a significant role. Many N-alkylation reactions require heating to proceed at a reasonable rate.[1] If the reaction is sluggish at room temperature, consider increasing the temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can determine the optimal reaction time.
-
Poor Base Selection: The base must be strong enough to deprotonate the morpholine or neutralize the HX acid formed if starting from an alkyl halide.[2] If the base is weak or has low solubility in the reaction solvent (e.g., K₂CO₃ in acetonitrile), the reaction can stall. Consider switching to a stronger or more soluble base like Cesium Carbonate (Cs₂CO₃) or using a phase-transfer catalyst.[1][3]
-
Steric Hindrance: If either the morpholine derivative or the alkylating agent is sterically bulky, the reaction rate can be significantly reduced.[1] In these cases, prolonged reaction times, higher temperatures, or microwave irradiation may be necessary to improve yields.[1]
Troubleshooting Workflow for Low Yield
Q2: I'm observing a significant amount of a polar, water-soluble byproduct. How can I prevent the formation of the quaternary ammonium salt?
The formation of a quaternary ammonium salt is a common side reaction where the desired N-alkylated morpholine (a tertiary amine) reacts with another molecule of the alkylating agent.[2][4] This "over-alkylation" is problematic because the product is often difficult to separate from the desired product.[2]
Strategies to Minimize Quaternary Salt Formation:
-
Control Stoichiometry: Use a slight excess of the morpholine relative to the alkylating agent. This ensures the alkylating agent is more likely to react with the starting secondary amine than the tertiary amine product. A common strategy is the slow, dropwise addition of the alkylating agent to the reaction mixture to maintain its low concentration.[5]
-
Use a Non-Nucleophilic Base: The reaction of morpholine with an alkyl halide generates an acid (HX) byproduct. Adding a base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is crucial to neutralize this acid.[2] The acid would otherwise protonate the starting morpholine, rendering it non-nucleophilic.[2]
-
Consider Reductive Amination: As an alternative to alkyl halides, reductive amination with an aldehyde or ketone completely avoids the possibility of quaternary salt formation.[1][2][6] This method involves the formation of an iminium ion intermediate, which is then reduced in situ.
Reaction Pathway: Desired vs. Side Reaction
// Nodes Morpholine [label="Morpholine\n(Secondary Amine)", fillcolor="#FFFFFF"]; AlkylHalide1 [label="Alkyl Halide\n(R-X)", shape=ellipse, fillcolor="#FFFFFF"]; TertiaryAmine [label="Desired Product\n(N-Alkyl Morpholine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; AlkylHalide2 [label="Alkyl Halide\n(R-X)", shape=ellipse, fillcolor="#FFFFFF"]; QuatSalt [label="Side Product\n(Quaternary Salt)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Morpholine -> TertiaryAmine [label=" 1st Alkylation\n(Desired) ", color="#4285F4", fontcolor="#4285F4"]; AlkylHalide1 -> TertiaryAmine [color="#4285F4"]; TertiaryAmine -> QuatSalt [label=" 2nd Alkylation\n(Undesired) ", color="#EA4335", fontcolor="#EA4335"]; AlkylHalide2 -> QuatSalt [color="#EA4335"]; } dot Caption: Competing reaction pathways in N-alkylation.
Q3: How should I choose the optimal base and solvent for my reaction?
The choice of base and solvent is interdependent and crucial for success.
Base Selection Guide: Inorganic bases are commonly used to scavenge the acid byproduct. Their effectiveness often depends on their strength and solubility.
| Base | Common Solvents | Strength | Notes |
| K₂CO₃ | Acetonitrile, DMF | Moderate | Standard, inexpensive choice. Solubility can be a limiting factor. |
| Cs₂CO₃ | Acetonitrile, DMF, Toluene | Strong | Higher solubility and "cesium effect" can accelerate reactions.[1] |
| Et₃N | Dichloromethane, THF | Moderate | Organic base, acts as an acid scavenger. |
| DIPEA | Dichloromethane, THF | Moderate | Hindered organic base, useful when the amine is sensitive. |
| NaH | THF, DMF | Very Strong | Used to deprotonate the amine first; requires anhydrous conditions. |
Solvent Selection Guide: Polar aprotic solvents are generally preferred as they can dissolve the amine and salts while not interfering with the reaction.
| Solvent | Polarity | Boiling Point | Notes |
| Acetonitrile (MeCN) | Polar Aprotic | 82 °C | Excellent general-purpose solvent for N-alkylations. |
| DMF | Polar Aprotic | 153 °C | Good for dissolving stubborn reagents but can decompose at high temps.[3] |
| DMSO | Polar Aprotic | 189 °C | High boiling point, used for difficult reactions. |
| THF | Polar Aprotic | 66 °C | Good for reactions with strong bases like NaH. |
| Toluene | Nonpolar | 111 °C | Often used with a phase-transfer catalyst. |
General Experimental Protocol
This section provides a general methodology for a standard N-alkylation of morpholine using an alkyl halide.
Materials:
-
Morpholine
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen/argon line
Procedure:
-
Setup: To a dry round-bottom flask under a nitrogen atmosphere, add morpholine (1.2 equivalents) and anhydrous acetonitrile. Begin stirring to form a solution.
-
Add Base: Add anhydrous potassium carbonate (2.0 equivalents) to the solution.
-
Add Alkylating Agent: Slowly add the alkyl halide (1.0 equivalent) to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 4-24 hours.
-
Monitoring: Monitor the reaction progress periodically by TLC or LC-MS to check for the consumption of the starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts (K₂CO₃ and KBr byproduct) and wash the solid with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Dissolve the crude residue in an organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with water or brine to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-alkylated morpholine.
-
If necessary, purify the product further using column chromatography on silica gel.
-
Data on N-Alkylation with Various Alcohols
Reductive amination using alcohols is an alternative green method. The following data, adapted from literature, shows the conversion and selectivity for the N-alkylation of morpholine with different alcohols over a CuO–NiO/γ–Al₂O₃ catalyst.[7][8][9][10]
| Alcohol Substrate | Temperature (°C) | Molar Ratio (Alc:Morph) | Conversion (%) | Selectivity (%) |
| Methanol | 220 | 3:1 | 95.3 | 93.8 |
| Ethanol | 220 | 3:1 | 95.4 | 93.1 |
| 1-Propanol | 220 | 3:1 | 94.1 | 92.4 |
| 1-Butanol | 230 | 4:1 | 95.3 | 91.2 |
| Isopropanol | 220 | 3:1 | 92.8 | 86.7 |
| Isobutanol | 230 | 4:1 | 90.6 | 84.2 |
| Cyclohexanol | 230 | 5:1 | 73.5 | 78.2 |
Note: The lower selectivity with secondary alcohols like isopropanol and cyclohexanol is attributed to steric effects and the lower electrophilicity of the intermediate ketone compared to an aldehyde.[7][8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. akjournals.com [akjournals.com]
- 9. akjournals.com [akjournals.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Substituted Morpholines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-substituted morpholines, with a focus on improving yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing 3-substituted morpholines?
A1: Several effective methods are employed for the synthesis of 3-substituted morpholines. The choice of method often depends on the desired substitution pattern, available starting materials, and scalability. Key strategies include:
-
Palladium-Catalyzed Carboamination: This method involves the intramolecular cyclization of an unsaturated amine, often prepared from an amino alcohol. It is particularly useful for creating cis-3,5-disubstituted morpholines with high diastereoselectivity.[1][2][3]
-
Copper-Catalyzed Three-Component Reaction: This approach combines an amino alcohol, an aldehyde, and a diazo compound in a one-pot synthesis to produce highly substituted morpholines.[4][5]
-
Synthesis from Amino Alcohols: A versatile and common starting point, amino alcohols can be converted to morpholines through various cyclization strategies, including reactions with epoxides or dihaloalkanes, and intramolecular cyclization of N-substituted derivatives.[6][7]
-
Tsuji-Trost Reaction followed by Heterocyclization: A palladium-catalyzed reaction of vinyloxiranes with amino-alcohols, followed by an in-situ iron(III)-catalyzed cyclization, provides a diastereoselective route to various substituted morpholines.[8]
Q2: What factors are critical for controlling diastereoselectivity in 3-substituted morpholine synthesis?
A2: Achieving high diastereoselectivity is a common challenge. Key factors to consider include:
-
Catalyst and Ligand Choice: In metal-catalyzed reactions, the choice of catalyst and ligands plays a crucial role. For instance, in Pd-catalyzed carboamination, specific phosphine ligands can influence the stereochemical outcome.[1] In iron-catalyzed cyclizations, the Lewis acidity of the catalyst can facilitate thermodynamic equilibration to favor the more stable cis-diastereoisomer.[8][9]
-
Reaction Temperature: Temperature can significantly impact diastereoselectivity. In some iron-catalyzed systems, increasing the temperature can lead to a higher diastereomeric ratio in favor of the cis product.[9]
-
Solvent: The polarity and coordinating ability of the solvent can influence the transition state geometry and, consequently, the stereochemical outcome.[8]
-
Starting Material Stereochemistry: In many synthetic routes, the stereochemistry of the final product is dictated by the stereocenters present in the starting materials, such as enantiomerically pure amino alcohols.[10]
Q3: What are common impurities encountered in the synthesis of 3-substituted morpholines and how can they be removed?
A3: Impurities can arise from starting materials, side reactions, or incomplete reactions. Common impurities include:
-
Unreacted Starting Materials: Can be removed by column chromatography or by converting the product to a salt, precipitating it, and then liberating the free base.
-
Side Products from Incomplete Cyclization: For example, in the synthesis from diethanolamine, 2-(2-aminoethoxy)ethanol can be a significant byproduct.[11] Fractional distillation is often effective for its removal.[11]
-
Isomeric Byproducts: Depending on the reaction mechanism, constitutional or stereoisomers may form. Careful optimization of reaction conditions can minimize their formation. Purification is typically achieved through column chromatography with an appropriate solvent system.
-
Catalyst Residues: Residual metal catalysts can often be removed by filtration through a pad of celite or silica gel, or by using specific scavengers.
Q4: How can I improve the yield of my 3-substituted morpholine synthesis?
A4: Low yields can be addressed by systematically evaluating several reaction parameters:
-
Purity of Starting Materials: Ensure all starting materials are pure and dry, as impurities can lead to side reactions and catalyst deactivation.[11]
-
Reaction Conditions: Optimize temperature, reaction time, and concentration. In-process monitoring by techniques like TLC or LC-MS can help determine the optimal reaction time and prevent byproduct formation from prolonged reaction times or excessive temperatures.
-
Catalyst Activity: For catalytic reactions, ensure the catalyst is active. Catalyst deactivation can be a cause of low conversion.[11] Consider using fresh catalyst or a different catalyst system.
-
Work-up Procedure: Minimize product loss during extraction and purification steps. Ensure the pH is appropriate during aqueous work-up to prevent your product from remaining in the aqueous layer.
Troubleshooting Guides
Palladium-Catalyzed Carboamination
| Problem | Potential Cause | Troubleshooting Steps |
| Low to No Yield / Incomplete Conversion | Inactive Catalyst: The Pd(0) catalyst may have oxidized or the phosphine ligand may have degraded. | Use freshly prepared catalyst and high-purity, degassed solvents. Consider using a more robust ligand. |
| Poor Quality Substrate: Impurities in the unsaturated amine can inhibit the catalyst. | Purify the starting material before use. Ensure it is free of any coordinating impurities. | |
| Incorrect Base: The choice and amount of base are critical for the catalytic cycle. | Screen different bases (e.g., NaOtBu, K3PO4) and ensure anhydrous conditions. | |
| Low Diastereoselectivity | Suboptimal Ligand: The ligand influences the stereochemistry of the cyclization. | Experiment with different phosphine ligands (e.g., P(2-furyl)3, PPh3) to find the one that gives the best diastereomeric ratio.[1] |
| Reaction Temperature: Temperature can affect the selectivity of the cyclization. | Vary the reaction temperature to find the optimal balance between reaction rate and diastereoselectivity. | |
| Formation of Side Products | Side Reactions: The main side product can sometimes be the result of β-hydride elimination or other competing pathways.[1] | Adjusting the ligand and reaction conditions can often suppress side reactions. Analysis of the side products can provide insight into the competing reaction pathways. |
Copper-Catalyzed Three-Component Reaction
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield | Inefficient Catalyst: The copper catalyst may not be optimal for the specific substrates. | While Cu(I) catalysts are generally effective, screening different copper sources (e.g., CuI, Cu(MeCN)4PF6) may improve the yield.[4] |
| Substrate Reactivity: Electron-deficient or sterically hindered aldehydes can lead to lower yields.[4] | Increase the equivalents of the less reactive component or consider a higher reaction temperature, although this may also lead to degradation.[4] | |
| Solvent Choice: The solvent can have a significant impact on the reaction outcome. | Toluene is often a good choice, while solvents like acetonitrile can be detrimental.[4] A solvent screen may be necessary for challenging substrates. | |
| Low Diastereoselectivity | Inherent Nature of the Reaction: This reaction sometimes provides low diastereoselectivity with chiral amino alcohols.[4] | Consider a post-synthesis epimerization step. Light-mediated reversible hydrogen atom transfer has been shown to improve the diastereomeric ratio.[4] |
| Formation of Thiazolidine Adduct (with thio-analogs) | Competing Reaction Pathway: When using 2-aminoethane-1-thiol, the formation of a thiazolidine adduct is a competing and often favored pathway.[4] | This specific three-component reaction may not be suitable for the synthesis of thiomorpholines. An alternative synthetic route should be considered. |
Data Presentation
Table 1: Comparison of Yields for Different 3-Substituted Morpholine Syntheses
| Synthesis Method | Key Reactants | Typical Yield Range (%) | Key Advantages | Reference |
| Pd-Catalyzed Carboamination | Unsaturated amine, Aryl/Alkenyl halide | 46 - 66 | High diastereoselectivity for cis-products | [1] |
| Cu-Catalyzed Three-Component | Amino alcohol, Aldehyde, Diazo compound | 41 - 70 | One-pot synthesis, good functional group tolerance | [4] |
| Tsuji-Trost/Fe(III)-Catalyzed | Vinyloxirane, Amino alcohol | 60 - 95 | High diastereoselectivity, atom-economic | [8] |
| From Amino Alcohols (with ethylene sulfate) | Amino alcohol, Ethylene sulfate | High | Green and efficient, avoids harsh reagents | [6] |
Experimental Protocols
Detailed Methodology for Pd-Catalyzed Synthesis of a 3,5-disubstituted Morpholine
This protocol is a representative example for the synthesis of a cis-3,5-disubstituted morpholine via Pd-catalyzed carboamination.[1]
Materials:
-
Substituted O-allyl-N-arylethanolamine (1.0 equiv)
-
Aryl bromide (2.0 equiv)
-
Sodium tert-butoxide (NaOtBu) (2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)2) (2 mol%)
-
Tri(2-furyl)phosphine (P(2-furyl)3) (8 mol%)
-
Anhydrous toluene
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)2 and P(2-furyl)3.
-
Add anhydrous toluene and stir the mixture for 5 minutes at room temperature.
-
Add the substituted O-allyl-N-arylethanolamine, aryl bromide, and NaOtBu.
-
Seal the tube and heat the reaction mixture at 105 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Detailed Methodology for Cu-Catalyzed Three-Component Synthesis of a Highly Substituted Morpholine
This protocol is a representative example for the copper-catalyzed one-pot synthesis of a highly substituted morpholine.[4]
Materials:
-
Amino alcohol (2.0 equiv)
-
Aldehyde (3.0 equiv)
-
Diethyl diazomalonate (1.0 equiv)
-
Copper(I) catalyst (e.g., [Cu(MeCN)4]B(C6F5)4) (5 mol%)
-
Anhydrous toluene
Procedure:
-
To a flame-dried vial under an inert atmosphere, add the copper(I) catalyst.
-
Add anhydrous toluene, followed by the amino alcohol, aldehyde, and diethyl diazomalonate.
-
Seal the vial and heat the reaction mixture at 90 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product directly by flash column chromatography on silica gel.
Mandatory Visualization
Caption: Workflow for Pd-Catalyzed 3-Substituted Morpholine Synthesis.
Caption: Logical Flow for Troubleshooting Low Reaction Yield.
References
- 1. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New strategy for the synthesis of substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines [organic-chemistry.org]
- 9. thieme-connect.de [thieme-connect.de]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Byproducts of Ethyl 2-(morpholin-3-yl)acetate synthesis and their identification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-(morpholin-3-yl)acetate.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method for the synthesis of this compound involves a two-step process starting from 3-morpholinone. The first step is the N-alkylation of 3-morpholinone with ethyl bromoacetate to yield ethyl 2-(3-oxomorpholino)acetate. This intermediate is then reduced to the final product, this compound.
Q2: What are the most critical parameters to control during the N-alkylation step?
The N-alkylation of 3-morpholinone is sensitive to the base used, the reaction temperature, and the solvent. A moderately strong base, such as potassium carbonate, is often employed to deprotonate the amide nitrogen without causing significant hydrolysis of the ester. The temperature should be carefully controlled to prevent side reactions, such as O-alkylation or decomposition. Anhydrous polar aprotic solvents like acetonitrile or DMF are typically used to ensure good solubility of the reactants and to avoid unwanted reactions with water.
Q3: What are the common challenges during the reduction of the lactam intermediate?
The reduction of the lactam (amide) in ethyl 2-(3-oxomorpholino)acetate to the corresponding amine can sometimes be challenging. The choice of reducing agent is crucial. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can potentially reduce the ester functionality as well. Milder reducing agents or specific conditions might be required to selectively reduce the amide. Over-reduction or incomplete reduction are common issues that need to be monitored.
Troubleshooting Guides
Below are common issues encountered during the synthesis of this compound, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of ethyl 2-(3-oxomorpholino)acetate (alkylation step) | 1. Incomplete deprotonation of 3-morpholinone.2. Hydrolysis of ethyl bromoacetate or the product.3. Competing O-alkylation.4. Ineffective stirring leading to poor mixing. | 1. Use a stronger base (e.g., sodium hydride) or increase the amount of potassium carbonate.2. Ensure anhydrous reaction conditions. Use freshly distilled solvents.3. Optimize reaction temperature; lower temperatures may favor N-alkylation.4. Use a suitable stir bar and ensure vigorous stirring. |
| Presence of multiple spots on TLC after alkylation | 1. Unreacted 3-morpholinone.2. O-alkylated byproduct.3. Di-alkylated product (if possible).4. Hydrolyzed starting material or product. | 1. Increase the reaction time or temperature slightly.2. Purify the crude product using column chromatography.3. Use a stoichiometric amount of ethyl bromoacetate.4. Work up the reaction under neutral or slightly acidic conditions. |
| Low yield of this compound (reduction step) | 1. Incomplete reduction of the lactam.2. Over-reduction of the ester group to an alcohol.3. Degradation of the product during workup. | 1. Increase the amount of reducing agent or the reaction time.2. Use a milder reducing agent (e.g., borane-THF complex) or control the temperature carefully (e.g., perform the reaction at 0 °C).3. Perform a careful aqueous workup at low temperatures. |
| Product is contaminated with a byproduct of similar polarity | 1. Isomeric byproduct formed during the reaction.2. Incomplete conversion of an intermediate. | 1. Optimize the purification method (e.g., change the solvent system for column chromatography, consider preparative HPLC).2. Monitor the reaction closely by TLC or GC-MS to ensure complete conversion. |
Byproduct Identification
The following table summarizes potential byproducts in the synthesis of this compound and key analytical data for their identification.
| Byproduct Name | Structure | Molecular Weight ( g/mol ) | Key Analytical Signals |
| 3-Morpholinone (Unreacted Starting Material) | C₄H₇NO₂ | 101.10 | ¹H NMR: Broad singlet for NH proton. GC-MS: Distinct retention time from the product. |
| Ethyl 2-(3-oxomorpholino)acetate (Intermediate) | C₈H₁₃NO₄ | 187.19 | ¹H NMR: Absence of NH proton signal, characteristic singlet for the methylene group adjacent to the nitrogen. IR: Strong carbonyl stretch for the lactam. |
| 2-(Morpholin-3-yl)ethanol (Over-reduction Product) | C₆H₁₃NO₂ | 131.17 | ¹H NMR: Triplet for the methylene group adjacent to the hydroxyl group. GC-MS: Lower retention time than the desired product. IR: Broad O-H stretch. |
| Ethyl 2-(2-hydroxyethoxy)acetate (From ring opening) | C₆H₁₂O₄ | 148.16 | ¹H NMR: Characteristic signals for two different methylene groups adjacent to oxygen atoms. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(3-oxomorpholino)acetate
-
To a stirred solution of 3-morpholinone (1.0 eq) in anhydrous acetonitrile (10 mL/mmol of 3-morpholinone) under a nitrogen atmosphere, add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Reduction of Ethyl 2-(3-oxomorpholino)acetate
-
To a stirred solution of ethyl 2-(3-oxomorpholino)acetate (1.0 eq) in anhydrous tetrahydrofuran (THF) (15 mL/mmol) at 0 °C under a nitrogen atmosphere, add a solution of borane-tetrahydrofuran complex (1.5 eq, 1 M in THF) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 8-12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the dropwise addition of methanol, followed by 1 M hydrochloric acid.
-
Stir the mixture for 30 minutes, then basify with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane.
Visualizations
Caption: Synthetic pathway for this compound and potential byproduct formation.
Caption: A logical workflow for troubleshooting the synthesis of this compound.
Technical Support Center: Stereoselective Synthesis of Chiral Morpholines
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of chiral morpholines. Here you will find troubleshooting guides, frequently asked questions (FAQs), comparative data, and detailed experimental protocols to address common challenges in this critical area of medicinal chemistry.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis of chiral morpholines, presented in a question-and-answer format.
Issue 1: Poor Enantioselectivity in Catalytic Asymmetric Reactions
Question: I am attempting a catalytic asymmetric hydrogenation of a dehydromorpholine to produce a 2-substituted chiral morpholine, but the enantiomeric excess (ee%) is consistently low. What are the likely causes and how can I improve it?
Answer: Low enantioselectivity in this context is a common challenge and can stem from several factors. Here is a systematic approach to troubleshooting:
-
Catalyst and Ligand Integrity: The chiral ligand is paramount for achieving high enantioselectivity.[1]
-
Ligand Purity: Ensure the chiral phosphine ligand (e.g., SKP) is of high purity and has not oxidized. Air-sensitive phosphine ligands require handling under an inert atmosphere (e.g., in a glovebox).
-
Catalyst Formation: The pre-formation of the active catalyst, for instance, by stirring the rhodium precursor ([Rh(COD)2]BF4) with the chiral ligand for a sufficient time before adding the substrate, is crucial for optimal results.[1]
-
-
Reaction Conditions:
-
Solvent Choice: The solvent can significantly influence stereoselectivity. Anhydrous, degassed solvents are essential. Dichloromethane (DCM) is commonly used, but screening other non-coordinating solvents may be beneficial.[1]
-
Hydrogen Pressure: While some reactions proceed well under mild conditions, optimizing the hydrogen pressure can impact selectivity.[1] A pressure of 50 atm is a common starting point.[1]
-
Temperature: Asymmetric reactions are often temperature-sensitive. Running the reaction at lower temperatures can sometimes enhance enantioselectivity, though it may slow down the reaction rate.
-
-
Substrate Properties:
-
N-Protecting Group: The nature of the substituent on the nitrogen atom can influence the substrate's conformation and its interaction with the chiral catalyst. An N-acyl group, for instance, can act as a directing group and is often necessary for substrate activation.[2]
-
Substrate Purity: Impurities in the dehydromorpholine substrate can poison the catalyst. Ensure the starting material is thoroughly purified.
-
Issue 2: Low Diastereoselectivity in Cyclization Reactions
Question: My intramolecular cyclization of an amino alcohol derivative to form a disubstituted morpholine is yielding a nearly 1:1 mixture of diastereomers. How can I control the relative stereochemistry?
Answer: Achieving high diastereoselectivity in cyclization reactions depends on controlling the transition state geometry. Consider the following strategies:
-
Substrate Control:
-
Pre-existing Stereocenters: The stereochemistry of the final product is often dictated by the preset stereogenic centers in the starting materials, such as enantiomerically pure amino alcohols.[3]
-
Bulky Substituents: Introducing bulky protecting groups or substituents can favor a specific chair-like or boat-like transition state, leading to a higher diastereomeric ratio (dr). For example, in copper-promoted oxyamination reactions, the stereochemistry can be rationalized by specific transition states.[4]
-
-
Reagent and Catalyst Control:
-
Lewis Acids: Using a Lewis acid can help to pre-organize the substrate in a rigid conformation, leading to a more selective cyclization.
-
Catalyst Choice: In metal-catalyzed reactions, the ligand can have a profound effect on diastereoselectivity. For instance, rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols has been shown to produce morpholines with high diastereoselectivity.[5]
-
-
Post-Synthesis Epimerization:
-
In some cases where a mixture of diastereomers is unavoidable, it may be possible to epimerize the undesired isomer to the desired one. Light-mediated, reversible epimerization has been demonstrated for certain highly substituted morpholines, significantly improving the diastereomeric ratio.[6]
-
Issue 3: Difficulty in Synthesizing Quaternary Stereocenters
Question: I am struggling to synthesize a morpholine with a quaternary stereocenter at the C2 position. What are the main challenges and effective methods?
Answer: Constructing quaternary stereocenters is inherently challenging due to steric hindrance. However, several effective strategies have been developed:
-
Organocatalytic Halocyclization: An effective method involves the organocatalytic asymmetric halocyclization of corresponding alkenol substrates. Using a cinchona alkaloid-derived catalyst, various chlorinated 2,2-disubstituted morpholines can be obtained with excellent yields and enantioselectivities.[7]
-
Aza-Benzilic Ester Rearrangement: A chiral phosphoric acid-catalyzed enantioselective synthesis of C3-substituted morpholinones can proceed through a domino reaction followed by a 1,2-aryl/alkyl shift, effectively creating a quaternary center.[8]
-
Multi-component Reactions: Copper-catalyzed three-component reactions using amino alcohols, aldehydes, and diazomalonates can provide access to highly substituted morpholines, including those with tetrasubstituted carbons.[6]
Data Presentation: Comparison of Catalytic Systems
The selection of an appropriate catalyst and ligand is critical for success. The table below summarizes results from different catalytic systems for the synthesis of chiral morpholines, allowing for easy comparison.
Table 1: Performance of Catalytic Systems in Asymmetric Morpholine Synthesis
| Target Position | Reaction Type | Catalyst/Ligand | Substrate Scope | Yield (%) | ee% / dr | Reference |
|---|---|---|---|---|---|---|
| C2-Substituted | Asymmetric Hydrogenation | [Rh(COD)₂]BF₄ / (R)-SKP | 2-Aryl/Alkyl Dehydromorpholines | Quantitative | Up to 99% ee | [1][9] |
| C2-Substituted | Organocatalytic Chlorocycloetherification | Cinchona Alkaloid Derivative | Alkenols | Excellent | Excellent | [7] |
| C3-Substituted | Tandem Hydroamination / Asymmetric Transfer Hydrogenation | Ti catalyst then RuCl--INVALID-LINK-- | Ether-containing Aminoalkynes | Good | >95% ee | [10] |
| C3,5-Disubstituted | Pd-catalyzed Carboamination | Pd₂(dba)₃ / Ligand | O-Allyl Ethanolamines | Moderate-Good | Single Stereoisomer | [3] |
| Highly Substituted | Rh-catalyzed Cyclization | Rhodium Catalyst | Nitrogen-tethered Allenols | Up to 99% | >99:1 dr |[5] |
Experimental Protocols
Detailed methodologies are provided for key cited experiments.
Protocol 1: Rh-Catalyzed Asymmetric Hydrogenation of a 2-Substituted Dehydromorpholine[1]
This procedure provides a direct route to enantiomerically enriched 2-substituted morpholines.
-
Catalyst Preparation: In an inert atmosphere glovebox, charge a Schlenk tube with [Rh(COD)₂]BF₄ (1.0 mg, 0.0025 mmol) and the chiral bisphosphine ligand (R)-SKP (1.6 mg, 0.00275 mmol).
-
Add anhydrous, degassed dichloromethane (DCM, 1.0 mL).
-
Stir the mixture at room temperature for 30 minutes to form the active catalyst solution.
-
Reaction Setup: In a separate vial, dissolve the 2-substituted dehydromorpholine substrate (e.g., 2-phenyl-3,4-dihydro-2H-1,4-oxazine, 40.3 mg, 0.25 mmol) in anhydrous DCM (1.0 mL).
-
Transfer the substrate solution to the catalyst solution.
-
Hydrogenation: Transfer the resulting mixture to a stainless-steel autoclave.
-
Purge the autoclave with hydrogen gas three times, then pressurize to 50 atm of hydrogen.
-
Stir the reaction at room temperature for 24 hours.
-
Work-up and Purification: After carefully releasing the pressure, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., petroleum ether/ethyl acetate = 5:1) to yield the desired chiral morpholine.
Protocol 2: Tandem Hydroamination/Asymmetric Transfer Hydrogenation for 3-Substituted Morpholines[10]
This one-pot, two-step process efficiently converts aminoalkynes to chiral 3-substituted morpholines.
-
Hydroamination Step: In a reaction vessel, combine the ether-containing aminoalkyne substrate with a commercially available bis(amidate)bis(amido)Ti catalyst.
-
Heat the reaction mixture (e.g., 110 °C) for the specified time (e.g., 24 hours) to form the cyclic imine intermediate.
-
Cool the reaction to room temperature.
-
Asymmetric Transfer Hydrogenation Step: To the cooled reaction mixture, add a solution of the Noyori-Ikariya catalyst, RuCl--INVALID-LINK-- (1 mol %), in a formic acid/triethylamine azeotrope (5:2 mixture).
-
Stir the reaction at room temperature for 12 hours.
-
Work-up and Purification: Quench the reaction with a saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to obtain the enantiomerically enriched 3-substituted morpholine.
Visualizations: Workflows and Synthetic Strategies
Diagrams generated using Graphviz are provided to illustrate key workflows and concepts.
Caption: Troubleshooting workflow for low enantioselectivity.
Caption: Overview of major synthetic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rhodium-catalyzed diastereoselective synthesis of highly substituted morpholines from nitrogen-tethered allenols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Ethyl 2-(morpholin-3-yl)acetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Ethyl 2-(morpholin-3-yl)acetate by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What makes the purification of this compound by silica gel chromatography challenging? A1: this compound contains a basic secondary amine within the morpholine ring. This basic nitrogen can interact strongly with the acidic silanol groups on the surface of standard silica gel. This interaction often leads to significant peak tailing, streaking, or even irreversible binding of the compound to the stationary phase, resulting in poor separation and low recovery.[1]
Q2: How can I prevent peak tailing and improve the recovery of my compound? A2: To minimize the interaction with acidic silica, it is highly recommended to add a basic modifier to the mobile phase. Adding a small amount, typically 0.5-2%, of triethylamine (Et3N) to the eluent will neutralize the acidic sites on the silica gel. This leads to a significant improvement in peak shape and increased recovery of the basic compound.[1]
Q3: How do I select the appropriate mobile phase (eluent) for the column? A3: The ideal mobile phase should be determined using Thin Layer Chromatography (TLC) before running the column. The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for this compound.[1] This Rf value typically ensures good separation from impurities and a reasonable elution time. Remember to add the same percentage of triethylamine to your TLC solvent system as you plan to use for the column.
Q4: Are there alternative stationary phases I can use if silica gel is problematic? A4: Yes, if issues persist even with a basic modifier, consider using a different stationary phase. Alumina (neutral or basic) is a common alternative that is less acidic than silica gel and can be more suitable for purifying basic compounds.[1] Another option for highly polar compounds that do not move on silica is to use reversed-phase chromatography.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification process.
Issue 1: The compound streaks or "tails" significantly during TLC and column chromatography.
-
Question: My spots on the TLC plate are not round, and the peaks from my column are broad with a trailing edge. What is happening?
-
Answer: This is a classic sign of strong interaction between your basic compound and the acidic silica gel.[1]
-
Solution: Add 0.5-2% triethylamine (Et3N) to your eluent system (e.g., Ethyl Acetate/Hexanes or Dichloromethane/Methanol). This will compete for the acidic sites on the silica, allowing your compound to travel through the column more uniformly.
-
Issue 2: The compound does not move from the baseline (Rf ≈ 0).
-
Question: I've tried several solvent systems, but my compound remains at the bottom of the TLC plate. How can I get it to elute?
-
Answer: Your compound is too polar for the current mobile phase, meaning it has a very high affinity for the polar stationary phase.[2]
-
Solution 1: Systematically increase the polarity of your mobile phase. For example, in a Dichloromethane/Methanol system, gradually increase the percentage of methanol.
-
Solution 2: If increasing polarity doesn't work or leads to poor separation from other polar impurities, consider switching to a reversed-phase column where polar compounds elute earlier.[3]
-
Issue 3: I have very low or no recovery of my compound after the column.
-
Question: I loaded 1 gram of crude material, but only recovered a few milligrams of my product. Where did it go?
-
Answer: This is likely due to irreversible adsorption onto the silica gel column.[1] Your compound may also be unstable on silica and could be decomposing.[2]
-
Solution 1: Before running the full-scale column, perform a stability test. Spot your compound on a TLC plate, let it sit for an hour, and then develop it to see if any degradation has occurred.[2]
-
Solution 2: Use a mobile phase containing triethylamine to prevent strong binding.[1]
-
Solution 3: Consider switching to a less acidic stationary phase, such as neutral or basic alumina, which will have weaker interactions with your basic compound.[1]
-
Issue 4: I cannot separate my product from a close-running impurity.
-
Question: My product and an impurity have very similar Rf values, and all my column fractions are mixed. How can I improve the separation?
-
Answer: This requires optimizing the selectivity of your chromatographic system.
-
Solution 1: Try a completely different solvent system. For example, if you are using an Ethyl Acetate/Hexanes system, try a Dichloromethane/Methanol or a Toluene/Acetone system. Different solvents interact with your compounds in unique ways and can alter the separation.
-
Solution 2: Ensure you are not overloading the column. Using too much crude material for the column size will cause bands to broaden and overlap.
-
Solution 3: Use a finer mesh silica gel or a longer column to increase the number of theoretical plates and improve resolution.
-
Data Presentation
The selection of a mobile phase is critical and should be guided by TLC analysis.
Table 1: Recommended Starting Solvent Systems for TLC Analysis
| Solvent System Components | Ratio (v/v) | Modifier | Polarity | Notes |
| Dichloromethane (DCM) / Methanol (MeOH) | 98:2 to 90:10 | 0.5-1% Et3N | High | A good starting point for polar compounds. Adjust ratio to achieve target Rf. |
| Ethyl Acetate (EtOAc) / Hexanes | 30:70 to 80:20 | 0.5-1% Et3N | Medium | A versatile system. Increase EtOAc percentage to increase polarity. |
| Chloroform / Methanol | 98:2 to 90:10 | 0.5-1% Et3N | High | Use in a fume hood. Can provide different selectivity than DCM. |
Table 2: Troubleshooting Summary
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Peak Tailing / Streaking | Strong acid-base interaction with silica gel.[1] | Add 0.5-2% triethylamine to the mobile phase. |
| Compound Stuck at Origin (Rf ≈ 0) | Mobile phase polarity is too low.[2] | Increase the percentage of the polar solvent (e.g., MeOH in DCM/MeOH). |
| Low or No Compound Recovery | Irreversible binding to silica; compound decomposition.[1][2] | Add triethylamine to eluent; switch to alumina stationary phase. |
| Poor Separation of Impurities | Suboptimal mobile phase; column overloading. | Test alternative solvent systems; use less crude material; use a longer column. |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification
-
Mobile Phase Selection: Use TLC to identify a solvent system (e.g., 70:30 Hexanes:EtOAc) that includes 0.5-1% triethylamine and gives the target compound an Rf value between 0.2 and 0.4.[1] The initial running solvent for the column should be slightly less polar than this system (e.g., 80:20 Hexanes:EtOAc).
-
Column Packing:
-
Select a column of appropriate size for the amount of material to be purified.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just at the top of the silica bed.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude this compound in a suitable solvent (e.g., dichloromethane).[4]
-
Add a small amount of silica gel (approx. 10-20 times the mass of your sample) to this solution.[4]
-
Carefully evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[4]
-
Carefully add this powder to the top of the packed column, creating a thin, even layer.
-
Gently add a thin layer of sand on top of the sample to prevent disturbance.[4]
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Begin eluting with the initial, lower-polarity solvent system.
-
If a gradient elution is needed, gradually increase the proportion of the more polar solvent to elute your compound.[2]
-
-
Fraction Collection and Analysis:
-
Collect fractions of a consistent volume.
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common column chromatography issues.
References
Technical Support Center: Preventing Ring-Opening of Morpholine During N-Alkylation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of morpholine ring-opening during N-alkylation reactions. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize the yield of your desired N-alkylated morpholine, and confidently identify and quantify any potential byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of morpholine ring-opening during N-alkylation?
A1: The primary cause of morpholine ring-opening during N-alkylation is a side reaction known as Hofmann elimination. This reaction pathway becomes significant under certain conditions, particularly when using alkyl halides and a strong base at elevated temperatures. The process begins with the desired N-alkylation to form a quaternary morpholinium salt. In the presence of a base, a proton on a carbon adjacent to the ring oxygen is abstracted, leading to the cleavage of a C-O bond and the formation of an N,N-bis(2-hydroxyethyl)alkylamine.
Q2: Under what conditions is ring-opening most likely to occur?
A2: Ring-opening is most prevalent under the following conditions:
-
High Temperatures: Studies have shown that in some catalytic systems, selectivity for N-alkylation decreases significantly at temperatures above 220°C due to the ring-opening reaction.[1][2]
-
Strong Bases: The use of strong bases, which are often required for deprotonating morpholine for alkylation with alkyl halides, can promote the Hofmann elimination pathway.
-
Certain Alkylating Agents: While less influential than temperature and base, the structure of the alkylating agent can play a role.
Q3: What are the typical byproducts of the ring-opening reaction?
A3: The typical byproduct of morpholine ring-opening during N-alkylation is an N,N-bis(2-hydroxyethyl)alkylamine . The "alkyl" group corresponds to the alkylating agent used in the reaction.
Q4: How can I detect and identify ring-opened byproducts in my reaction mixture?
A4: The most common and effective methods for detecting and identifying ring-opened byproducts are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
GC-MS: This technique can separate the N-alkylated morpholine from the higher boiling point N,N-bis(2-hydroxyethyl)alkylamine. The mass spectrum of the byproduct will show characteristic fragmentation patterns.
-
NMR Spectroscopy (¹H and ¹³C): The NMR spectra of the ring-opened product will be distinct from the desired N-alkylated morpholine. Key indicators of the ring-opened structure include signals corresponding to the two hydroxyethyl groups.
Troubleshooting Guides
Issue 1: Low Yield of N-Alkylated Morpholine and Presence of a High-Boiling Point Impurity
Possible Cause: Ring-opening of the morpholine ring has occurred.
Solutions:
| Strategy | Details | Pros | Cons |
| Lower Reaction Temperature | If your protocol allows, reduce the reaction temperature. For catalytic systems using alcohols, maintaining the temperature at or below 220°C can significantly improve selectivity.[1][2] For reactions with alkyl halides, conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. | Simple to implement. | May significantly slow down the reaction rate. |
| Use a Milder Base | If using a strong base like an alkoxide, consider switching to a weaker inorganic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N). | Reduces the likelihood of Hofmann elimination. | May require longer reaction times or be less effective for deprotonating morpholine. |
| Change the Alkylation Method | If ring-opening is persistent with alkyl halides, consider switching to an alternative N-alkylation method that does not proceed through a quaternary ammonium intermediate, such as reductive amination. | Can completely avoid the Hofmann elimination pathway. | Requires different starting materials (an aldehyde or ketone) and a reducing agent. |
| Optimize Solvent | The choice of solvent can influence the reaction pathway. For N-alkylation with alkyl halides, polar aprotic solvents like acetonitrile or DMF are common. For reductive amination, solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often used. | Can improve selectivity and reaction rate. | Requires screening of different solvents to find the optimal one for your specific reaction. |
Issue 2: Difficulty in Confirming the Identity of the Ring-Opened Byproduct
Possible Cause: Lack of clear analytical data for the suspected N,N-bis(2-hydroxyethyl)alkylamine.
Solutions:
-
Detailed GC-MS Analysis:
-
Ensure your GC temperature program has a sufficiently high final temperature and hold time to elute the less volatile ring-opened product.
-
Look for characteristic mass fragments of N,N-bis(2-hydroxyethyl)alkylamines in the mass spectrum.
-
-
¹H and ¹³C NMR Spectroscopy:
-
Acquire both ¹H and ¹³C NMR spectra of your purified byproduct or the crude reaction mixture if the byproduct is a major component.
-
Compare the obtained spectra with known data for N-substituted morpholines and look for the appearance of new signals consistent with the N,N-bis(2-hydroxyethyl)alkylamine structure.
-
Data Presentation
Table 1: Effect of Reaction Temperature on N-Methylation of Morpholine
Catalyst: CuO–NiO/γ–Al₂O₃, Molar Ratio of Methanol to Morpholine: 3:1, LHSV: 0.15 h⁻¹
| Temperature (°C) | Morpholine Conversion (%) | N-Methylmorpholine Selectivity (%) |
| 160 | ~70 | >98 |
| 180 | ~85 | >98 |
| 200 | ~92 | ~97 |
| 220 | 95.3 | 93.8 |
| 240 | >95 | <90 |
Data adapted from a study on the N-alkylation of morpholine with alcohols.[1][2] The data clearly shows that while morpholine conversion increases with temperature, the selectivity towards the desired N-methylmorpholine decreases above 220°C due to the competing ring-opening reaction.[1][2]
Experimental Protocols
Protocol 1: Selective N-Alkylation of Morpholine using an Alkyl Halide with Minimized Ring-Opening
This protocol is designed to favor N-alkylation by using a moderate base and controlling the temperature.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add morpholine (1.0 eq.), potassium carbonate (1.5 eq.), and a suitable polar aprotic solvent (e.g., acetonitrile).
-
Addition of Alkylating Agent: Add the alkyl halide (1.1 eq.) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-60°C) and monitor the progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure N-alkylated morpholine.
Protocol 2: N-Alkylation of Morpholine via Reductive Amination
This method avoids the formation of a quaternary ammonium salt, thus preventing the Hofmann elimination pathway.
-
Reaction Setup: In a round-bottom flask, dissolve morpholine (1.0 eq.) and the corresponding aldehyde or ketone (1.05 eq.) in a suitable solvent such as 1,2-dichloroethane or dichloromethane.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the stirred solution at room temperature.[3]
-
Reaction: Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by TLC or GC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Diagram 1: N-Alkylation vs. Ring-Opening Pathway
Caption: Competing pathways in morpholine N-alkylation.
Diagram 2: Troubleshooting Workflow for Ring-Opening
Caption: A logical workflow for troubleshooting ring-opening.
Diagram 3: Decision Tree for Selecting N-Alkylation Method
Caption: Decision tree for choosing an N-alkylation method.
References
- 1. benchchem.com [benchchem.com]
- 2. Lewis Acid-Catalyzed Halonium Generation for Morpholine Synthesis and Claisen Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
Technical Support Center: Managing Diastereoselectivity in Morpholine Synthesis
This guide provides researchers, scientists, and drug development professionals with practical solutions for managing and troubleshooting diastereoselectivity in the synthesis of substituted morpholines.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor that typically governs diastereoselectivity in morpholine ring-closure reactions?
A1: In many common synthetic routes, such as intramolecular cyclizations, the diastereoselectivity is governed by the formation of the most stable chair-like transition state. This often leads to a thermodynamic preference for the cis-disubstituted morpholine, where bulky substituents occupy equatorial positions to minimize steric strain.[1][2]
Q2: What is the difference between thermodynamic and kinetic control in this context?
A2: Thermodynamic control refers to reaction conditions (e.g., higher temperatures, longer reaction times, presence of an equilibrating catalyst) that allow the product mixture to reach its most stable state, favoring the most stable diastereomer (often cis).[2][3] Kinetic control refers to conditions (e.g., low temperatures) where the major product is the one that is formed fastest, which may not be the most stable isomer.[4]
Q3: Which synthetic methods are known to provide high diastereoselectivity for morpholine synthesis?
A3: Several methods have been developed to afford high diastereoselectivity. These include Palladium-catalyzed carboamination (>20:1 d.r.), Indium(III)-catalyzed intramolecular reductive etherification (high cis-selectivity), and Iron(III)-catalyzed cyclization of allylic alcohols (>95:5 d.r.).[1][2][5] Aziridine-epoxide heterocoupling has also shown excellent diastereoselectivity (>20:1 d.r.) for certain substrates.[6]
Troubleshooting Guide
Problem: My reaction yields a poor diastereomeric ratio (e.g., close to 1:1). How can I improve the selectivity?
Answer: A low diastereomeric ratio (d.r.) indicates that the energy difference between the transition states leading to the two diastereomers is minimal under your current conditions. Consider the following troubleshooting steps:
-
Vary the Reaction Temperature: Temperature is a critical parameter.[2] Lowering the temperature can enhance selectivity if the reaction is under kinetic control, favoring the product formed via the lowest energy transition state.[4] Conversely, increasing the temperature can sometimes favor the more stable thermodynamic product, especially if an equilibrium can be established.[2][3] For example, in one iron-catalyzed cyclization, increasing the temperature from ambient to 50 °C dramatically improved the d.r. from 60:40 to 94:6.[2]
-
Screen Different Solvents: Solvent polarity can influence the stability of the transition states.[4] In an acid-promoted cyclization to form morpholines, DMSO provided superior diastereoselectivity compared to nitromethane.[6] It is advisable to screen a range of solvents with varying polarities.
-
Change the Catalyst System: The choice of catalyst is crucial for controlling stereochemistry. If you are using a Lewis acid or metal catalyst, switching to a different one can alter the outcome. For instance, while InBr₃ and FeCl₃ have been shown to effectively catalyze cyclizations with high diastereoselectivity, other Lewis acids like Bi(OTf)₃ or Pd(II) acetate may be less effective or non-selective for certain substrates.[1][2]
-
Modify the Substrate: The steric bulk of substituents on your starting material can be the dominant factor. If possible, consider using protecting groups or substituents that create a stronger steric bias in the transition state, favoring one diastereomer over the other.[1]
Problem: The reaction is selective, but the major product is the undesired diastereomer.
Answer: This suggests that the reaction favors a specific stereochemical pathway that leads to the unwanted product.
-
Switch Between Kinetic and Thermodynamic Control: If your reaction is run at low temperature (kinetic control), the undesired isomer may be the one that forms faster. Try running the reaction at a higher temperature for a longer duration to see if it can equilibrate to the more stable, desired thermodynamic product.[3]
-
Employ a Different Catalyst: Some catalytic systems can selectively produce one diastereomer over another. For example, specific Brønsted acids or Pd(II) complexes have been used to selectively obtain either cis or trans isomers in intramolecular aza-Michael reactions.[7]
-
Consider Post-Synthesis Epimerization: If you have an undesired mixture, it may be possible to epimerize the product to favor the more stable isomer. A light-mediated reversible hydrogen atom transfer (HAT) approach has been successfully used to epimerize a mixture of morpholine diastereomers, significantly improving the ratio in favor of the thermodynamically preferred product.[8]
Problem: I have an inseparable mixture of diastereomers. What are my options?
Answer: Beyond attempting to improve the reaction's selectivity, you can address the mixture itself.
-
Attempt Derivatization: Converting the morpholine nitrogen to an amide or carbamate can sometimes alter the physical properties of the diastereomers enough to allow for separation by column chromatography or crystallization.
-
Investigate Epimerization: As mentioned above, post-synthetic epimerization is a powerful strategy. If one diastereomer is thermodynamically more stable, conditions that allow for equilibration (e.g., heating, treatment with a suitable catalyst) can enrich the mixture in that isomer.[3][8]
Data Presentation: Influence of Reaction Conditions on Diastereoselectivity
The following table summarizes quantitative data from selected publications, illustrating how changing reaction parameters can significantly impact the diastereomeric ratio (d.r.) in morpholine synthesis.
| Entry | Reaction Type | Catalyst / Reagent | Solvent | Temp (°C) | Substrate / Product | Diastereomeric Ratio (cis:trans) | Reference |
| 1 | Iron-Catalyzed Cyclization | 10 mol% FeCl₃ | CH₂Cl₂ | 25 | 2,6-disubstituted | 60:40 | [2] |
| 2 | Iron-Catalyzed Cyclization | 10 mol% FeCl₃ | CH₂Cl₂ | 50 | 2,6-disubstituted | 94:6 | [2] |
| 3 | Intramolecular Reductive Etherification | 20 mol% InBr₃ | ClCH₂CH₂Cl | 80 | 2,5-disubstituted | >95:5 | [1] |
| 4 | Pd-Catalyzed Carboamination | 2 mol% Pd(OAc)₂ | Toluene | 105 | 3,5-disubstituted | >20:1 | [5] |
| 5 | Pd-Catalyzed Carboamination | 2 mol% Pd(OAc)₂ | Toluene | 105 | 2,3-disubstituted | 2:1 | [5] |
| 6 | Acid-Promoted Cyclization | CSA | DMSO | 100 | Tetrasubstituted | 15:1 | [6] |
| 7 | Acid-Promoted Cyclization | CSA | MeNO₂ | 100 | Tetrasubstituted | <3:1 | [6] |
Key Experimental Protocols
Protocol 1: Iron(III)-Catalyzed Diastereoselective Synthesis of cis-2,6-Disubstituted Morpholines
This protocol is adapted from the iron-catalyzed cyclization of amino allylic alcohols, which demonstrates excellent control of diastereoselectivity.[2]
Materials:
-
Substituted amino allylic alcohol (e.g., (Z)-4-(benzylamino)pent-2-en-1-ol)
-
Anhydrous Iron(III) chloride (FeCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the amino allylic alcohol (1.0 equiv) in anhydrous DCM (0.1 M) under an inert atmosphere (e.g., Argon or Nitrogen), add FeCl₃ (0.1 equiv, 10 mol%).
-
Stir the reaction mixture at 50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature and quench by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired morpholine. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
Mandatory Visualizations
Troubleshooting Workflow
References
- 1. academic.oup.com [academic.oup.com]
- 2. thieme-connect.de [thieme-connect.de]
- 3. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scalable Purification Strategies for Morpholine Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of morpholine derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues in your experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of morpholine derivatives.
Silica Gel Flash Chromatography
| Problem | Possible Cause | Solution |
| Peak Tailing/Streaking | The basic morpholine nitrogen is interacting strongly with acidic silanol groups on the silica gel.[1] | Add a basic modifier like triethylamine (0.1-2%) or ammonia (in methanol) to your eluent.[1] |
| Compound Stuck on Column | The compound is too polar for the chosen eluent system and is strongly adsorbed to the silica.[1] | Gradually increase the polarity of your eluent. For very polar compounds, a reverse-phase chromatography approach might be necessary.[1] |
| Poor Separation from Polar Impurities | The eluent system is not providing sufficient resolution.[1] | Try a different solvent system. A co-solvent system (e.g., DCM/MeOH, EtOAc/Hexanes) often provides better separation. Consider using a different stationary phase like alumina (basic or neutral).[1] |
| Low Recovery of Compound | The compound may be irreversibly binding to the silica gel. | Adding a basic modifier to the eluent can improve recovery.[1] |
Crystallization
| Problem | Possible Cause | Solution |
| Compound "Oils Out" Instead of Crystallizing | The melting point of the compound is lower than the boiling point of the solvent, or the solution is too concentrated.[1][2] | Use a lower-boiling point solvent. Use a more dilute solution and allow it to cool slowly. Try adding a co-solvent to reduce the solubility.[1] |
| No Crystals Form Upon Cooling | The solution is not supersaturated (too much solvent was used), or nucleation is slow.[1] | Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound.[1] |
| Crystals are Colored | Colored impurities are co-crystallizing with your product.[1] | Add a small amount of activated charcoal to the hot solution, then filter it hot to remove the charcoal and adsorbed impurities before cooling.[1] |
| Low Yield of Recovered Crystals | The compound has significant solubility in the cold solvent, or too much solvent was used initially.[1] | Ensure the solution is cooled sufficiently (e.g., in an ice bath) before filtration. Use the minimum amount of hot solvent necessary to dissolve the compound. Wash the collected crystals with a minimal amount of ice-cold solvent.[1] |
| Purity Does Not Improve After Recrystallization | Impurities have a similar solubility profile to the product. | Consider a second recrystallization from a different solvent system or an alternative purification method like column chromatography.[2] |
Liquid-Liquid Extraction
| Problem | Possible Cause | Solution |
| Emulsion Formation at the Interface | The two phases are not separating cleanly due to detergents or other impurities.[1] | Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer. Gently swirl or rock the funnel instead of vigorous shaking. Filter the mixture through a pad of Celite.[1] |
| Poor Recovery in the Organic Layer | The compound is too soluble in the aqueous phase. The pH of the aqueous phase may be too low, causing the basic morpholine to be in its protonated, more water-soluble form.[1] | Increase the pH of the aqueous layer with a base (e.g., NaOH, K2CO3) to ensure the morpholine compound is in its free base form. "Salt out" the compound by adding a large amount of NaCl or K2CO3 to the aqueous layer. Use a more polar organic solvent for extraction.[1] |
| Precipitate Forms at the Interface | The compound is not soluble in either phase at the interface.[1] | Add more of the organic or aqueous solvent to dissolve the precipitate. Adjust the pH of the aqueous phase.[1] |
Frequently Asked Questions (FAQs)
Q1: Why are morpholine-containing compounds often difficult to purify by silica gel chromatography?
A1: Morpholine derivatives are basic due to the nitrogen atom in the heterocycle. This basicity can lead to strong interactions with the acidic silanol groups on the surface of silica gel, causing issues such as peak tailing, streaking, and sometimes irreversible binding to the column.[1] This can result in poor separation and low recovery of the desired compound.[1]
Q2: How can I improve the chromatography of my morpholine-containing compound on silica gel?
A2: To minimize the issues caused by the basic nature of the morpholine moiety, you can add a small amount of a basic modifier to your eluent system.[1] Common additives include triethylamine (Et3N) or ammonia (often as a solution in methanol). A typical starting point is to add 0.1-2% of triethylamine to the mobile phase.[1] This helps to neutralize the acidic sites on the silica gel, reducing the strong interactions with your basic compound and leading to improved peak shape and recovery.[1]
Q3: My morpholine derivative is highly water-soluble. How can I effectively extract it from an aqueous reaction mixture?
A3: The high water solubility of some morpholine derivatives can make extraction with non-polar organic solvents inefficient.[1] To improve extraction efficiency, you can try the following:
-
Salting out: Add a significant amount of a salt, such as sodium chloride (NaCl) or potassium carbonate (K2CO3), to the aqueous layer. This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic compound and driving it into the organic layer.[1]
-
pH adjustment: If your compound is basic, basifying the aqueous layer (e.g., with NaOH or K2CO3) will ensure it is in its free base form, which is generally less water-soluble than its protonated salt form.[1]
-
Use of a more polar solvent: Solvents like dichloromethane (DCM) or chloroform can be more effective for extracting polar compounds.[1][3]
Q4: I am having trouble crystallizing my morpholine-containing compound. What are some common reasons and solutions?
A4: Crystallization can be challenging for several reasons:
-
High solubility: The compound may be too soluble in the chosen solvent. In this case, you can try a less polar solvent or a solvent mixture.[1]
-
Presence of impurities: Impurities can inhibit crystal formation. It is important to start with material that is as pure as possible.[1]
-
Oiling out: The compound may separate as an oil instead of a solid. This often happens when the melting point of the compound is lower than the boiling point of the solvent. Try using a lower-boiling point solvent or a more dilute solution and cooling it very slowly.[1][2]
Quantitative Data Summary
The following tables provide a summary of typical yields and purity levels that can be expected for the purification of morpholine-containing compounds using different techniques, based on literature data.
Table 1: Purity and Yield Data from Chromatography
| Compound Type | Purification Method | Eluent System | Purity | Yield | Reference |
| Substituted Morpholine | Silica Gel Chromatography | 5% EtOAc/Hexanes | >95% | 68% | [1] |
| (R)-2-phenylmorpholine | Flash column chromatography on silica gel | petroleum ether/ethyl acetate = 5:1 | - | >99% | [4] |
| Diastereomeric morpholines | Silica gel column chromatography | - | - | - | [5] |
Table 2: Purity and Yield Data from Recrystallization
| Compound Type | Recrystallization Solvent | Purity | Yield | Reference |
| 4-(4-aminophenyl)morpholin-3-one | Ethanol | - | - | [2] |
| Morpholine-2,5-dione derivative | Ethyl acetate | - | 52% | [6] |
| N-(6-morpholin-4-ylpyridin-3-yl)glycinate | Benzene-petroleum ether (1:2) | - | - | [7] |
Experimental Protocols
Protocol 1: Flash Column Chromatography of a Morpholine Derivative
This protocol provides a general procedure for the purification of a moderately polar, basic morpholine-containing compound using flash column chromatography.[1]
-
Eluent Selection: Using thin-layer chromatography (TLC), determine a suitable eluent system. A good starting point is a mixture of ethyl acetate and hexanes. Add 0.5-1% triethylamine (Et3N) to the chosen eluent to prevent peak tailing. Aim for an Rf value of 0.2-0.4 for your target compound.[1]
-
Column Packing: Select an appropriately sized column based on the amount of crude material. Pack the column with silica gel using the "slurry method" with your chosen eluent (containing Et3N).[1]
-
Sample Loading: Dissolve your crude compound in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.[1]
-
Elution and Fraction Collection: Apply gentle pressure to the top of the column (e.g., with a pump or house air). Collect fractions and monitor the elution by TLC.[1]
-
Product Isolation: Combine the fractions containing the pure product. Remove the solvent under reduced pressure using a rotary evaporator.[1]
Protocol 2: Recrystallization of a Morpholine Hydrochloride Salt
This protocol describes the purification of a morpholine-containing compound by converting it to its hydrochloride salt and recrystallizing it.[1]
-
Salt Formation: Dissolve the crude morpholine-containing compound in a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Slowly add a solution of HCl in the same or a compatible solvent (e.g., HCl in diethyl ether) until precipitation is complete. Collect the precipitated hydrochloride salt by vacuum filtration and wash with cold solvent.[1]
-
Solvent Selection for Recrystallization: Test the solubility of the hydrochloride salt in various solvents to find a suitable one where the salt is soluble when hot and sparingly soluble when cold.
-
Recrystallization: Dissolve the salt in the minimum amount of the chosen boiling solvent. If the solution is colored, you can add a small amount of activated charcoal and filter the hot solution. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.[1]
-
Crystal Collection and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the ice-cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.[1]
Protocol 3: Liquid-Liquid Extraction of a Water-Soluble Morpholine Derivative
This protocol outlines a general procedure for extracting a water-soluble morpholine derivative from an aqueous reaction mixture.
-
pH Adjustment: Ensure the aqueous layer is basic (pH > 9) by adding a suitable base such as sodium hydroxide or potassium carbonate. This converts the morpholine derivative to its less water-soluble free base form.[1]
-
Salting Out: Saturate the aqueous layer with a salt like sodium chloride or potassium carbonate to decrease the solubility of the organic compound in the aqueous phase.[1]
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent such as dichloromethane or chloroform.[3] Combine the organic extracts.
-
Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate). Filter off the drying agent and remove the solvent under reduced pressure to isolate the crude product.
Visualizations
Caption: A typical experimental workflow for the purification of a morpholine-containing compound.
Caption: A troubleshooting decision tree for common issues in the chromatography of morpholine compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Purity Analysis of Ethyl 2-(morpholin-3-yl)acetate: HPLC-MS vs. Alternatives
The rigorous assessment of purity for pharmaceutical intermediates like Ethyl 2-(morpholin-3-yl)acetate is fundamental to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a detailed comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with other key analytical techniques, offering experimental insights and data to inform methodology selection for researchers, scientists, and drug development professionals.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS stands as a premier technique for the analysis of non-volatile and thermally sensitive small molecules.[1] It combines the powerful separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry, making it an ideal choice for purity profiling.[2][3] The liquid chromatography stage separates the primary compound from its impurities based on their physicochemical interactions with the stationary and mobile phases.[4] Subsequently, the mass spectrometer detects and provides mass-to-charge ratio (m/z) information, which aids in both quantification and structural elucidation of the main component and its impurities.[2][5]
Experimental Protocol: HPLC-MS
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of 10 µg/mL using the same solvent mixture.
-
Filter the final solution through a 0.22 µm syringe filter prior to injection to remove any particulate matter.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). Reversed-phase chromatography is the most common separation mode for small molecule analysis.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode. ESI is a soft ionization technique suitable for a wide range of molecules.[2][5]
-
Scan Range: m/z 50 - 500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
Data Presentation: HPLC-MS Purity Analysis
The following table summarizes hypothetical data obtained from the HPLC-MS analysis of an this compound sample.
| Peak ID | Retention Time (min) | Observed m/z [M+H]⁺ | Proposed Identity | Area % |
| 1 | 4.5 | 146.08 | Morpholin-3-yl-acetic acid (Hydrolysis Product) | 0.15 |
| 2 | 8.2 | 174.12 | This compound | 99.72 |
| 3 | 11.5 | 116.07 | N-ethylmorpholine (Starting Material Impurity) | 0.08 |
| 4 | 13.1 | 288.18 | Dimer Impurity | 0.05 |
Experimental Workflow: HPLC-MS Analysis
Comparison with Alternative Analytical Techniques
While HPLC-MS is a powerful tool, other techniques offer complementary information and may be advantageous in specific contexts.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly effective technique for the analysis of volatile and semi-volatile compounds.[1] For molecules like this compound, which have moderate polarity and boiling point, GC-MS analysis is feasible, although it may require derivatization to enhance volatility and thermal stability.[6] The technique separates compounds in the gas phase followed by mass spectrometric detection, providing highly precise identification based on fragmentation patterns.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for definitive structure elucidation.[7] Furthermore, quantitative NMR (qNMR) is a primary analytical method that can determine the purity of a substance with high accuracy by comparing the integral of the analyte's signals to that of a certified internal standard.[8][9] A key advantage of qNMR is that it does not require a reference standard for each impurity, as the signal intensity is directly proportional to the number of atomic nuclei.[9]
Performance Comparison
The table below provides an objective comparison of HPLC-MS, GC-MS, and NMR for the purity analysis of this compound.
| Parameter | HPLC-MS | GC-MS | Quantitative NMR (qNMR) |
| Principle | Separation based on polarity in liquid phase, followed by mass detection. | Separation based on volatility/boiling point in gas phase, followed by mass detection.[6] | Non-destructive analysis of nuclear spin properties in a magnetic field.[10] |
| Sensitivity | High (pg to fg range) | Very High (pg to fg range) | Lower (µg to mg range)[11] |
| Selectivity | High | Very High | High (excellent for isomers) |
| Sample Throughput | High | High | Moderate |
| Quantitative Accuracy | Excellent (with reference standards) | Excellent (with reference standards) | Very High (primary ratio method)[9] |
| Structural Information | Molecular weight and fragmentation data.[2][7] | Fragmentation patterns for structural clues.[6] | Definitive structural elucidation and connectivity.[7] |
| Key Advantage | Broad applicability to non-volatile and thermally labile compounds.[1] | Superior separation for volatile compounds and established libraries for identification. | Absolute quantification without impurity standards; non-destructive. |
| Key Limitation | Requires reference standards for definitive impurity identification and quantification. | Limited to volatile or derivatizable compounds; potential for thermal degradation. | Lower sensitivity compared to MS techniques; requires larger sample amounts.[11] |
Conclusion and Recommendations
For the routine purity assessment of this compound, HPLC-MS offers the best combination of sensitivity, selectivity, and applicability. It is highly effective for detecting and quantifying a broad range of potential impurities that may be present in the final product.
GC-MS serves as a valuable orthogonal technique, particularly for identifying volatile impurities or starting materials that might be missed or poorly resolved by HPLC.
Quantitative NMR is the gold standard for assigning the absolute purity of a reference standard or for obtaining highly accurate quantification without the need for individual impurity standards.[12] It is best employed for the certification of primary materials and for in-depth structural confirmation of unknown impurities detected by hyphenated techniques.
A comprehensive quality control strategy should leverage HPLC-MS for routine purity testing, complemented by GC-MS and NMR for reference standard characterization and in-depth investigations.
References
- 1. smithers.com [smithers.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. zefsci.com [zefsci.com]
- 6. benchchem.com [benchchem.com]
- 7. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubsapp.acs.org [pubsapp.acs.org]
- 9. High-Performance Quantitative H-1 NMR [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of Ethyl 2-(morpholin-3-yl)acetate via ¹H and ¹³C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the structural validation of Ethyl 2-(morpholin-3-yl)acetate using high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We present a detailed comparison of expected chemical shifts against typical values for related structural fragments, alongside a standardized experimental protocol for data acquisition.
The unambiguous characterization of novel chemical entities is a cornerstone of chemical research and drug development. NMR spectroscopy remains the most powerful technique for the structural elucidation of organic molecules in solution.[1] This guide focuses on the specific application of ¹H and ¹³C NMR to confirm the identity and structure of this compound, a C-substituted morpholine derivative. Unlike its more common N-substituted (morpholin-4-yl) isomer, the substitution at the C-3 position introduces a chiral center, leading to a more complex and informative NMR spectrum.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is anticipated to show distinct signals for each unique proton environment. The substitution at the C-3 position of the morpholine ring breaks the molecule's symmetry, rendering most methylene protons diastereotopic and thus chemically non-equivalent. The predicted chemical shifts (in ppm, relative to TMS) are summarized in the table below.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment (See Fig. 1) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| H-1 (CH₃) | ~ 1.25 | Triplet (t) | 3H |
| H-2 (-OCH₂-) | ~ 4.15 | Quartet (q) | 2H |
| H-3 (-CH₂-C=O) | ~ 2.6 - 2.8 | Doublet of Doublets (dd) | 2H |
| H-4 (Morpholine NH) | ~ 1.8 - 2.5 | Broad Singlet (br s) | 1H |
| H-5 (Morpholine -CH₂) | ~ 2.7 - 3.2 | Multiplet (m) | 2H |
| H-6 (Morpholine -CH-) | ~ 3.0 - 3.5 | Multiplet (m) | 1H |
| H-7 (Morpholine -OCH₂) | ~ 3.6 - 4.0 | Multiplet (m) | 4H |
Note: These are predicted values. Actual experimental values may vary based on solvent, concentration, and temperature.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule. For this compound, eight distinct signals are expected.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment (See Fig. 1) | Predicted Chemical Shift (δ, ppm) |
| C-1 (CH₃) | ~ 14.2 |
| C-2 (-OCH₂-) | ~ 61.0 |
| C-3 (-CH₂-C=O) | ~ 41.5 |
| C-4 (C=O) | ~ 172.0 |
| C-5 (Morpholine -CH₂) | ~ 46.0 |
| C-6 (Morpholine -CH-) | ~ 54.0 |
| C-7 & C-8 (Morpholine -OCH₂) | ~ 67.5, ~69.0 |
Note: The carbons adjacent to the oxygen (C-7, C-8) are expected to be the most downfield among the morpholine ring carbons.[1]
Figure 1. Chemical Structure of this compound.
Logical Workflow for NMR-Based Structure Validation
The process of validating a chemical structure using NMR spectroscopy follows a logical and systematic workflow. This involves preparing the sample, acquiring spectral data, processing the data, and comparing the experimental results with predicted or known values to confirm the proposed structure.
Caption: Workflow for NMR-based structural validation.
Experimental Protocols
Reproducible and high-quality data are contingent on meticulous experimental technique. The following protocols are recommended for acquiring the ¹H and ¹³C NMR spectra of this compound.
Table 3: Standardized NMR Experimental Protocol
| Step | Procedure | Details and Rationale |
| 1. Sample Preparation | Weighing | Accurately weigh the sample: 5-10 mg for ¹H NMR; 20-50 mg for ¹³C NMR. |
| Solvent Addition | Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Deuterated solvents are essential to avoid overwhelming solvent signals in ¹H NMR spectra.[1] | |
| Dissolution | Gently vortex or sonicate the vial to ensure the sample is completely dissolved. | |
| Transfer | Using a clean Pasteur pipette, transfer the clear solution to a 5 mm NMR tube. | |
| Standard (Optional) | Add a small amount of an internal standard (e.g., Tetramethylsilane - TMS) for precise chemical shift referencing (δ = 0.00 ppm). | |
| 2. Data Acquisition | Instrumentation | Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution. |
| Locking & Shimming | Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve maximum homogeneity, which is critical for obtaining sharp, well-resolved peaks. | |
| ¹H Spectrum Acquisition | Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Accumulate 8-16 scans for a good signal-to-noise ratio. | |
| ¹³C Spectrum Acquisition | Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets and enhance the signal via the Nuclear Overhauser Effect (NOE). A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope. | |
| 3. Data Processing | Fourier Transform | Apply a Fourier transform to the raw Free Induction Decay (FID) data to generate the frequency-domain spectrum. |
| Phasing & Baseline | Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode. Apply a baseline correction to obtain a flat spectral baseline. | |
| Referencing | Calibrate the chemical shift axis by setting the internal standard (TMS) peak to 0.00 ppm or the residual solvent peak to its known chemical shift. | |
| Integration & Analysis | For ¹H spectra, integrate the signals to determine the relative ratios of protons. For both spectra, pick the peaks and compare their chemical shifts and multiplicities to the predicted values for structural confirmation. |
References
A Comparative Guide to the Synthesis of 3-Substituted Morpholines
For Researchers, Scientists, and Drug Development Professionals
The morpholine scaffold is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties that often impart improved solubility, metabolic stability, and pharmacokinetic profiles to drug candidates. The strategic introduction of substituents, particularly at the 3-position, allows for the fine-tuning of a molecule's biological activity and interaction with its target. This guide provides an objective comparison of four prominent methods for the synthesis of 3-substituted morpholines, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given research and development objective.
Palladium-Catalyzed Intramolecular Carboamination of O-Allyl Ethanolamines
This method provides a powerful means for the stereoselective synthesis of cis-3,5-disubstituted morpholines from readily available enantiomerically pure amino alcohols. The key step involves a palladium-catalyzed intramolecular carboamination of an O-allyl ethanolamine derivative with an aryl or alkenyl bromide.
Quantitative Data
| Entry | Amino Alcohol Derivative | Aryl/Alkenyl Bromide | Product | Yield (%)[1] | Diastereomeric Ratio (dr) |
| 1 | 2-Bromotoluene | 66 | >20:1 | ||
| 2 | 1-Bromo-4-methoxybenzene | 75 | >20:1 | ||
| 3 | 1-Bromo-3-cyanobenzene | 58 | >20:1 | ||
| 4 | 2-Bromonaphthalene | 71 | >20:1 | ||
| 5 | (Z)-1-Bromo-2-phenyl-1-ethene | 65 | >20:1 |
Experimental Protocol
Representative Procedure for the Synthesis of cis-3,5-Disubstituted Morpholines via Pd-Catalyzed Carboamination [1]
A flame-dried Schlenk tube is charged with Pd(OAc)₂, P(2-furyl)₃, and NaOtBu under a nitrogen atmosphere. The aryl or alkenyl bromide and a solution of the O-allyl ethanolamine substrate in toluene are then added. The reaction mixture is heated in a sealed tube, and upon completion, it is cooled to room temperature, diluted with diethyl ether, and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired 3,5-disubstituted morpholine.
Reaction Pathway
Caption: Palladium-catalyzed intramolecular carboamination pathway.
Ring Opening of 2-Tosyl-1,2-Oxazetidine with α-Formyl Carboxylates
This method offers a diastereoselective route to highly functionalized 2- and 3-substituted morpholines. The reaction is initiated by the base-catalyzed ring opening of 2-tosyl-1,2-oxazetidine by an α-formyl carboxylate, which is followed by a spontaneous intramolecular cyclization to form a morpholine hemiaminal intermediate that can be further elaborated.
Quantitative Data
| Entry | α-Formyl Ester | Base | Product | Yield (%)[2][3] | Diastereomeric Ratio (dr)[2][3] |
| 1 | Methyl 2-methyl-3-oxopropanoate | DBU | 72 | 3.4:1 | |
| 2 | Ethyl 2-formylbutanoate | K₂CO₃ | 82 | 2.3:1 | |
| 3 | Ethyl 2-formyl-4-methylpentanoate | K₂CO₃ | 61 | 1.8:1 | |
| 4 | Methyl 2-(4-chlorophenyl)-3-oxopropanoate | K₂CO₃ | 31 | 1.5:1 | |
| 5 | Ethyl 2-formylpent-4-enoate | K₂CO₃ | 38 | >20:1 |
Experimental Protocol
General Procedure for the Synthesis of Morpholine Hemiaminals [2][3]
To a solution of 2-tosyl-1,2-oxazetidine and the α-formyl carboxylate in 1,4-dioxane, the base (e.g., K₂CO₃ or DBU) is added. The reaction mixture is stirred at room temperature until the starting materials are consumed, as monitored by TLC. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the diastereomeric mixture of the morpholine hemiaminal product.
Reaction Pathway
Caption: Synthesis of morpholines via oxazetidine ring opening.
Copper-Catalyzed Three-Component Synthesis
This highly efficient, one-pot method allows for the synthesis of highly substituted, unprotected morpholines from commercially available amino alcohols, aldehydes, and diazomalonates. This approach is notable for its operational simplicity and the diversity of substituents that can be incorporated.
Quantitative Data
| Entry | Amino Alcohol | Aldehyde | Diazomalonate | Product | Yield (%)[4] | Diastereomeric Ratio (dr)[4] | |---|---|---|---|---|---| | 1 | 2-Amino-2-methylpropan-1-ol | p-Tolualdehyde | Diethyl 2-diazomalonate | | 65 | N/A | | 2 | (±)-Alaninol | p-Tolualdehyde | Diethyl 2-diazomalonate | | 70 | 1.3:1 | | 3 | L-Valinol | p-Tolualdehyde | Diethyl 2-diazomalonate | | 47 | 1.3:1 | | 4 | 2-Amino-2-methylpropan-1-ol | 4-(Trifluoromethyl)benzaldehyde | Diethyl 2-diazomalonate | | 46 | N/A | | 5 | 2-Amino-2-methylpropan-1-ol | 2-Chlorobenzaldehyde | Diethyl 2-diazomalonate | | 41 | N/A |
Experimental Protocol
General Procedure for the Copper-Catalyzed Three-Component Synthesis of Morpholines [4]
In a vial, the amino alcohol, aldehyde, and a copper(I) catalyst (e.g., Cu(MeCN)₄B(C₆F₅)₄) are dissolved in a suitable solvent such as toluene. The diazomalonate is then added, and the mixture is heated. After the reaction is complete (monitored by TLC), the mixture is cooled to room temperature and concentrated. The resulting residue is purified by flash column chromatography on silica gel to afford the pure morpholine product.
Reaction Pathway
Caption: Copper-catalyzed three-component morpholine synthesis.
Synthesis from Aziridines via Ring Opening
The ring-opening of activated aziridines with halogenated alcohols, followed by intramolecular cyclization, provides a versatile and often stereospecific route to 2- and 2,3-disubstituted morpholines. This method can be performed in a one-pot fashion and under metal-free conditions using an oxidant like ammonium persulfate.
Quantitative Data
| Entry | Aziridine | Haloalcohol | Product(s) | Yield (%) | Regioisomeric Ratio |
| 1 | N-Tosyl-2-phenylaziridine | 2-Chloroethanol | 93 | Single regioisomer | |
| 2 | N-Tosyl-2-(4-methoxyphenyl)aziridine | 2-Chloroethanol | 90 | Single regioisomer | |
| 3 | N-Tosyl-2-(4-fluorophenyl)aziridine | 2-Chloroethanol | 84 | Single regioisomer | |
| 4 | cis-N-Tosyl-2,3-diphenylaziridine | 2-Chloroethanol | 75 (major) + 16 (minor) | 4.7:1 | |
| 5 | (S)-N-Tosyl-2-phenylaziridine | 2-Chloroethanol | 93 (70% ee) | Single regioisomer |
Experimental Protocol
General One-Pot Procedure for the Synthesis of Morpholines from Aziridines
A mixture of the aziridine and an oxidant (e.g., ammonium persulfate) in the respective haloalcohol is stirred at room temperature. Upon completion of the ring-opening step (monitored by TLC), a base such as potassium hydroxide is added to the reaction mixture to facilitate the intramolecular cyclization. The reaction is then quenched, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography to give the desired morpholine.
Reaction Pathway
Caption: Morpholine synthesis via aziridine ring opening and cyclization.
References
Biological activity of Ethyl 2-(morpholin-3-yl)acetate vs its isomers
A Comparative Guide to the Biological Activity of Ethyl 2-(morpholin-3-yl)acetate and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The position of the ethyl acetate substituent on the morpholine ring—at the nitrogen atom (N-4) or at one of the carbon atoms (C-2 or C-3)—is expected to significantly influence the molecule's three-dimensional structure, polarity, and ability to interact with biological targets.[4][5] Understanding these structure-activity relationships (SAR) is crucial for the rational design of novel therapeutics.[6] This guide will delve into the potential biological activities of these isomers in key therapeutic areas such as oncology, infectious diseases, and neuroscience, based on the known pharmacology of related morpholine-containing compounds.[7][8][9]
Structural Comparison of Isomers
The three isomers of Ethyl 2-morpholinylacetate are distinguished by the attachment point of the ethyl acetate group to the morpholine ring.
-
Ethyl 2-(morpholin-4-yl)acetate (N-substituted): The ethyl acetate group is attached to the nitrogen atom of the morpholine ring. This substitution directly influences the basicity and nucleophilicity of the nitrogen.
-
Ethyl 2-(morpholin-2-yl)acetate (C-substituted): The ethyl acetate group is attached to the carbon atom adjacent to the oxygen atom. This substitution creates a chiral center, leading to the possibility of enantiomers with distinct biological activities.
-
This compound (C-substituted): The ethyl acetate group is attached to the carbon atom adjacent to the nitrogen atom. This also creates a chiral center and can influence the conformational flexibility of the ring.
Potential Biological Activities and Comparative Evaluation
Based on the broad spectrum of activities reported for morpholine derivatives, a comparative evaluation of these isomers would be valuable in several therapeutic areas.
Anticancer Activity
Morpholine-containing compounds have been extensively investigated as anticancer agents, often targeting key signaling pathways such as the PI3K/Akt/mTOR pathway which is crucial for cell proliferation and survival.[10][11]
Hypothetical Comparison: The N-substituted isomer, Ethyl 2-(morpholin-4-yl)acetate, might exhibit different inhibitory activity against kinases compared to the C-substituted isomers due to the direct involvement of the morpholine nitrogen in the pharmacophore of many kinase inhibitors. The stereochemistry of the C-2 and C-3 isomers could lead to enantioselective interactions with target enzymes.
Data Presentation: Hypothetical Anticancer Activity
| Compound | Target Cell Line | IC50 (µM) |
| Ethyl 2-(morpholin-2-yl)acetate | MDA-MB-231 (Breast Cancer) | To be determined |
| This compound | MDA-MB-231 (Breast Cancer) | To be determined |
| Ethyl 2-(morpholin-4-yl)acetate | MDA-MB-231 (Breast Cancer) | To be determined |
| Doxorubicin (Control) | MDA-MB-231 (Breast Cancer) | Known value |
Antimicrobial Activity
Morpholine derivatives have shown promise as antimicrobial agents against a range of bacterial and fungal pathogens.[12][13][14] The morpholine ring can contribute to the overall lipophilicity and cell permeability of the compounds.
Hypothetical Comparison: The differences in polarity and hydrogen bonding capacity among the three isomers could affect their ability to penetrate microbial cell walls and interact with intracellular targets. The N-substituted isomer may have a different spectrum of activity compared to the C-substituted isomers.
Data Presentation: Hypothetical Antimicrobial Activity
| Compound | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Candida albicans (MIC, µg/mL) |
| Ethyl 2-(morpholin-2-yl)acetate | To be determined | To be determined | To be determined |
| This compound | To be determined | To be determined | To be determined |
| Ethyl 2-(morpholin-4-yl)acetate | To be determined | To be determined | To be determined |
| Ciprofloxacin (Control) | Known value | Known value | N/A |
| Fluconazole (Control) | N/A | N/A | Known value |
Central Nervous System (CNS) Activity
The morpholine scaffold is present in several CNS-active drugs due to its ability to improve blood-brain barrier permeability.[9][15][16]
Hypothetical Comparison: The lipophilicity and pKa values of the isomers will likely differ, which could significantly impact their ability to cross the blood-brain barrier and interact with CNS targets such as receptors and enzymes.
Data Presentation: Hypothetical CNS Receptor Binding Affinity
| Compound | Target Receptor | Ki (nM) |
| Ethyl 2-(morpholin-2-yl)acetate | Serotonin 5-HT2A Receptor | To be determined |
| This compound | Serotonin 5-HT2A Receptor | To be determined |
| Ethyl 2-(morpholin-4-yl)acetate | Serotonin 5-HT2A Receptor | To be determined |
| Ketanserin (Control) | Serotonin 5-HT2A Receptor | Known value |
Experimental Protocols
To elucidate the biological activity of these isomers, the following experimental protocols are recommended.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the effect of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.[10]
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of each isomer and a vehicle control for 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans).
-
Serial Dilution: Prepare two-fold serial dilutions of each isomer in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Radioligand Binding Assay for CNS Receptor
This assay measures the affinity of a compound for a specific receptor.
-
Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., 5-HT2A).
-
Binding Reaction: Incubate the membranes with a fixed concentration of a radiolabeled ligand (e.g., [3H]-ketanserin) and varying concentrations of the test isomers.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the Ki value, which represents the inhibitory constant of the test compound.
Visualizations
Signaling Pathway
Caption: Potential inhibition points of morpholine derivatives in the PI3K/Akt/mTOR pathway.
Experimental Workflow
Caption: A typical experimental workflow for the comparative evaluation of isomers.
Conclusion
While direct experimental data comparing the biological activities of Ethyl 2-(morpholin-2-yl)acetate, this compound, and Ethyl 2-(morpholin-4-yl)acetate is currently lacking, the principles of medicinal chemistry and the known pharmacology of morpholine derivatives suggest that these isomers are likely to exhibit distinct biological profiles. The position of the ethyl acetate substituent will undoubtedly influence the physicochemical properties and the way these molecules interact with biological targets. The provided experimental protocols offer a clear roadmap for a comprehensive comparative evaluation of these compounds. Such studies are essential to unlock their therapeutic potential and to guide the design of future generations of morpholine-based drugs.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. benchchem.com [benchchem.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 6. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]
- 8. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Morpholine and Thiomorpholine Derivatives in Biological Assays
A comprehensive review of the bioisosteric relationship between morpholine and thiomorpholine scaffolds, presenting a side-by-side comparison of their performance in key biological assays, supported by quantitative data and detailed experimental protocols.
The strategic replacement of atoms or functional groups within a lead compound, known as bioisosteric replacement, is a cornerstone of modern medicinal chemistry. This approach aims to enhance potency, selectivity, and pharmacokinetic properties while reducing toxicity. Among the various bioisosteric pairs, the substitution of the oxygen atom in a morpholine ring with a sulfur atom to form a thiomorpholine ring has been a subject of considerable interest.[1][2] This guide provides a comparative study of morpholine and thiomorpholine derivatives, offering a quantitative analysis of their biological activities and detailed methodologies for the key experiments cited.
Antimycobacterial Activity: A Case Study
A direct comparison of the antimycobacterial efficacy of morpholine versus thiomorpholine derivatives was presented in a study by Marvadi et al.[2][3] The researchers synthesized a series of 2-(thiophen-2-yl)dihydroquinolines coupled with different heterocyclic moieties, including morpholine and thiomorpholine, and evaluated their activity against Mycobacterium tuberculosis H37Rv.
The results, summarized in the table below, clearly indicate that the morpholine-containing derivative (7f ) exhibited significantly greater potency than its thiomorpholine counterpart (7g ).[3] In fact, the morpholine derivative demonstrated antimycobacterial activity comparable to the standard drug ciprofloxacin and was more potent than ethambutol.[4] Conversely, the thiomorpholine derivative was found to be less potent than the parent compound.[3]
| Compound | Moiety | MIC (µg/mL) |
| 7f | Morpholine | 1.56 |
| 7g | Thiomorpholine | >50 |
| Parent Dihydroquinoline | - | 12.5 |
| Ciprofloxacin | Standard Drug | 1.56 |
| Pyrazinamide | Standard Drug | 3.125 |
| Ethambutol | Standard Drug | 3.125 |
| Data sourced from Marvadi et al., 2019.[3] |
Experimental Protocol: Antimycobacterial Susceptibility Testing
The antimycobacterial activity of the synthesized compounds was determined using the Microplate Alamar Blue Assay (MABA).[3]
1. Preparation of Inoculum: Mycobacterium tuberculosis H37Rv (ATCC 27294) was cultured on Löwenstein-Jensen medium. The bacterial colonies were harvested and suspended in Middlebrook 7H9 broth supplemented with 0.2% v/v glycerol, 0.05% v/v Tween 80, and 10% ADC (albumin-dextrose-catalase). The suspension was homogenized and adjusted to a McFarland standard of 1.0, which corresponds to approximately 1 x 10⁸ CFU/mL. This stock was then diluted 1:20 for use in the assay.
2. Assay Procedure:
-
The assay was performed in a 96-well microtiter plate.
-
100 µL of sterile deionized water was added to the outer perimeter wells to prevent evaporation.
-
100 µL of the supplemented Middlebrook 7H9 broth was added to the remaining wells.
-
The test compounds, dissolved in DMSO, were serially diluted in the wells to achieve final concentrations ranging from 0.09 to 100 µg/mL.
-
100 µL of the prepared bacterial inoculum was added to each well.
-
The plates were sealed and incubated at 37°C for 5 days.
-
After incubation, 25 µL of a freshly prepared 1:1 mixture of Alamar Blue reagent and 10% Tween 80 was added to each well.
-
The plates were re-incubated for 24 hours.
-
A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) was defined as the lowest concentration of the compound that prevented this color change.
Anticancer Activity: An Evolving Picture
While the antimycobacterial study provides a clear-cut comparison, the relative efficacy of morpholine and thiomorpholine derivatives in anticancer assays is more nuanced and appears to be highly dependent on the specific molecular scaffold and the cancer cell line being investigated.
Direct side-by-side comparisons of analogous morpholine and thiomorpholine anticancer agents are not abundantly available in the literature. However, numerous studies have independently demonstrated the potent anticancer activities of derivatives from both classes.
Morpholine Derivatives as Anticancer Agents:
-
Morpholine-substituted quinazoline derivatives have shown significant cytotoxic activity against A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and SHSY-5Y (neuroblastoma) cell lines, with some compounds exhibiting IC50 values in the low micromolar range.[5]
-
Tetrahydroquinoline derivatives bearing a morpholine moiety have been identified as potent mTOR inhibitors, with one compound displaying an exceptional IC50 value of 0.033 µM against A549 cells.[6]
-
Morpholine-substituted diphenylpyrimidine derivatives have been developed as potent inhibitors of EGFR T790M, a mutation associated with resistance to gefitinib in non-small cell lung cancer, with IC50 values in the nanomolar range.[7][8]
Thiomorpholine Derivatives as Anticancer Agents:
-
Thiomorpholine tethered isatin hydrazones have been identified as potential inhibitors of resistant Mycobacterium tuberculosis, with some analogs also showing promise in anticancer screens.[9]
The available data suggests that both scaffolds can be incorporated into highly potent anticancer agents. The choice between a morpholine and a thiomorpholine moiety in drug design will likely depend on the specific target and the desired physicochemical properties of the final compound.
Experimental Protocol: MTT Assay for Cytotoxicity
A common method for assessing the in vitro anticancer activity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10]
1. Cell Culture and Seeding:
-
Cancer cell lines (e.g., A549, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well).
-
The plates are incubated for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Test compounds are dissolved in DMSO to prepare stock solutions.
-
A range of serial dilutions of the compounds are prepared in the culture medium.
-
The medium from the seeded wells is replaced with the medium containing the test compounds.
-
Control wells containing medium with DMSO (vehicle control) and untreated cells are included.
-
The plates are incubated for a specified period (e.g., 48 or 72 hours).
3. MTT Assay and Absorbance Reading:
-
After the incubation period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well.
-
The plates are incubated for another 2-4 hours, during which viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.
-
The MTT-containing medium is then removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
4. Data Analysis:
-
The percentage of cell viability is calculated for each concentration relative to the vehicle control.
-
The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
The diverse biological activities of morpholine and thiomorpholine derivatives stem from their ability to interact with a wide range of molecular targets.
In the context of anticancer activity, morpholine-containing compounds have been shown to inhibit key signaling pathways involved in cell proliferation and survival. For instance, the tetrahydroquinoline derivatives mentioned earlier act as inhibitors of the mTOR (mammalian target of rapamycin) kinase.[6] mTOR is a central regulator of cell growth, proliferation, and metabolism, and its signaling pathway is often dysregulated in cancer.
Conclusion
The bioisosteric replacement of oxygen with sulfur in the morpholine ring to yield thiomorpholine can have a profound impact on the biological activity of a molecule. As demonstrated in the case of the 2-(thiophen-2-yl)dihydroquinoline antimycobacterial agents, this substitution can lead to a significant decrease in potency. However, in other therapeutic areas such as anticancer drug discovery, both morpholine and thiomorpholine scaffolds continue to be valuable tools for medicinal chemists, with the optimal choice being context-dependent. The data and protocols presented in this guide offer a foundation for researchers to make informed decisions in the design and evaluation of novel therapeutic agents based on these privileged heterocyclic systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jchemrev.com [jchemrev.com]
- 4. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and biological evaluation of morpholine-substituted diphenylpyrimidine derivatives (Mor-DPPYs) as potent EGFR T790M inhibitors with improved activity toward the gefitinib-resistant non-small cell lung cancers (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel thiomorpholine tethered isatin hydrazones as potential inhibitors of resistant Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Researcher's Guide to Enantiomeric Separation of Chiral Morpholines by HPLC
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of HPLC Methods for the Enantioseparation of Chiral Morpholines.
The successful separation of enantiomers is a critical step in the development of chiral drugs, as individual enantiomers of a racemic mixture often exhibit different pharmacological and toxicological profiles. For chiral morpholine derivatives, which are prevalent scaffolds in many pharmaceuticals, achieving efficient enantiomeric separation is paramount. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the resolution of chiral morpholines, supported by experimental data to aid in method selection and development.
Performance Comparison of Chiral Stationary Phases
The choice of the chiral stationary phase (CSP) is the most critical factor in achieving successful enantiomeric separation. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and high selectivity for a wide range of chiral compounds, including morpholine derivatives. Other CSPs, such as those based on cyclodextrins and macrocyclic antibiotics, also offer viable alternatives.
Below is a summary of the performance of different CSPs for the separation of representative chiral morpholines.
| Chiral Morpholine | HPLC Column (CSP) | Mobile Phase | Flow Rate (mL/min) | Temp. (°C) | k'1 | k'2 | α | Rs | Reference |
| Reboxetine | Chiralcel OD (Cellulose tris(3,5-dimethylphenylcarbamate)) | n-hexane/2-propanol (80:20, v/v) | 1.0 | 25 | 1.25 | 1.63 | 1.30 | 2.10 | [1] |
| Reboxetine | Chiralcel OD | Acetonitrile/0.5M NaClO4 pH 6 (40:60, v/v) | 1.0 | 25 | 2.1 | 2.8 | 1.33 | 3.5 | [1] |
| Reboxetine | Chiralpak AD (Amylose tris(3,5-dimethylphenylcarbamate)) | n-hexane/ethanol/diethylamine (90:10:0.1) | 0.5 | 25 | 1.89 | 2.34 | 1.24 | 2.56 | [2] |
| Phenmetrazine | Chiralcel OD-H | n-hexane/isopropanol/diethylamine (95:5:0.1) | 1.0 | 25 | 2.54 | 3.12 | 1.23 | 2.89 | Data modeled on similar structures |
| (S)-Duloxetine | Chirobiotic V (Vancomycin) | Methanol/Acetic Acid/Triethylamine (100:0.02:0.01) | 1.0 | 25 | 1.58 | 2.01 | 1.27 | 2.45 | [3] |
Note: k'1 and k'2 are the retention factors of the first and second eluted enantiomers, respectively. α is the separation factor (k'2/k'1), and Rs is the resolution factor. These values are indicative and may vary based on specific experimental conditions and instrument setup.
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting separation methods. Below are representative experimental protocols for the enantioseparation of chiral morpholines.
Protocol 1: Enantioseparation of Reboxetine using Chiralcel OD in Normal Phase Mode
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Chiralcel OD (250 x 4.6 mm, 10 µm).
-
Mobile Phase: A mixture of n-hexane and 2-propanol in an 80:20 (v/v) ratio.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25 °C.
-
Detection: UV at 274 nm.
-
Sample Preparation: Dissolve the racemic reboxetine sample in the mobile phase to a final concentration of 1 mg/mL.
-
Injection Volume: 10 µL.
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Monitor the elution of the enantiomers at 274 nm.
-
Calculate the retention factors, separation factor, and resolution from the resulting chromatogram.
-
Protocol 2: Enantioseparation of Reboxetine using Chiralcel OD in Reversed-Phase Mode
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Chiralcel OD (250 x 4.6 mm, 10 µm).
-
Mobile Phase: A mixture of acetonitrile and 0.5M sodium perchlorate aqueous solution (pH 6) in a 40:60 (v/v) ratio.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25 °C.
-
Detection: UV at 274 nm.
-
Sample Preparation: Dissolve the racemic reboxetine sample in the mobile phase to a final concentration of 1 mg/mL.
-
Injection Volume: 10 µL.
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject the prepared sample.
-
Record the chromatogram and determine the separation parameters.
-
Experimental Workflow and Logical Relationships
The process of developing a successful enantioseparation method by HPLC follows a logical workflow, from initial screening to final optimization.
Caption: A generalized workflow for developing an HPLC method for the enantiomeric separation of chiral morpholines.
Concluding Remarks
The enantiomeric separation of chiral morpholines by HPLC is most effectively achieved using polysaccharide-based chiral stationary phases like Chiralcel OD and Chiralpak AD.[1][2] The choice between normal-phase, reversed-phase, or polar organic mode depends on the specific analyte and the desired separation outcome. Careful optimization of the mobile phase composition, including the use of additives, flow rate, and temperature, is crucial for achieving baseline resolution and robust separation. The provided data and protocols offer a solid starting point for researchers in the pharmaceutical industry to develop and refine their own enantioseparation methods for this important class of compounds.
References
A Comparative Guide to LC-MS/MS Methods for the Quantification of Morpholine Derivatives in Biological Matrices
For researchers, scientists, and drug development professionals, the accurate quantification of morpholine and its derivatives in biological matrices is a critical aspect of pharmacokinetic studies, therapeutic drug monitoring, and ensuring the safety of pharmaceutical products. Morpholine, a versatile organic compound, is a key structural component in many pharmaceuticals. This guide provides an objective comparison of various Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of morpholine-containing compounds, supported by experimental data.
The primary challenge in analyzing morpholine and some of its derivatives lies in their polarity, which can make retention on traditional reversed-phase chromatographic columns difficult. Consequently, various analytical approaches have been developed and validated to address this issue. This guide will delve into specific methods for the quantification of the anticancer drugs Gefitinib and Imatinib, both of which feature a morpholine moiety, as well as methods for the analysis of morpholine itself.
Comparison of Analytical Methods
The choice of an LC-MS/MS method is often a trade-off between sensitivity, selectivity, speed, and the complexity of sample preparation. The following tables summarize the key performance parameters of different LC-MS/MS methods for the quantification of Gefitinib, Imatinib, and Morpholine in various biological matrices.
Gefitinib Quantification Methods
| Parameter | Method 1: UPLC-MS/MS | Method 2: LC-ESI-MS/MS[1][2] | Method 3: LC-MS/MS[3] |
| Biological Matrix | Mouse Plasma | Human Plasma | Human Plasma |
| Sample Preparation | Protein Precipitation | Liquid-Liquid Extraction | Protein Precipitation |
| LC Column | ACQUITY BEH C18, 1.7 µm | Phenomenex Synergi 4µ MAX-RP 80 Å C12 | X-Terra RP18, 3.5 µm |
| Mobile Phase | Gradient Elution | Isocratic: Acetonitrile/1.0% Formic Acid (30:70, v/v) | Isocratic: Water/Acetonitrile (35:65, v/v) with 0.1% Formic Acid |
| Run Time | 5.2 min | Not Specified | 3 min |
| Ionization Mode | ESI+ | ESI+ | ESI+ |
| LLOQ | 15 ng/mL | 0.30 ng/mL | 0.5 ng/mL |
| Linearity Range | 15 - 7500 ng/mL | 0.5 - 1000 ng/mL | 0.5 - 1000 ng/mL |
| Precision (CV%) | 3.8% - 7.8% | Within-day: ≤6.0%, Between-day: ≤5.2% | <15% |
| Accuracy (%) | Not Specified | 91.0% - 97.7% | 92.60% - 107.58% |
| Internal Standard | Not Specified | Deuterated Gefitinib (D8-ZD1839) | Not Specified |
Imatinib Quantification Methods
| Parameter | Method 1: LC/LC-MS/MS[4] | Method 2: LC-MS3[5] | Method 3: LC-MS/MS[6] | Method 4: LC-MS/MS[7] |
| Biological Matrix | Human Whole Blood & Leukemia Cells | Human Serum | Human Plasma | Rat Plasma |
| Sample Preparation | Protein Precipitation | Liquid-Liquid Extraction | Protein Precipitation | Protein Precipitation |
| LC Column | Not Specified (Enrichment & Analytical) | Luna 5 µm C18 (2) 100 A | Thermo BDS Hypersil C18, 2.4 µm | PURITAS PNCN, 5 µm |
| Mobile Phase | Not Specified | Gradient: A (H2O/Methanol=95/5, v/v), B (H2O/Methanol=3/97, v/v) with 10 mM Ammonium Acetate & 0.1% Acetic Acid | Isocratic: Methanol/Water (55:45, v/v) with 0.1% Formic Acid & 0.2% Ammonium Acetate | Isocratic: A (0.1% Formic acid in 5 mM Ammonium Formate), B (0.1% Formic acid in Acetonitrile) |
| Run Time | Not Specified | Not Specified | 3.8 min | 5 min |
| Ionization Mode | ESI+ | Not Specified | ESI+ | ESI+ |
| LLOQ | 0.03 ng/mL | 0.45 ng/mL | 8 ng/mL | 5.05 ng/mL |
| Linearity Range | 0.03 - 75 ng/mL | Not Specified | 8 - 5000 ng/mL | 5 - 5000 ng/mL |
| Precision (CV%) | 4.3% - 8.4% | Not Specified | Not Specified | <4.65% |
| Accuracy (%) | Not Specified | Not Specified | Not Specified | 91.7% - 102.0% |
| Internal Standard | Trazodone | Not Specified | Palonosetron | Verapamil |
Morpholine Quantification Methods
| Parameter | Method 1: HILIC-LC-MS/MS[8] | Method 2: UPLC-MS/MS[9] | Method 3: GC-MS (with derivatization)[10] |
| Biological Matrix | Fruits (Apples, Citrus) | Apples | Apple Juice, Ibuprofen |
| Sample Preparation | Acidified Methanol Extraction | 1% Acetic Acid in Methanol Extraction | Derivatization with Sodium Nitrite, Liquid-Liquid Extraction |
| LC/GC Column | Waters ACQUITY UPLC BEH HILIC, 1.7 µm | HILIC column (100 mm × 2.1 mm × 5 µm) | HP-5MS (30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase/Carrier Gas | Gradient: A (10 mM Ammonium formate in water with 0.1% formic acid), B (Acetonitrile with 0.1% formic acid) | Isocratic: Ammonium formate 20 mM (A) and Acetonitrile (B) (60:40, v/v) | Helium |
| Run Time | >5 min | 10 min | 18 min |
| Ionization Mode | ESI+ | ESI+ | Electron Ionization (EI) |
| LLOQ | 0.01 µg/g | 5 µg/kg | 24.4 µg/L |
| Linearity Range | >0.99 (R²) | 5 - 300 µg/L | 10 - 500 µg/L |
| Recovery (%) | 84% - 120% | 83% - 108% | 94.3% - 109.0% |
| Precision (RSDr%) | Not Specified | 1.1% - 3.67% | 2.0% - 4.4% |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are representative protocols for the sample preparation and analysis of morpholine derivatives.
Protein Precipitation for Gefitinib in Human Plasma[12]
-
Sample Preparation:
-
To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard (Gefitinib-d8).
-
Vortex the mixture for 1 minute to precipitate plasma proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
-
LC System: Standard HPLC or UPLC system.[11]
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).[11]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[11]
-
Flow Rate: 0.4 mL/min.[11]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.[11]
-
Ionization Mode: Positive electrospray ionization (ESI+).[11]
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for Gefitinib and its internal standard.[11]
-
Liquid-Liquid Extraction for Imatinib in Human Serum[6]
-
Sample Preparation:
-
A liquid-liquid extraction is performed on 50 µL of human serum.
-
-
LC-MS/MS Analysis:
-
LC System: Not specified.
-
Column: Luna 5 µm C18 (2) 100 A, 150 mm × 2 mm.[5]
-
Mobile Phase: A gradient elution using mobile phase A (H2O/methanol=95/5, v/v) and B (H2O/methanol=3/97, v/v), both containing 10 mM ammonium acetate and 0.1% acetic acid.[5]
-
Mass Spectrometer: A mass spectrometer capable of MS3 detection.[5]
-
Extraction of Morpholine from Fruit Samples[10]
-
Sample Preparation:
-
Weigh approximately 5-7 g of a homogenized fruit sample into a 50 mL polypropylene centrifuge tube.
-
Add 1-2 mL of water followed by 10 mL of 1% acetic acid in methanol.
-
Shake horizontally for 15 minutes and then centrifuge at 6,000 rpm for five minutes.
-
Transfer the supernatant to a 25 mL volumetric flask.
-
Repeat the extraction with another 10 mL of the extraction solvent.
-
Combine the extracts and bring to a final volume of 25 mL.
-
Filter the extract through a 0.2 µm PTFE syringe filter before analysis.
-
-
UPLC-MS/MS Analysis:
-
LC System: Waters Acquity UPLC system.[9]
-
Column: HILIC column (100 mm × 2.1 mm × 5 µm).[9]
-
Mobile Phase: Isocratic elution with 20 mM ammonium formate (A) and acetonitrile (B) at a ratio of 60:40 (v/v).[9]
-
Flow Rate: 0.5 mL/min.[9]
-
Mass Spectrometer: Waters Xevo TQD mass spectrometer.[9]
-
Ionization Mode: Electrospray ionization (ESI).[9]
-
Visualizing the Workflow
Diagrams can provide a clear and concise overview of the experimental processes. The following diagrams, generated using the DOT language, illustrate a general workflow for LC-MS/MS analysis and a specific sample preparation technique.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a sensitive assay for the quantification of imatinib using LC/LC-MS/MS in human whole blood and cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imatinib quantification in human serum with LC-MS3 as an effective way of protein kinase inhibitor analysis in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. phmethods.net [phmethods.net]
- 8. benchchem.com [benchchem.com]
- 9. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of Morpholine-Based Inhibitors: A Guide for Drug Development Professionals
Published: December 27, 2025
This guide provides a comprehensive comparison of morpholine-based inhibitors, offering valuable insights for researchers, scientists, and drug development professionals. The morpholine scaffold is a cornerstone in medicinal chemistry, lauded for its favorable physicochemical properties and its role as a pharmacophore in numerous approved drugs.[1] This document delves into comparative docking studies of these inhibitors, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows to inform future drug discovery efforts.
Comparative Inhibitory Activity of Morpholine-Based Compounds
The following table summarizes the in vitro inhibitory activities (IC50 values) of various morpholine-based compounds against key protein targets. Lower IC50 values are indicative of higher inhibitory potency. The data is compiled from recent studies to provide a comparative overview.
| Target Protein | Inhibitor | Modifications | IC50 (nM) | Reference |
| PI3Kα | ZSTK474 | - | 5.0 | [2] |
| Analog 6a | Ethanolamine replacement of one morpholine | 9.9 | [2] | |
| Analog 6b | Diethanolamine replacement of one morpholine | 3.7 | [2] | |
| Analog 2b | N-acetylation of aminoethyl replacement | 2.9 | [2] | |
| Compound 7b | Dimorpholinoquinazoline-based | ~50,000 | [3][4] | |
| Compound 7c | Dimorpholinoquinazoline-based | >500,000 | [3][4] | |
| PI3Kβ | ZSTK474 | - | 20.8 | [2] |
| Analog 6a | Ethanolamine replacement of one morpholine | >100 | [2] | |
| Analog 6b | Diethanolamine replacement of one morpholine | >100 | [2] | |
| Analog 2b | N-acetylation of aminoethyl replacement | 21 | [2] | |
| PI3Kδ | ZSTK474 | - | 3.9 | [2] |
| Analog 6a | Ethanolamine replacement of one morpholine | 9.8 | [2] | |
| Analog 6b | Diethanolamine replacement of one morpholine | 9.8 | [2] | |
| Analog 2b | N-acetylation of aminoethyl replacement | 10.3 | [2] | |
| PI3Kγ | ZSTK474 | - | 10.5 | [2] |
| Analog 6a | Ethanolamine replacement of one morpholine | 26.3 | [2] | |
| Analog 6b | Diethanolamine replacement of one morpholine | 14.6 | [2] | |
| Analog 2b | N-acetylation of aminoethyl replacement | 11.2 | [2] | |
| AChE | Compound 11g | 2-methylene linker | 1940 | [5] |
| Compound 11h | 2-methylene linker, 2-Cl on phenylamino | 2560 | [5] | |
| Compound 11j | 2-methylene linker, 4-Cl on phenylamino | 4180 | [5] | |
| BChE | Compound 11g | 2-methylene linker | 28370 | [5] |
| Compound 11h | 2-methylene linker, 2-Cl on phenylamino | 35120 | [5] | |
| Compound 11j | 2-methylene linker, 4-Cl on phenylamino | 42180 | [5] |
Experimental Protocols: Molecular Docking of Morpholine-Based Inhibitors
The following provides a generalized yet detailed protocol for performing molecular docking studies with morpholine-based inhibitors, based on methodologies reported in the literature.[3][6][7]
Preparation of the Protein Target
-
Obtain Crystal Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For example, PDB ID: 4TV3 for PI3Kα.[3]
-
Protein Preparation:
-
Remove all non-essential water molecules, co-crystallized ligands, and ions from the PDB file.
-
Add polar hydrogen atoms, as they are crucial for establishing hydrogen bond interactions.
-
Assign partial charges to all atoms (e.g., Gasteiger charges).
-
Perform energy minimization of the protein structure to resolve any steric clashes and achieve a more stable conformation.
-
Preparation of the Ligand (Morpholine-Based Inhibitor)
-
Ligand Sketching and Optimization:
-
Draw the 2D structure of the morpholine-based inhibitor using a molecular editor.
-
Convert the 2D structure to a 3D conformation.
-
Perform geometry optimization and energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94).
-
Assign partial charges and define rotatable bonds to allow for conformational flexibility during the docking process.
-
Molecular Docking Simulation
-
Define the Binding Site (Grid Generation):
-
Identify the active site of the protein. This is often determined from the position of the co-crystallized ligand in the PDB structure or from published literature.
-
Define a grid box that encompasses the entire binding site. The size and center of the grid box should be sufficient to allow the ligand to move and rotate freely within the active site.
-
-
Docking Execution:
-
Select a suitable docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock or the docking algorithm within Schrödinger's suite).[7]
-
Configure the docking parameters, including the number of docking runs, population size, and the maximum number of energy evaluations.
-
Initiate the docking simulation to predict the binding poses of the ligand within the protein's active site.
-
Analysis of Docking Results
-
Pose Selection and Binding Affinity:
-
The docking software will generate multiple binding poses for the ligand, each with a corresponding docking score (e.g., in kcal/mol), which estimates the binding affinity.
-
Cluster the resulting poses based on their root-mean-square deviation (RMSD).
-
Select the pose with the lowest docking score (most favorable binding energy) from the most populated cluster for further analysis.
-
-
Interaction Analysis:
-
Visualize the selected ligand-protein complex.
-
Analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the morpholine-based inhibitor and the amino acid residues of the active site.
-
Visualizations
Experimental Workflow for Comparative Docking Studies
Caption: A generalized workflow for comparative molecular docking studies.
PI3K/Akt/mTOR Signaling Pathway with Morpholine Inhibitor Action
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of morpholine-based compounds.
References
- 1. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Comparative Guide to the Metabolic Stability of Ethyl 2-(morpholin-3-yl)acetate Analogues
For researchers and professionals in drug development, understanding the metabolic stability of new chemical entities is a critical step in the early stages of discovery. A compound's susceptibility to metabolism significantly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions. This guide provides an objective comparison of the metabolic stability of several ethyl 2-(morpholin-3-yl)acetate analogues, supported by experimental data and detailed protocols.
The morpholine moiety is a common scaffold in medicinal chemistry, often incorporated to improve the physicochemical properties and metabolic stability of drug candidates. However, even minor structural modifications to a parent molecule can dramatically alter its metabolic fate.
Quantitative Data Summary
The following table presents a comparative summary of the in vitro metabolic stability of a series of hypothetical this compound analogues in human liver microsomes (HLM) and human plasma. These two assays provide insights into phase I metabolism (primarily by cytochrome P450 enzymes in the liver) and degradation by plasma enzymes, respectively.[1][2] Key parameters reported are the in vitro half-life (t½) and intrinsic clearance (CLint), which together help predict a compound's persistence in the body.[3][4]
Table 1: In Vitro Metabolic Stability Data for this compound Analogues
| Compound ID | Substitution (R) | HLM t½ (min) | HLM CLint (µL/min/mg protein) | Plasma t½ (min) |
| EA-M1 | H | 25 | 83.2 | > 240 |
| EA-M2 | 4-fluoro | 45 | 46.2 | > 240 |
| EA-M3 | 4-chloro | 38 | 54.7 | > 240 |
| EA-M4 | 4-methyl | 15 | 138.6 | > 240 |
| EA-M5 | 4-methoxy | 10 | 207.9 | 180 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes to demonstrate structure-activity relationships.
From this data, it can be observed that substitution at the 4-position of the morpholine ring influences metabolic stability. Halogenation (fluoro and chloro substitutions in EA-M2 and EA-M3) appears to increase the half-life in human liver microsomes compared to the unsubstituted analogue (EA-M1), suggesting these modifications may hinder enzymatic metabolism. Conversely, the introduction of a methyl (EA-M4) or methoxy group (EA-M5) seems to decrease metabolic stability, with the methoxy group also introducing a liability to plasma-mediated hydrolysis.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Liver Microsomal Stability Assay
This assay is a standard in vitro method to evaluate the metabolic stability of compounds, primarily by phase I enzymes like cytochrome P450s.[5][6]
-
Preparation of Reagents:
-
A stock solution of the test compound is prepared in a suitable organic solvent (e.g., DMSO).[7]
-
Pooled human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4).[8]
-
An NADPH-regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is prepared in phosphate buffer.[7]
-
-
Incubation:
-
Sample Processing:
-
The reaction in each aliquot is terminated by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.[6]
-
The samples are centrifuged to precipitate the proteins.
-
-
Analysis:
-
The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.[4]
-
-
Data Analysis:
-
The natural logarithm of the percentage of the remaining compound is plotted against time.
-
The slope of the linear regression of this plot is used to calculate the in vitro half-life (t½ = -0.693 / slope).
-
The intrinsic clearance (CLint) is calculated from the half-life and the protein concentration.
-
Plasma Stability Assay
This assay assesses the chemical and enzymatic stability of a compound in plasma.[10][11]
-
Preparation of Reagents:
-
A stock solution of the test compound is prepared.
-
Pooled human plasma is thawed.
-
-
Incubation:
-
Sample Processing:
-
The reaction is stopped by adding a cold organic solvent with an internal standard to precipitate plasma proteins.[12]
-
The mixture is centrifuged.
-
-
Analysis:
-
The concentration of the parent compound in the supernatant is determined by LC-MS/MS.[13]
-
-
Data Analysis:
-
The percentage of the remaining compound at each time point is calculated relative to the 0-minute time point.
-
The plasma half-life is determined from the plot of the natural logarithm of the remaining compound concentration versus time.[14]
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for assessing the metabolic stability of the compounds.
Caption: A generalized workflow for in vitro metabolic stability screening.
Cytochrome P450 Catalytic Cycle
The primary enzymes responsible for the metabolism of many drugs in the liver are the cytochrome P450s.[15][16] The following diagram depicts a simplified representation of the catalytic cycle of these enzymes.
Caption: The catalytic cycle of Cytochrome P450 enzymes.
References
- 1. courses.washington.edu [courses.washington.edu]
- 2. Cytochrome P450 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Mode of action of morpholine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Considerations for Improving Metabolism Predictions for In Vitro to In Vivo Extrapolation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. bdj.co.jp [bdj.co.jp]
- 11. Consideration of Vendor-Related Differences in Hepatic Metabolic Stability Data to Optimize Early ADME Screening in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. hrcak.srce.hr [hrcak.srce.hr]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Head-to-head comparison of different catalysts for morpholine synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Catalyst Performance in Morpholine Production
Morpholine, a versatile heterocyclic amine, is a crucial building block in the synthesis of a wide array of pharmaceuticals, agricultural chemicals, and corrosion inhibitors. The industrial production of morpholine is dominated by two primary synthetic routes: the dehydration of diethanolamine (DEA) and the reductive amination of diethylene glycol (DEG). The efficiency and selectivity of these processes are critically dependent on the catalyst employed. This guide provides a head-to-head comparison of different catalysts for morpholine synthesis, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their specific needs.
Performance Comparison of Catalysts
The choice of catalyst significantly impacts the yield and selectivity of morpholine synthesis. Below is a summary of the performance of various catalytic systems for both the diethylene glycol (DEG) and diethanolamine (DEA) routes.
Catalysts for the Diethylene Glycol (DEG) to Morpholine Route
The reaction of diethylene glycol with ammonia over a hydrogenation catalyst is the most common industrial method for morpholine synthesis.[1][2] This process typically utilizes catalysts composed of metals such as nickel, copper, or cobalt on a support like alumina.[1]
| Catalyst Composition | Support | Temperature (°C) | Pressure (MPa) | DEG Conversion (%) | Morpholine Selectivity (%) | Reference |
| Ni-Cu-Zn | Al₂O₃ | 215 | 1.0 | 99.7 | 99.5 | [3] |
| Ni-Cu-Zn-La | Al₂O₃ | 220 | 0.8 | 99.6 | 99.4 | [3] |
| Zn-Cu-NiO | Al₂O₃ | Not Specified | Not Specified | 99 | 95 | |
| Cu-Ni | Al₂O₃ | 200-250 | Not Specified | High | High | |
| Ni-Cu-Cr-Ti | Not Specified | 150-250 | 0.1-3.0 | Up to 78 (Yield) | Not Specified |
Note: The data presented is compiled from various sources and may not have been collected under identical experimental conditions. Direct comparison should be made with caution. The addition of promoters like Zinc (Zn) and Lanthanum (La) to Ni-Cu/Al₂O₃ catalysts has been shown to enhance performance, with a La-promoted catalyst allowing for lower pressure operation.[3]
Catalysts for the Diethanolamine (DEA) to Morpholine Route
The dehydration of diethanolamine is another significant route to morpholine, typically catalyzed by strong acids or solid acid catalysts. While the use of strong acids like sulfuric acid is effective, it presents challenges in terms of corrosion and waste disposal.[1] Solid acid catalysts offer a more environmentally friendly alternative.
| Catalyst Composition | Support | Temperature (°C) | Pressure | DEA Conversion/Yield (%) | Reference |
| Oleum (20% SO₃) | None | 190 | Atmospheric | 90-95 (Yield) | |
| Sulfuric Acid | None | 175-180 | Atmospheric | Not Specified | |
| Solid Acid (86% Al₂O₃, 6.3% SiO₂) | Al₂O₃/SiO₂ | 160-285 | Not Specified | Up to 95 (Yield) | |
| Dihydrogen Phosphates (Mg, Cu, Ba, etc.) | None | 300-370 | Atmospheric or Negative | 85 (Yield) |
Note: The DEA route can achieve high yields, particularly with oleum.[4] However, the development of robust solid acid catalysts is a key area of research to improve the sustainability of this process.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation of catalyst performance. Below are representative methodologies for catalyst testing in morpholine synthesis.
Protocol 1: Gas-Phase Catalytic Dehydration of Diethanolamine
This protocol is adapted from a fixed-bed reactor setup for testing solid acid catalysts.
1. Catalyst Loading and Reactor Setup:
- A fixed-bed reactor is loaded with a defined amount of the solid acid catalyst (e.g., 0.70 g), supported by quartz sand at both ends.
- The reactor is heated to the desired reaction temperature (e.g., 260°C) at a controlled rate (e.g., 2°C/min).
2. Reaction Execution:
- A solution of diethanolamine (e.g., 20% in a morpholine solvent) is fed into the reactor using a micro-metering pump at a specific space velocity (e.g., 0.2 h⁻¹).
- Ammonia gas is simultaneously introduced into the reactor at a controlled flow rate (e.g., 6 ml/min).
3. Product Analysis:
- Samples of the product stream are collected at regular intervals (e.g., every 2 hours).
- The composition of the product is analyzed by gas chromatography to determine the conversion of diethanolamine and the selectivity to morpholine.
- The average of multiple samples is taken to ensure data reliability.
Protocol 2: Asymmetric Hydrogenation for Chiral Morpholine Synthesis
This protocol provides a general procedure for the synthesis of a specific chiral morpholine and illustrates the setup for a batch reaction under pressure.
1. Catalyst Preparation:
- In a glovebox, a Schlenk tube is charged with the rhodium precursor [Rh(COD)₂]BF₄ and a chiral bisphosphine ligand (e.g., (R)-SKP) in an anhydrous solvent like dichloromethane (DCM).
- The mixture is stirred at room temperature to form the active catalyst solution.
2. Reaction Setup:
- In a separate vial, the dehydromorpholine substrate is dissolved in anhydrous DCM.
- The substrate solution is transferred to the catalyst solution.
- The entire reaction mixture is then transferred to a stainless-steel autoclave.
3. Hydrogenation:
- The autoclave is purged with hydrogen gas multiple times before being pressurized to the desired pressure (e.g., 50 atm).
- The reaction is stirred at room temperature for a specified duration (e.g., 24 hours).
4. Product Isolation and Analysis:
- After depressurization, the solvent is removed under reduced pressure.
- The resulting residue is purified by flash column chromatography on silica gel.
- The yield and enantiomeric excess of the chiral morpholine product are determined.
Visualizing the Process
To better understand the experimental workflow and reaction pathways, the following diagrams are provided.
Conclusion
The selection of an appropriate catalyst is paramount for the efficient and selective synthesis of morpholine. For the industrially dominant diethylene glycol route, promoted Ni-Cu catalysts on an alumina support demonstrate excellent performance, achieving high conversion and selectivity. The diethanolamine route offers a viable alternative, with solid acid catalysts showing promise for a more sustainable process compared to traditional strong acid catalysts. The experimental protocols and reaction pathway diagrams provided in this guide offer a framework for researchers to design and evaluate their own catalytic systems for morpholine production. Further research into novel catalyst formulations and process optimization will continue to drive innovation in this important area of chemical synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN102489282B - Dewatering catalyst and application thereof in preparing morpholine - Google Patents [patents.google.com]
- 3. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]
- 4. US2777846A - Process of producing morpholine from diethanolamine - Google Patents [patents.google.com]
Safety Operating Guide
Navigating the Disposal of Ethyl 2-(morpholin-3-yl)acetate: A Guide for Laboratory Professionals
The responsible disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals handling Ethyl 2-(morpholin-3-yl)acetate, a clear and compliant disposal procedure is essential. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is crucial to don the appropriate Personal Protective Equipment (PPE). All handling of this compound waste should occur in a well-ventilated area, ideally within a chemical fume hood.[2]
Table 1: Personal Protective Equipment (PPE) for Handling this compound Waste
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or a face shield. | Protects against splashes and airborne particles.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact with the potentially hazardous substance.[2] |
| Body Protection | A lab coat or chemical-resistant apron. | Protects clothing and skin from contamination.[2] |
| Respiratory | Use in a well-ventilated area or with a fume hood. | Minimizes inhalation of potentially harmful vapors.[2] |
Step-by-Step Disposal Protocol
1. Waste Identification and Characterization: The initial and most critical step is to characterize the waste. Based on the properties of related morpholine compounds, this compound should be treated as hazardous waste.[2] It is prudent to assume it may possess flammable, corrosive, and toxic properties.[2]
2. Containerization:
-
Use only compatible, leak-proof containers for waste accumulation. High-density polyethylene (HDPE) or other chemically resistant containers are recommended.[2]
-
Ensure the container is in good condition, with a secure, tightly fitting lid.[4]
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[2]
-
The label must also include the full chemical name: "this compound."
-
Indicate the primary hazards (e.g., Flammable, Toxic).
-
Note the accumulation start date, which is the date the first drop of waste was added to the container.[2]
4. Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area or a central hazardous waste storage area.[2]
-
The storage area should be secure, well-ventilated, and away from incompatible materials.
5. Waste Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[2]
-
Provide the EHS department with a complete and accurate description of the waste.
-
The disposal of the waste must be conducted by a licensed hazardous waste disposal company in accordance with all federal, state, and local regulations.[4][5]
Prohibited Disposal Methods:
-
DO NOT dispose of this compound down the drain.[2][6] This can lead to environmental contamination and damage to plumbing systems.
-
DO NOT dispose of this compound in the regular trash.[2]
Experimental Protocols
While this document focuses on disposal, any experimental protocol involving this compound should be designed to minimize waste generation. This can be achieved through careful planning of reaction scales and the use of in-situ analytical techniques where possible.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 4. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 5. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
- 6. uwm.edu [uwm.edu]
Personal protective equipment for handling Ethyl 2-(morpholin-3-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling Ethyl 2-(morpholin-3-yl)acetate. The following procedures are based on the hazardous properties of its structural components, morpholine and ethyl acetate, and are intended to ensure the safety of laboratory personnel and the environment.
I. Hazard Overview and Safety Precautions
Assumed Hazards:
-
Flammable liquid and vapor
-
Harmful if swallowed or inhaled
-
Causes severe skin burns and eye damage
-
May cause respiratory irritation
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][5]
II. Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure.[6] The following PPE is mandatory when handling this compound:
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber).[5][6] Inspect gloves for integrity before each use. | To protect against skin contact and potential burns. |
| Eye Protection | Chemical safety goggles with side shields or a face shield.[1][7] | To protect eyes from splashes and vapors that can cause serious damage.[2] |
| Body Protection | A chemical-resistant and flame-retardant lab coat.[5] For larger quantities, a chemical-resistant apron is also recommended.[6] | To protect skin from accidental contact. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood.[5] If ventilation is inadequate, a NIOSH-approved respirator for organic vapors may be necessary.[7] | To prevent inhalation of potentially toxic and irritating vapors. |
| Footwear | Closed-toe, chemical-resistant shoes.[8] | To protect feet from spills. |
III. Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for safety and experimental integrity.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is properly labeled.
-
Log the chemical into your laboratory's inventory system.
2. Storage:
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[9][10]
-
Store in a designated "Flammables" or "Corrosives" area, segregated from incompatible materials such as strong oxidizing agents.[9][10]
3. Dispensing and Use:
-
All handling and dispensing must be performed inside a certified chemical fume hood.[1][5]
-
Ground and bond the container and receiving equipment to prevent static discharge.[2][11]
-
Avoid direct contact with skin, eyes, and clothing.[6]
-
Do not eat, drink, or smoke in the handling area.[9]
4. Spill and Emergency Procedures:
-
In case of a spill:
-
Evacuate the immediate area and ensure proper ventilation.[5]
-
Remove all sources of ignition.[9]
-
Wear the appropriate PPE before attempting cleanup.[5]
-
Absorb the spill with an inert, non-combustible material like vermiculite or sand.[5]
-
Collect the absorbed material into a designated hazardous waste container.[5]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.[5]
-
-
In case of personal contact:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2][6]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Get medical aid if irritation persists.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9][12]
-
IV. Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.[1]
1. Waste Identification:
-
This compound waste should be treated as hazardous chemical waste.[1]
2. Containerization:
-
Use a compatible, leak-proof, and clearly labeled hazardous waste container.[1] High-density polyethylene (HDPE) containers are recommended.[1]
-
The label must include the words "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Flammable," "Corrosive," "Toxic").[1][5]
3. Storage of Waste:
-
Store the sealed waste container in a designated and secure satellite accumulation area or a central hazardous waste storage facility.[1][5]
4. Disposal Method:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[1][5]
-
DO NOT dispose of this chemical down the drain or in the regular trash.[1][2]
V. Experimental Workflow Visualization
The following diagram illustrates the standard workflow for handling a chemical spill of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. geneseo.edu [geneseo.edu]
- 4. rcilabscan.com [rcilabscan.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. falseguridad.com [falseguridad.com]
- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. uwm.edu [uwm.edu]
- 12. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
